molecular formula C19H26N4O5 B12366638 Trimethoprim pentanoic acid

Trimethoprim pentanoic acid

Cat. No.: B12366638
M. Wt: 390.4 g/mol
InChI Key: WWTCDGULAKAMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoprim pentanoic acid is a useful research compound. Its molecular formula is C19H26N4O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

IUPAC Name

6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid

InChI

InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23)

InChI Key

WWTCDGULAKAMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the proposed synthesis of Trimethoprim Pentanoic Acid, tailored for researchers, scientists, and drug development professionals.

Introduction

Trimethoprim (TMP) is a potent synthetic antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor, disrupting the folic acid pathway essential for bacterial DNA synthesis.[1] Its structure, featuring a 2,4-diaminopyrimidine (B92962) ring, offers reactive sites for chemical modification to develop new derivatives with potentially enhanced properties, such as improved solubility, targeted delivery, or altered pharmacokinetic profiles. This guide details a proposed synthetic pathway for this compound, an N-acylated derivative of Trimethoprim.

While direct literature for the synthesis of this specific molecule is not available, a robust methodology can be proposed based on established protocols for the N-acylation of Trimethoprim and related diaminopyrimidine compounds.[2][3] The most chemically favorable approach is the formation of an amide bond between one of the primary amino groups of the pyrimidine (B1678525) ring and pentanoic acid. This document provides a comprehensive, proposed experimental protocol, anticipated quantitative outcomes based on analogous reactions, and detailed workflow visualizations.

Proposed Synthetic Pathway

The synthesis of this compound (more formally, an N-pentanoyl-Trimethoprim derivative) is proposed to proceed via a nucleophilic acyl substitution reaction. In this pathway, Trimethoprim acts as the nucleophile, attacking an activated form of pentanoic acid, such as pentanoyl chloride. The reaction is facilitated by a non-nucleophilic base, like triethylamine (B128534) (Et₃N), which serves to neutralize the hydrochloric acid byproduct. The N4 amino group of the 2,4-diaminopyrimidine core is generally the more reactive site for such acylations.

Synthetic_Pathway TMP Trimethoprim (C₁₄H₁₈N₄O₃) plus + reaction_arrow TMP->reaction_arrow PentanoylChloride Pentanoyl Chloride (C₅H₉ClO) PentanoylChloride->reaction_arrow Product N⁴-pentanoyl-Trimethoprim (this compound Amide) reaction_arrow->Product reagents Triethylamine (Et₃N) Anhydrous Solvent (Benzene) Reflux, 3-4 hrs reagents->reaction_arrow Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve TMP in Anhydrous Benzene - Add Triethylamine start->setup acylation 2. Acylation - Add Pentanoyl Chloride dropwise - Heat mixture to reflux setup->acylation monitor 3. Monitor Reaction - Use Thin-Layer Chromatography (TLC) acylation->monitor monitor->acylation Incomplete workup 4. Work-up - Cool to room temperature - Remove solvent via rotary evaporation monitor->workup Reaction Complete purify 5. Purification - Recrystallize from hot ethanol workup->purify isolate 6. Isolation & Drying - Filter crystals - Dry under vacuum purify->isolate characterize 7. Characterization - FT-IR, NMR, Mass Spec isolate->characterize end End characterize->end

References

An In-Depth Technical Guide to the Physicochemical Properties of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide provides a comprehensive overview of the physicochemical properties of the antibacterial agent Trimethoprim (B1683648). Initial searches for "Trimethoprim pentanoic acid" did not yield information on a specific, recognized compound with this name in the scientific literature. Therefore, this document focuses on the well-characterized properties of Trimethoprim, which is of primary interest to researchers, scientists, and drug development professionals. The inclusion of information on a carboxylic acid like pentanoic acid would be relevant in the context of salt formation or the synthesis of derivatives, a concept that is explored herein.

Core Physicochemical Properties of Trimethoprim

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a dihydrofolate reductase inhibitor.[1] Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics. A summary of these key quantitative properties is presented below.

Data Presentation: Quantitative Physicochemical Data for Trimethoprim
PropertyValueExperimental Conditions
Molecular Weight 290.32 g/mol Calculated
Melting Point 199-203 °CNot Specified
Solubility (Water) 400 mg/L25 °C
pKa (conjugate acid) 7.1220 °C
LogP (Octanol/Water) 0.91Not Specified

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for the key experiments related to Trimethoprim.

Melting Point Determination (Capillary Method)

The melting point of a pharmaceutical powder is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique.[2][3][4]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.[3]

  • Glass capillary tubes (sealed at one end).[2]

Procedure:

  • Sample Preparation: The Trimethoprim sample must be completely dry and finely powdered.[3][4]

  • Capillary Loading: A small amount of the powdered Trimethoprim is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder into a dense column at the sealed end.[2]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

  • Observation: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which the entire sample becomes a clear liquid.[3]

Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Apparatus:

  • Stoppered flasks or vials.

  • Orbital shaker or other suitable agitation device.

  • Temperature-controlled environment.

  • Filtration system (e.g., syringe filters).

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[8][9][10][11][12]

Procedure:

  • Sample Preparation: An excess amount of solid Trimethoprim is added to a known volume of the desired solvent (e.g., water, buffers of various pH) in a flask. This ensures that a saturated solution is formed.[7]

  • Equilibration: The flasks are sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

  • Phase Separation: After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

  • Quantification: The concentration of Trimethoprim in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.[8][9][10][11][12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a weak base like Trimethoprim.[1][13][14][15][16]

Apparatus:

  • Calibrated pH meter with a glass electrode.[13][14]

  • Burette for the addition of titrant.

  • Stirring device (e.g., magnetic stirrer).[13]

  • Reaction vessel.[13]

Procedure:

  • Solution Preparation: A solution of Trimethoprim of a known concentration is prepared in a suitable solvent, often with an inert electrolyte to maintain constant ionic strength.[13]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), added in small, precise increments.[13][14]

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.[17][18][19][20]

Apparatus:

  • Separatory funnels or vials.

  • Mechanical shaker.

  • Centrifuge for phase separation.

  • Analytical instrumentation for concentration determination (e.g., HPLC-UV).[18]

Procedure:

  • Phase Saturation: n-Octanol and water (or a buffer of a specific pH for LogD determination) are mutually saturated by shaking them together and allowing the phases to separate.[17]

  • Partitioning: A known amount of Trimethoprim is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of Trimethoprim between the two phases to reach equilibrium.[19]

  • Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

  • Quantification: The concentration of Trimethoprim in each phase is determined using a suitable analytical method like HPLC.[18] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Mechanism of Action of Trimethoprim

Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase, a key enzyme in the bacterial folic acid synthesis pathway. This ultimately disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death.[3][6][8][17][21]

Trimethoprim Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Proteins Trimethoprim Trimethoprim Dihydrofolate Reductase Dihydrofolate Reductase Trimethoprim->Dihydrofolate Reductase Inhibits

Mechanism of Action of Trimethoprim.
General Workflow for Physicochemical Characterization

The process of characterizing the physicochemical properties of a new chemical entity involves a series of sequential and parallel experiments.

Physicochemical Characterization Workflow Start New Chemical Entity Purity_Assessment Purity Assessment (e.g., HPLC, NMR) Start->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Solubility_Studies Solubility Profiling (Aqueous, pH-dependent) Purity_Assessment->Solubility_Studies pKa_Determination pKa Determination Purity_Assessment->pKa_Determination LogP_Determination LogP/LogD Determination Purity_Assessment->LogP_Determination Data_Compilation Data Compilation and Analysis Melting_Point->Data_Compilation Solubility_Studies->Data_Compilation pKa_Determination->Data_Compilation LogP_Determination->Data_Compilation End Physicochemical Profile Data_Compilation->End

A general workflow for physicochemical characterization.
Generalized Synthesis of a Trimethoprim Derivative

The synthesis of Trimethoprim derivatives often involves the modification of the parent molecule to enhance its properties. A common approach is the reaction of Trimethoprim with various electrophiles.[2][10][15][22][23][24][25][26]

Generalized Synthesis of a Trimethoprim Derivative Trimethoprim Trimethoprim Reaction Reaction (e.g., Condensation) Trimethoprim->Reaction Electrophile Electrophilic Reagent (e.g., Acid Chloride) Electrophile->Reaction Derivative Trimethoprim Derivative Reaction->Derivative

A simplified scheme for synthesizing a Trimethoprim derivative.

References

An In-depth Technical Guide on the Mechanism of Action of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of the antibacterial agent Trimethoprim (B1683648). While the initial query specified "Trimethoprim pentanoic acid," publicly available scientific literature does not extensively describe a compound by this exact name. The information presented herein pertains to Trimethoprim, a widely studied and clinically significant antibiotic. It is presumed that the core interest lies in the well-established pharmacology of Trimethoprim.

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3][4][5][6] Its primary application is in the treatment of urinary tract infections, and it is often used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial effect.[1][7][8]

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of Trimethoprim is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][4][5][6][9] This enzyme is responsible for a crucial step in the folic acid synthesis pathway: the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2][3][8]

THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidine, and certain amino acids such as glycine (B1666218) and methionine.[2][8][10] By blocking the production of THF, Trimethoprim effectively halts the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][7][11] When used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, the effect becomes bactericidal.[4][12]

The selectivity of Trimethoprim for bacterial DHFR over its mammalian counterpart is the cornerstone of its therapeutic efficacy. Trimethoprim's affinity for bacterial DHFR is approximately 10,000 to 60,000 times greater than for human DHFR, minimizing its impact on host folate metabolism.[1][9]

A study on Escherichia coli showed that treatment with Trimethoprim leads to a rapid, transient accumulation of DHF, followed by the conversion of all folate forms into cleaved catabolites and the stable, non-reduced form, folic acid.[13] This disruption of the folate pool is central to its antibacterial action.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolic Acid (DHF) DHP->DHF DHPS->DHP Sulfonamides Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides DNA_RNA Bacterial DNA, RNA, and Protein Synthesis Nucleotides->DNA_RNA CellDeath Bacteriostasis / Cell Death DNA_RNA->CellDeath TMP Trimethoprim TMP->DHFR Inhibition

Fig. 1: Trimethoprim's inhibition of the bacterial folic acid pathway.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Trimethoprim and its analogs against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 Value (µM)Source
Trimethoprim (TMP)Human DHFR55.26[2]
Methotrexate (MTX)Human DHFR0.08[2]
TMP Analog 2Human DHFR0.99[2]
TMP Analog 3Human DHFR0.72[2]

Note: The IC50 value for Trimethoprim presented here is against human DHFR, as specified in the cited study which focused on developing analogs with anticancer applications. Its IC50 against bacterial DHFR is significantly lower, reflecting its selectivity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like Trimethoprim against the DHFR enzyme.

Objective: To measure the IC50 value of a test compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. An inhibitor will slow down this reaction rate.

Methodology:

  • Reagents and Materials: Recombinant DHFR enzyme (human or bacterial), NADPH, DHF, test compound (e.g., Trimethoprim), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Assay Procedure: a. A reaction mixture is prepared in a 96-well plate containing the assay buffer, a fixed concentration of DHF, and NADPH. b. The test compound is added to the wells in a range of serially diluted concentrations. A control well with no inhibitor is included. c. The reaction is initiated by adding the DHFR enzyme to the mixture. d. The plate is immediately placed in a spectrophotometer or plate reader. e. The decrease in absorbance at 340 nm is monitored over time at a constant temperature.

  • Data Analysis: a. The rate of NADPH consumption (reaction velocity) is calculated from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor. b. The percentage of inhibition is calculated relative to the control reaction (no inhibitor). c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fig. 2: Experimental workflow for a DHFR inhibition assay.
Analysis of Folate Pool in E. coli

This protocol describes a method to observe the direct effect of Trimethoprim on the folate metabolism within bacterial cells.[13]

Objective: To determine the effect of Trimethoprim on the composition of the folate pool in E. coli.

Methodology:

  • Radiolabeling: A culture of E. coli is grown in a medium containing [3H]-p-aminobenzoic acid, a radioactive precursor that gets incorporated into the folate pool, effectively labeling all folate derivatives.

  • Drug Treatment: The bacterial culture with the prelabeled folate pool is then treated with a specific concentration of Trimethoprim. Control cultures receive no drug.

  • Sample Collection: Aliquots of the bacterial culture are collected at various time points after the addition of Trimethoprim.

  • Folate Extraction: Folates are extracted from the bacterial cells.

  • Analysis: The extracted folates are separated and identified using techniques like high-performance liquid chromatography (HPLC). The amount of radioactivity in each fraction (corresponding to different folate derivatives like DHF, THF, and catabolites) is quantified.

  • Results Interpretation: By comparing the folate profiles of Trimethoprim-treated cells to untreated cells over time, researchers can observe the accumulation of DHF and other metabolic consequences of DHFR inhibition.[13]

Mechanisms of Resistance

Bacterial resistance to Trimethoprim is a growing clinical concern.[3][5] The primary mechanisms of acquired resistance include:

  • Alterations in the Target Enzyme: Chromosomal mutations in the dfr gene can lead to the production of a DHFR enzyme with reduced affinity for Trimethoprim, making it less vulnerable to inhibition.[3][12][14]

  • Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes (e.g., dfrA) that encode for a Trimethoprim-resistant DHFR isoform, which functions alongside the native, sensitive enzyme.[14]

  • Overproduction of DHFR: Some resistant strains overproduce the native DHFR enzyme, effectively titrating out the drug and allowing sufficient THF synthesis to proceed.[4]

  • Changes in Cell Permeability: Alterations to the bacterial cell wall can reduce the uptake of Trimethoprim.[4]

Conclusion

The mechanism of action of Trimethoprim is a well-characterized process centered on the selective and potent inhibition of bacterial dihydrofolate reductase. By disrupting the folic acid pathway, Trimethoprim deprives bacteria of essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting their growth. Its high selectivity for the bacterial enzyme makes it an effective therapeutic agent. Understanding this mechanism, along with the pathways of resistance, is crucial for its continued clinical use and for the development of new generations of antifolate drugs.

TMP Trimethoprim Inhibition Competitive Inhibition TMP->Inhibition DHFR Bacterial Dihydrofolate Reductase (DHFR) DHFR->Inhibition DHF_THF Blockage of DHF -> THF Conversion Inhibition->DHF_THF THF_Depletion Depletion of Tetrahydrofolate (THF) Pool DHF_THF->THF_Depletion Synthesis_Block Inhibition of Purine, Thymidine, and Amino Acid Synthesis THF_Depletion->Synthesis_Block DNA_RNA_Block Inhibition of DNA, RNA, and Protein Synthesis Synthesis_Block->DNA_RNA_Block Outcome Bacteriostasis (Inhibition of Growth and Replication) DNA_RNA_Block->Outcome

Fig. 3: Logical flow from DHFR inhibition to bacteriostasis.

References

In Vitro Antibacterial Spectrum of Novel Trimethoprim Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Guide and Framework for Evaluating the In Vitro Antibacterial Spectrum of Novel Trimethoprim Analogs, with "Trimethoprim Pentanoic Acid" as a Hypothetical Candidate.

Disclaimer: As of the date of this document, "this compound" is not a widely recognized or studied compound in publicly available scientific literature. Therefore, this guide utilizes data from Trimethoprim (TMP) and its other derivatives as illustrative examples to provide a framework for the evaluation of new chemical entities within this class.

Introduction: The Rationale for Novel Trimethoprim Derivatives

Trimethoprim (TMP) is a synthetic, broad-spectrum antimicrobial agent that has been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract.[1][2] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][3][4] The inhibition of DHFR disrupts the production of tetrahydrofolic acid, a crucial precursor for the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacteriostatic or bactericidal effects.[1][3][5]

The emergence of microbial resistance to existing antibiotics, including Trimethoprim, necessitates the continuous development of new derivatives.[6] Modifications to the core TMP structure, such as the hypothetical addition of a pentanoic acid moiety, aim to enhance antibacterial potency, broaden the spectrum of activity, overcome resistance mechanisms, or improve pharmacokinetic properties. This guide provides a comprehensive framework for conducting and interpreting the in vitro antibacterial spectrum analysis of such novel derivatives.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim and its analogs exert their antibacterial effect by targeting the folate biosynthesis pathway, which is critical for bacterial survival.[5] Unlike mammals, which obtain folate from their diet, many bacteria must synthesize it de novo. This metabolic difference allows for the selective targeting of the bacterial pathway.

The key steps are as follows:

  • Dihydropteroate synthase catalyzes an early step in the pathway. This enzyme is the target of sulfonamides, which are often used in combination with Trimethoprim for a synergistic effect.[1][4]

  • Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][3]

  • Trimethoprim's Role: Trimethoprim binds with high affinity to the active site of bacterial DHFR, competitively inhibiting the enzyme. This binding is significantly stronger for the bacterial enzyme than for its mammalian counterpart, which accounts for its selective toxicity.[1][4]

  • Metabolic Consequence: The blockade of THF production halts the synthesis of essential building blocks like thymidine, purines, and certain amino acids, thereby arresting DNA replication and cell division.[2]

Mechanism_of_Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA, RNA, Proteins THF->DNA One-Carbon Transfer Reactions Sulfonamides Sulfonamides Sulfonamides->PABA TMP Trimethoprim Pentanoic Acid TMP->DHF Inhibition

Caption: Mechanism of Trimethoprim action on the bacterial folate pathway.

Quantitative Analysis: In Vitro Antibacterial Spectrum

The primary method for quantifying the in vitro activity of a new antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table presents example MIC data for Trimethoprim and a hypothetical derivative against common bacterial pathogens.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Bacterial SpeciesStrainTrimethoprim (Reference)Hypothetical Derivative "TMP-PA"
Escherichia coliATCC 259220.5 - 2Data to be determined
Staphylococcus aureusATCC 292130.25 - 1Data to be determined
Streptococcus pneumoniaeATCC 496191 - 4Data to be determined
Haemophilus influenzaeATCC 49247≤0.25Data to be determined
Klebsiella pneumoniaeATCC 700603>64 (Resistant)Data to be determined
Pseudomonas aeruginosaATCC 27853>128 (Intrinsic Resistance)Data to be determined
Enterococcus faecalisATCC 29212>32Data to be determined

Note: The values for Trimethoprim are representative and can vary. Data for the hypothetical derivative must be generated experimentally.

Experimental Protocols: Broth Microdilution MIC Assay

The following protocol outlines the standardized broth microdilution method for determining the MIC of a novel compound, such as "this compound," according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials
  • Test compound (e.g., this compound) stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., Trimethoprim)

  • Sterile diluents (e.g., water, DMSO)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure
  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow bacterial strains overnight on appropriate agar. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Analysis A 1. Prepare Stock Solution of Test Compound C 3. Perform Serial Dilutions of Compound in 96-Well Plate A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells with Standardized Bacteria (Final ~5x10^5 CFU/mL) B->D C->D E 5. Include Growth & Sterility Controls D->E F 6. Incubate at 35°C for 16-20 hours E->F G 7. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Conclusion

The systematic in vitro evaluation of novel Trimethoprim derivatives is fundamental to the discovery of next-generation antibiotics. This guide provides the essential theoretical background and practical protocols required for this process. By determining the MIC against a broad panel of clinically relevant bacteria, researchers can establish the antibacterial spectrum, identify potential therapeutic applications, and guide further development of promising compounds like "this compound." Rigorous adherence to standardized methodologies is critical for generating reproducible and comparable data that can effectively inform preclinical and clinical research.

References

Navigating the Physicochemical Landscape of Trimethoprim: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile of Trimethoprim (B1683648)

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Trimethoprim is characterized as a poorly water-soluble drug, a factor that presents challenges in the development of oral and parenteral dosage forms.[2]

Solubility in Various Solvents

The solubility of Trimethoprim has been investigated in a range of organic solvents and aqueous systems. The data reveals a clear dependence on the solvent's polarity and the temperature.

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~20Not Specified[4]
Dimethylformamide~13Not Specified[4]
Ethanol> Acetonitrile > 2-Propanol > Ethyl Acetate > Water20 - 49.5[5]
Water0.4 (at 25°C)25[6][7]
1:1 DMSO:PBS (pH 7.2)~0.5Not Specified[4]
Impact of pH on Aqueous Solubility

The solubility of Trimethoprim is significantly influenced by the pH of the aqueous medium. As a weak base, its solubility increases in acidic conditions due to the formation of a more soluble salt.

pHSolubility (mg/100 mL)Temperature (°C)ConditionsReference
8.545032Water[8]
5.5155032Hydrochloric acid solution[8]
<21125 (diminishing with decreasing pH)32Hydrochloric acid solution[8]

Stability of Trimethoprim

The chemical and physical stability of Trimethoprim is paramount for ensuring its safety and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Chemical Stability in Solutions and Suspensions

Studies have demonstrated the stability of Trimethoprim in various formulations under different storage conditions.

Formulation/VehicleConcentrationStorage ConditionsStability DurationKey FindingsReference
Admixtures in PVC bags (D5W or NS)1.08 or 1.60 mg/mLRoom temperature, ambient light24 hoursAveraged >95% of initial concentration. Physical stability superior to glass bottles.[9][10]
Oral Suspension (Ora-Plus/Ora-Sweet SF)10 mg/mL4°C or 25°CAt least 63 daysRetained >95% of initial concentration. No significant changes in physical appearance or pH.[11]
Oral Suspension (SuspendIt) with Sulfadiazine20 mg/mL5°C, 25°C, 40°C182 daysDrug concentration did not go below 90% of the label claim.[12]
Admixtures in 5% Dextrose or 0.9% NaClVarious dilutionsNot SpecifiedDependent on concentration and vehicleStability ranged from 1 hour to 48 hours.[13]
Degradation Pathways

Trimethoprim can degrade through several pathways, including hydrolysis and oxidation, which can be catalyzed by heat and light.[14] Advanced oxidation processes (AOPs) involving hydroxyl and sulfate (B86663) radicals have also been shown to effectively degrade Trimethoprim.[15][16] Fenton and Fenton-like processes have also been studied for the degradation of Trimethoprim.[17]

Experimental Protocols

Accurate assessment of solubility and stability requires robust experimental methodologies. The following sections outline typical protocols cited in the literature.

Solubility Determination

A common method for determining the solubility of Trimethoprim is the equilibrium solubility method.

  • Preparation: An excess amount of Trimethoprim is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]

  • Separation: The saturated solution is filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids.[2]

  • Quantification: The concentration of Trimethoprim in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the drug and separating it from any degradation products.

  • Chromatographic System: A typical system consists of a C18 reverse-phase column.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[2][18]

  • Detection: UV detection at a wavelength where Trimethoprim exhibits significant absorbance (e.g., 260 nm or 287 nm) is employed.[2][4][18]

  • Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).[19] The method must be able to resolve the intact drug peak from the peaks of the degradation products.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the assessment of Trimethoprim's solubility and stability.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analytical Analytical Method Validation S1 Sample Preparation (Excess TMP in Solvent) S2 Equilibration (Constant Temperature & Agitation) S1->S2 S3 Filtration (Remove Undissolved Solid) S2->S3 S4 Analysis (HPLC-UV) S3->S4 A2 Method Development & Validation (Specificity, Linearity, Accuracy, Precision) S4->A2 Requires Validated Method T1 Sample Preparation (TMP in Formulation) T2 Storage (Controlled Conditions - Temp, Light) T1->T2 T3 Sampling (At Pre-defined Timepoints) T2->T3 T4 Analysis (Stability-Indicating HPLC) T3->T4 T4->A2 Requires Validated Method A1 Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) A1->A2

Caption: Experimental workflow for solubility and stability testing of Trimethoprim.

Conclusion

This technical guide has synthesized key data and methodologies concerning the solubility and stability of Trimethoprim. The poor aqueous solubility of Trimethoprim necessitates careful consideration during formulation development, with pH modification and the use of co-solvents being viable strategies for enhancement. Stability studies indicate that Trimethoprim can be formulated into stable liquid preparations, provided that appropriate vehicles and storage conditions are employed. The provided experimental protocols and workflow diagram offer a foundational framework for researchers and scientists engaged in the development of robust and effective Trimethoprim-based therapeutics. Further investigation into specific salts or derivatives, such as the initially queried "Trimethoprim pentanoic acid," would require dedicated studies to elucidate their unique physicochemical profiles.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of a Putative Trimethoprim-Pentanoic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the mass spectrometry analysis of a potential conjugate between the antibiotic Trimethoprim (B1683648) and pentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of drug metabolites and related adducts.

Introduction

Trimethoprim (TMP) is a widely used antibiotic that inhibits dihydrofolate reductase.[1][2] Its metabolism has been studied, revealing various phase I and phase II metabolites.[3][4][5] While a direct conjugate with pentanoic acid is not a commonly reported metabolite, the formation of such adducts can occur in biological systems or as artifacts during sample analysis. Understanding the mass spectrometric behavior of such a conjugate is crucial for its identification and quantification.

This guide will outline a systematic approach to the analysis of a putative Trimethoprim-pentanoic acid conjugate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective detection of drug molecules and their derivatives.[4][5]

Experimental Workflow

The overall experimental workflow for the analysis of a Trimethoprim-pentanoic acid conjugate is depicted below. This process begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data_Analysis Data Analysis Sample_Matrix Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Matrix->Extraction Isolate Analyte Evaporation Evaporation and Reconstitution Extraction->Evaporation Concentrate Sample Injection Sample Injection Evaporation->Injection Introduce to LC System Separation Reversed-Phase HPLC/UHPLC Separation Injection->Separation Separate Components Ionization Electrospray Ionization (ESI+) Separation->Ionization Generate Gaseous Ions MS1_Scan Full Scan (MS1) for Precursor Ion Ionization->MS1_Scan Detect Precursor Ion Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->Fragmentation Select and Fragment Precursor MS2_Scan Product Ion Scan (MS2) for Fragments Fragmentation->MS2_Scan Detect Fragment Ions Quantification Quantification using MRM MS2_Scan->Quantification Characterization Structural Elucidation MS2_Scan->Characterization Fragmentation_Pathway Precursor TMP-Pentanoic Acid Conjugate [M+H]⁺ m/z 375.20 Fragment1 Loss of Pentanoyl Group (C₅H₈O) m/z 291.15 Precursor->Fragment1 - 84.05 Da Fragment2 Loss of Trimethoxybenzyl Group (C₉H₁₁O₃) m/z 213.11 Precursor->Fragment2 - 162.07 Da Fragment3 Further Fragmentation of m/z 291.15 m/z 230.12 Fragment1->Fragment3 - 61.03 Da

References

The Discovery and Isolation of Trimethoprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, purification, and analytical characterization of the dihydrofolate reductase inhibitor, Trimethoprim. To date, the compound "Trimethoprim pentanoic acid" has not been described in the public scientific literature. This guide focuses on the well-established parent compound, Trimethoprim.

Introduction

Trimethoprim is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[1][2] This inhibition prevents the synthesis of tetrahydrofolic acid, a crucial cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. This technical guide provides an in-depth overview of the chemical synthesis, isolation protocols, and analytical characterization of Trimethoprim, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis of Trimethoprim

The synthesis of Trimethoprim has been approached through various routes since its initial discovery. The most common and historically significant methods start from 3,4,5-trimethoxybenzaldehyde (B134019). Below are detailed protocols for two prominent synthetic pathways.

Synthesis via Condensation with 3-Anilinopropionitrile (B89847)

A widely utilized and efficient method for the industrial production of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine (B92328).[3]

Experimental Protocol:

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

  • To a 1000 mL four-necked flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (49 g, 0.25 mol), 3-anilinopropionitrile (42.5 g, 0.29 mol), dimethyl sulfoxide (B87167) (150 mL), sodium methylate (15 g), and toluene (B28343) (100 mL).

  • Heat the mixture to 110°C to initiate a reflux reaction.

  • Continuously remove the water generated during the reaction using the water trap.

  • Once no more water is collected, stop the reaction.

  • Distill off the toluene under reduced pressure.

  • Add 400 mL of water to the reaction mixture and stir while cooling to 5-10°C.

  • Collect the precipitated product by suction filtration and dry in an oven.

Step 2: Cyclization with Guanidinium (B1211019) Hydrochloride

  • In a 1000 mL three-necked flask, add the product from Step 1 (64 g), guanidinium hydrochloride (38 g), and sodium methylate (100 g).

  • Add 200 mL of ethanol (B145695) and heat the mixture to reflux for 1 hour.

  • Distill off a portion of the solvent.

  • Add 200 mL of water, and continue to stir while cooling to 5-10°C.

  • Collect the resulting solid product by suction filtration to yield Trimethoprim.

Quantitative Data:

ParameterValueReference
Condensation Product Yield 97%[3]
Condensation Product Melting Point 132.5°C[3]
Final Trimethoprim Yield 96.1%[3]
Final Trimethoprim Melting Point 201.6-201.8°C[3]
Final Trimethoprim Purity (HPLC) 98.8%[3]
Synthesis via Ethyl 3,4,5-trimethoxydihydrocinnamate (B1239125)

An alternative historical synthesis route involves the formylation of an ethyl dihydrocinnamate derivative followed by cyclization.

Experimental Protocol:

  • Formylation: React ethyl 3,4,5-trimethoxydihydrocinnamate with ethyl formate (B1220265) in the presence of sodium to produce the enol form of ethyl 2-(3,4,5-trimethoxybenzyl)malonaldehydate.

  • Cyclization: React the resulting enol with guanidine in the presence of sodium ethoxide to form 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.

  • Chlorination: Treat the pyrimidine (B1678525) derivative with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom.

  • Amination: React the chlorinated intermediate with ammonia (B1221849) to substitute the chlorine atom with an amino group, yielding Trimethoprim.

Isolation and Purification

The isolation of Trimethoprim from the reaction mixture is typically achieved through precipitation and filtration, as described in the synthetic protocols. Further purification can be carried out by recrystallization to achieve high purity suitable for pharmaceutical applications.

Recrystallization Protocol:

  • Dissolve the crude Trimethoprim product in a suitable solvent mixture, such as acetic acid:ethanol:water (0.5:1:1 by volume), by heating.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a cold solvent, such as ethanol, to remove any remaining impurities.

  • Dry the purified Trimethoprim under vacuum.

Analytical Characterization

The identity and purity of the synthesized Trimethoprim are confirmed using various analytical techniques.

Table of Analytical Data:

Technique Parameter Expected Result Reference
High-Performance Liquid Chromatography (HPLC) Purity>98%[3]
Melting Point Melting Range201-202°C[3]
Infrared (IR) Spectroscopy Characteristic PeaksPeaks corresponding to N-H, C-H, C=N, C=C, and C-O functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C Chemical ShiftsSpecific shifts confirming the molecular structure of Trimethoprim.
Mass Spectrometry (MS) Molecular Ion Peak[M+H]+ at m/z 291.14

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim exerts its antibacterial effect by targeting and inhibiting the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolic acid to tetrahydrofolic acid, a vital component in the synthesis of DNA, RNA, and proteins.[1][2] The high selectivity of Trimethoprim for the bacterial DHFR over the mammalian enzyme is the basis for its therapeutic efficacy and safety.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Condensation Condensation 3,4,5-Trimethoxybenzaldehyde->Condensation 3-Anilinopropionitrile 3-Anilinopropionitrile 3-Anilinopropionitrile->Condensation Intermediate Condensation Product Condensation->Intermediate DMSO, NaOMe, Toluene, 110°C Cyclization Cyclization Intermediate->Cyclization Guanidine Guanidinium HCl Guanidine->Cyclization Trimethoprim Trimethoprim Cyclization->Trimethoprim Ethanol, NaOMe, Reflux

Caption: Workflow for the synthesis of Trimethoprim.

Mechanism_of_Action DHF Dihydrofolic Acid DHFR Bacterial Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DHFR->THF Reduction Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition BacterialGrowth Bacterial Growth Inhibition Biosynthesis->BacterialGrowth

Caption: Mechanism of action of Trimethoprim.

References

Trimethoprim Pentanoic Acid: A Technical Overview of its Application as a Hapten in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Trimethoprim (B1683648) pentanoic acid, focusing on its primary documented application as a hapten for immunological purposes. While the parent compound, Trimethoprim, is a well-established antibacterial agent targeting dihydrofolate reductase (DHFR), current scientific literature does not indicate that Trimethoprim pentanoic acid is being explored for direct therapeutic applications. Instead, its chemical structure lends itself to use in the development of immunoassays for the detection of Trimethoprim.

Introduction to Haptens and their Role in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The carrier provides the necessary epitopes for T-cell help, which is required for B-cell activation and the subsequent production of antibodies. These antibodies are specific to the hapten and can be utilized in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the sensitive and specific detection of the hapten molecule in biological samples. This compound is designed to serve as a hapten for Trimethoprim. The pentanoic acid chain provides a functional group (carboxyl group) that can be easily conjugated to a carrier protein.

Quantitative Data

The only available quantitative data for this compound relates to its immunochemical activity.

ParameterValueContext
IC500.15 ng/mLThis value represents the concentration of this compound that causes 50% inhibition in an immunoassay, indicating the sensitivity of the assay where the diaminopyrimidine moiety is exposed to the immune system.[1][2][3]

Experimental Protocol: Generation of Anti-Trimethoprim Antibodies using this compound as a Hapten

The following is a generalized experimental protocol for the production of polyclonal antibodies against Trimethoprim using a this compound-protein conjugate.

3.1. Preparation of the Hapten-Carrier Conjugate

  • Activation of the Carboxyl Group: The carboxyl group of this compound is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay development. The primary amine groups on the surface of the protein react with the NHS-ester to form stable amide bonds.

  • Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using spectrophotometry or other analytical techniques.

3.2. Immunization of Animals

  • Animal Model: Typically, rabbits or mice are used for the production of polyclonal antibodies.

  • Immunization Schedule: The hapten-carrier conjugate (e.g., this compound-BSA) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts) and injected into the animals.

  • Booster Injections: Booster injections are administered at regular intervals (e.g., every 2-4 weeks) to stimulate a strong immune response.

  • Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an appropriate immunoassay, such as an indirect ELISA with a this compound-OVA conjugate as the coating antigen.

3.3. Antibody Purification

  • Serum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated.

  • Purification: For higher specificity, the antibodies can be purified from the antiserum using affinity chromatography, where the this compound is immobilized on a solid support.

Signaling Pathways and Therapeutic Targets of Trimethoprim Derivatives

While this compound itself is not documented as a therapeutic agent, its parent compound, Trimethoprim, and other derivatives are known to target the folate synthesis pathway. Specifically, Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for DNA, RNA, and amino acid synthesis.[4][5] The inhibition of bacterial DHFR leads to a bacteriostatic effect.[4]

Derivatives of Trimethoprim have been synthesized and investigated for their potential as antibacterial and anticancer agents, with some showing enhanced activity against both bacterial and human DHFR.[4][5][6][7] These studies often involve modifying the structure of Trimethoprim to improve its binding affinity and selectivity for the target enzyme.[4][6][8]

Visualizations

Hapten_Carrier_Principle cluster_0 Hapten-Carrier Conjugate Formation cluster_1 Immunization and Antibody Production cluster_2 Immunoassay Application Hapten Trimethoprim Pentanoic Acid Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Covalent Bonding Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Animal Host Animal (e.g., Rabbit) Conjugate->Animal Immunization ImmuneResponse Immune System Activation Animal->ImmuneResponse Antibodies Anti-Trimethoprim Antibodies ImmuneResponse->Antibodies Assay Immunoassay (e.g., ELISA) Antibodies->Assay Detection Detection of Trimethoprim Assay->Detection

Caption: Workflow for the generation and application of antibodies using a hapten-carrier conjugate.

Trimethoprim_MOA Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Precursors DNA, RNA, Amino Acid Precursors Tetrahydrofolate->Precursors DHFR->Tetrahydrofolate Reduction Synthesis Synthesis Precursors->Synthesis Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of Trimethoprim, the parent compound of this compound.

Conclusion

This compound is a valuable tool in the field of immunodiagnostics. Its primary function is to act as a hapten, enabling the production of specific antibodies against the antibiotic Trimethoprim. These antibodies are essential components for the development of sensitive and specific immunoassays to monitor the levels of Trimethoprim in various samples. There is currently no substantial evidence in the public domain to suggest that this compound is being investigated for its own therapeutic targets. The therapeutic potential of Trimethoprim derivatives continues to be an active area of research, with a focus on the inhibition of dihydrofolate reductase for antibacterial and anticancer applications.

References

An In-depth Technical Guide on the Bioavailability of Trimethoprim and Strategies for Its Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No peer-reviewed scientific literature or publicly available data could be found on a compound specifically named "Trimethoprim pentanoic acid." This guide will, therefore, focus on the bioavailability of Trimethoprim (B1683648) and will explore strategies for its enhancement through the development of novel formulations and analogs, for which scientific data is available.

Introduction to Trimethoprim

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1][2] It is widely used, often in combination with sulfamethoxazole (B1682508), for the treatment of various bacterial infections. However, the therapeutic efficacy of Trimethoprim can be limited by its physicochemical properties, which influence its bioavailability.

Pharmacokinetics and Bioavailability of Trimethoprim

Trimethoprim is generally well-absorbed after oral administration, with a bioavailability of approximately 90-100% in healthy adults. However, factors such as its weak basic nature and moderate aqueous solubility can influence its absorption and overall pharmacokinetic profile.[2]

Quantitative Pharmacokinetic Data for Trimethoprim

The following table summarizes key pharmacokinetic parameters of orally administered Trimethoprim in humans from various studies.

ParameterValueSpeciesDosingSource
Cmax (Maximum Plasma Concentration) ~1 µg/mLHumanSingle 100 mg dose[1]
13.6 ± 2.0 µg/mLHuman20 mg/kg/day for 3 days[3]
~1.25 µg/mLHuman160 mg[4]
Tmax (Time to Maximum Plasma Concentration) 1 - 4 hoursHumanSingle 100 mg dose[1]
1.5 - 2 hoursHuman160 mg[4]
t1/2 (Elimination Half-life) 8 - 10 hoursHuman-[1]
13.6 ± 3.5 hoursHuman20 mg/kg/day for 3 days[3]
~9 hoursHuman160 mg[4]
Protein Binding ~45%Human-[2]
Metabolism 10-20% in the liverHuman-[1]
Excretion 50-60% unchanged in urine within 24 hoursHuman-[1]

Strategies to Enhance Trimethoprim Bioavailability

Researchers have explored various approaches to improve the bioavailability and therapeutic profile of Trimethoprim. These strategies primarily focus on overcoming its solubility limitations and modifying its release characteristics.

Nanoparticle-based Drug Delivery Systems

One promising approach is the encapsulation of Trimethoprim into polymeric nanoparticles. A study by Li et al. investigated the use of PEG-PLGA nanoparticles to enhance the oral bioavailability of Trimethoprim.

The following table presents a comparison of the pharmacokinetic parameters of free Trimethoprim and Trimethoprim-loaded PEG-PLGA nanoparticles following oral administration in rats.

ParameterFree TrimethoprimPEG-PLGA/TMP NPsFold IncreaseSource
Cmax (Maximum Plasma Concentration) ---[5]
t1/2 (Elimination Half-life) 0.72 ± 0.08 h2.47 ± 0.19 h3.43[5]
MRT (Mean Residence Time) 1.27 ± 0.11 h3.10 ± 0.11 h2.44[5]
Relative Bioavailability --2.82[5]

Data presented as mean ± standard deviation.

The data clearly indicates that the nanoparticle formulation significantly increased the elimination half-life, mean residence time, and overall bioavailability of Trimethoprim in rats.[5]

The following is a summary of the experimental protocol used in the aforementioned study for the synthesis and characterization of PEG-PLGA/TMP nanoparticles.

Synthesis (Oil-in-Water Emulsion Solvent Evaporation Method):

  • Organic Phase Preparation: Trimethoprim (TMP), Poly(ethylene glycol) (PEG), and Poly(lactic-co-glycolic acid) (PLGA) were dissolved in dichloromethane (B109758) (DCM).

  • Emulsification: The organic phase was added dropwise to an aqueous solution of polyvinyl alcohol (PVA) under sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: The emulsion was stirred to allow for the evaporation of DCM, leading to the formation of solid nanoparticles.

  • Purification: The nanoparticles were collected by centrifugation and washed to remove excess PVA and unencapsulated drug.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified using High-Performance Liquid Chromatography (HPLC).

  • In Vitro Drug Release: Studied using a dialysis method at different pH values (e.g., pH 1.2 and 6.8) to simulate gastrointestinal conditions.

  • In Vivo Pharmacokinetic Study: Conducted in rats. Blood samples were collected at various time points after oral administration of free TMP or PEG-PLGA/TMP NPs. Plasma concentrations of TMP were determined by HPLC.

Prodrug and Analog Development

Another strategy to modify the pharmacokinetic properties of Trimethoprim is through the synthesis of its prodrugs or analogs.

  • Trimethoprim Analogs: Research has been conducted on analogs of Trimethoprim with different substituents on the benzyl (B1604629) moiety. These modifications can alter the lipophilicity and, consequently, the pharmacokinetic properties of the drug, including a longer elimination half-life and a larger volume of distribution in animal models.[6][7]

  • Thiomaltose-Trimethoprim Conjugate: A prodrug strategy involving the conjugation of thiomaltose to Trimethoprim via a self-immolative disulfide linker has been explored. This approach aimed to increase the water solubility of Trimethoprim and was shown to be effective against urinary tract infections in mice.[8]

Visualizations

Mechanism of Action of Trimethoprim

The following diagram illustrates the mechanism of action of Trimethoprim in inhibiting the bacterial folic acid pathway.

Trimethoprim_Mechanism PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHFA Dihydrofolic Acid (DHF) DHP->DHFA THFA Tetrahydrofolic Acid (THF) DHFA->THFA Dihydrofolate Reductase DNA_RNA DNA, RNA, and Protein Synthesis THFA->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->PABA Trimethoprim Trimethoprim Trimethoprim->DHFA

Caption: Mechanism of action of Trimethoprim and Sulfonamides.

Experimental Workflow for Bioavailability Study

The diagram below outlines a typical workflow for an in vivo bioavailability study.

Bioavailability_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Drug_Admin Drug Administration (Oral Gavage) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis Drug Quantification (HPLC) Plasma_Separation->HPLC_Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_Analysis->PK_Parameters Bioavailability_Calc Relative Bioavailability Calculation PK_Parameters->Bioavailability_Calc

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion

While information on "this compound" is not available, the broader field of enhancing Trimethoprim's bioavailability is an active area of research. Strategies such as nanoparticle encapsulation have demonstrated significant success in preclinical models, offering the potential for improved therapeutic outcomes by increasing the drug's residence time and overall exposure. Further investigation into various prodrugs and analogs of Trimethoprim continues to be a promising avenue for the development of next-generation antibacterial agents with optimized pharmacokinetic profiles. These approaches aim to address the limitations of conventional Trimethoprim formulations and may lead to more effective treatment regimens for bacterial infections.

References

An In-depth Technical Guide on the Inhibition of Dihydrofolate Reductase by Trimethoprim Pentanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the inhibition of dihydrofolate reductase (DHFR) by trimethoprim (B1683648) and its derivatives, with a specific focus on the conceptual design and evaluation of trimethoprim pentanoic acid. While direct experimental data for this compound is not available in the reviewed literature, this guide synthesizes information from closely related analogs to provide a comprehensive overview of the structure-activity relationships, inhibitory potential, and experimental methodologies crucial for its future investigation. We will explore the critical role of DHFR in cellular metabolism, the mechanism of its inhibition, and the established significance of trimethoprim as a selective antibacterial agent. This guide provides detailed experimental protocols for assessing DHFR inhibition and presents quantitative data for relevant trimethoprim derivatives to serve as a benchmark for the prospective analysis of this compound.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[1] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF, disrupting DNA replication and cell growth, ultimately causing cell death.[1] This vital role makes DHFR an attractive and well-established target for the development of therapeutic agents against cancer and infectious diseases.[1]

Trimethoprim (TMP) is a synthetic antibacterial agent that selectively inhibits bacterial DHFR over its mammalian counterpart, making it a widely prescribed antibiotic, often in combination with sulfamethoxazole.[2][3] The structural differences between bacterial and human DHFR active sites are key to this selectivity. This guide will explore the potential of a novel derivative, this compound, as a DHFR inhibitor, drawing parallels from existing research on other trimethoprim analogs.

The Folate Synthesis Pathway and DHFR Inhibition

The folate pathway is a critical metabolic route for cellular proliferation. DHFR's role in this pathway is pivotal, and its inhibition has significant downstream effects.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA, RNA, and Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Amino_Acids->DNA_RNA DHPS->Dihydropteroate DHFR->THF Inhibitor Trimethoprim Analogs Inhibitor->DHFR Inhibition

Figure 1: The Folate Synthesis Pathway and the Site of DHFR Inhibition.

As illustrated in Figure 1, DHFR is the enzyme responsible for the conversion of DHF to THF. Trimethoprim and its analogs act by binding to the active site of DHFR, preventing this conversion and thereby halting the downstream synthesis of essential cellular components.

Quantitative Analysis of DHFR Inhibition by Trimethoprim and its Derivatives

While specific inhibitory data for this compound is unavailable, the following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for trimethoprim and several of its derivatives against human and bacterial DHFR. This data provides a valuable reference for understanding the structure-activity relationships of DHFR inhibitors.

Table 1: IC50 Values of Trimethoprim and its Analogs against Human DHFR (hDHFR)

CompoundIC50 (µM)Reference
Trimethoprim (TMP)55.26[2][4]
Methotrexate (MTX)0.08[2][4]
Benzamide Derivative JW24.72 - 20.17 (range for series)[4]
Benzamide Derivative JW84.72 - 20.17 (range for series)[4]
Amide Analog 20.99[2]
Amide Analog 30.72[2]

Table 2: Ki Values of Trimethoprim and its Analogs against Bacterial DHFR

CompoundTarget OrganismKi (nM)Reference
TrimethoprimStaphylococcus aureus (DfrB)2.7[3]
TrimethoprimStaphylococcus aureus (DfrA - resistant)820[3]
TrimethoprimStaphylococcus aureus (DfrG - resistant)31,000[3]
TrimethoprimStaphylococcus aureus (DfrK - resistant)4,260[3]
IclaprimStaphylococcus aureus (DfrB)1.8[3]
IclaprimStaphylococcus aureus (DfrA - resistant)90[3]
IclaprimStaphylococcus aureus (DfrG - resistant)1,350[3]
IclaprimStaphylococcus aureus (DfrK - resistant)221[3]
Phenyl Acetic Acid INCA 10Staphylococcus aureus (DfrA - resistant)2.2[3]

Experimental Protocols for DHFR Inhibition Assays

The following sections provide detailed methodologies for key experiments used to characterize DHFR inhibitors.

Spectrophotometric DHFR Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human or bacterial DHFR

  • Assay Buffer (e.g., 50 mM TES, pH 7.0)[3]

  • NADPH solution (e.g., 10 mM stock)

  • Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1.0 mL) or 96-well UV-transparent plates

Procedure:

  • Reaction Mixture Preparation: In a 1.0 mL quartz cuvette or a well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a known concentration of DHFR enzyme, and the desired concentration of the test inhibitor.[2]

  • Cofactor Addition: Add NADPH to the reaction mixture to a final concentration of 100 µM.[3]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding DHF to a final concentration of 100 µM.[3]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - Assay Buffer - NADPH - DHF - Inhibitor Stock Mix Prepare Reaction Mixture: Buffer + DHFR + Inhibitor Reagents->Mix Add_NADPH Add NADPH Mix->Add_NADPH Add_DHF Initiate with DHF Add_NADPH->Add_DHF Monitor_A340 Monitor Absorbance at 340 nm (Kinetic Mode) Add_DHF->Monitor_A340 Calc_Rate Calculate Reaction Rate Monitor_A340->Calc_Rate Calc_IC50 Determine % Inhibition and IC50 Calc_Rate->Calc_IC50

Figure 2: Workflow for a Spectrophotometric DHFR Inhibition Assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and DHFR.

Materials:

  • Isothermal Titration Calorimeter

  • Purified DHFR enzyme

  • Test inhibitor (e.g., this compound)

  • Dialysis buffer (ensure the inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution)

Procedure:

  • Sample Preparation: Prepare a solution of purified DHFR in the sample cell and a solution of the test inhibitor in the injection syringe. The concentrations should be carefully chosen based on the expected binding affinity.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor solution into the DHFR solution in the sample cell.

  • Data Acquisition: The instrument records the heat changes associated with each injection.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the inhibition of dihydrofolate reductase by trimethoprim and its analogs, with a forward-looking perspective on the potential of this compound. While direct experimental data for this specific compound is lacking, the provided quantitative data for related molecules, along with detailed experimental protocols, offer a solid foundation for its synthesis and characterization. The structure-activity relationships gleaned from existing trimethoprim derivatives suggest that the introduction of a flexible, acidic pentanoic acid chain could lead to novel interactions within the DHFR active site, potentially enhancing binding affinity and inhibitory activity.

Future research should focus on the chemical synthesis of this compound, followed by its rigorous evaluation using the spectrophotometric and isothermal titration calorimetry assays detailed herein. Such studies will be instrumental in determining its IC50 and Ki values, as well as its full thermodynamic binding profile. These findings will not only elucidate the potential of this compound as a novel DHFR inhibitor but also contribute to the broader understanding of the molecular determinants of ligand binding to this critical therapeutic target.

References

"structural elucidation of Trimethoprim pentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Elucidation of Trimethoprim (B1683648) Pentanoic Acid

Disclaimer: "Trimethoprim Pentanoic Acid" is presented here as a hypothetical derivative of Trimethoprim to illustrate the principles and methodologies of structural elucidation. The data and protocols are based on established analytical techniques and known spectral data for Trimethoprim and its related compounds.

Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. The structural elucidation of its derivatives and potential impurities is crucial for drug development, quality control, and regulatory compliance. This guide provides a comprehensive overview of the analytical workflow and methodologies required for the structural characterization of a hypothetical derivative, this compound. The proposed structure involves a pentanoic acid moiety attached to one of the amino groups of the pyrimidine (B1678525) ring via an amide linkage.

Proposed Structure

For the purpose of this guide, we will consider the following proposed structure for this compound:

  • Systematic Name: N-(4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)pentanamide

Analytical Workflow for Structural Elucidation

The structural elucidation of a novel compound like this compound follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic and spectrometric analyses to determine its molecular structure.

cluster_0 Isolation and Purification cluster_1 Spectroscopic and Spectrometric Analysis cluster_2 Data Interpretation and Structure Confirmation Synthesis Synthesis of Crude Product HPLC HPLC Purification Synthesis->HPLC Crude Mixture FTIR FTIR Spectroscopy HPLC->FTIR Purified Compound MS Mass Spectrometry (MS) HPLC->MS Purified Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) HPLC->NMR Purified Compound Data_Analysis Combined Data Analysis FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the proposed structure of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

Proton Assignment Expected Chemical Shift (δ) Multiplicity Integration
H-6' (pyrimidine)~8.0s1H
H-2'', H-6'' (benzyl)~6.6s2H
-NH₂~6.2br s2H
-NH-CO-~9.5br s1H
-OCH₃ (para)~3.7s3H
-OCH₃ (meta)~3.8s6H
-CH₂- (benzyl)~3.5s2H
-CO-CH₂-~2.4t2H
-CH₂-CH₂-CH₂-~1.7m4H
-CH₃~0.9t3H

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment Expected Chemical Shift (δ)
C=O (amide)~173
C-2' (pyrimidine)~160
C-4' (pyrimidine)~162
C-6' (pyrimidine)~158
C-5' (pyrimidine)~108
C-1'' (benzyl)~130
C-2'', C-6'' (benzyl)~105
C-3'', C-5'' (benzyl)~153
C-4'' (benzyl)~137
-OCH₃ (para)~61
-OCH₃ (meta)~56
-CH₂- (benzyl)~35
-CO-CH₂-~37
-CH₂-CH₂-CH₂-~28, ~22
-CH₃~14

Table 3: Expected Mass Spectrometry Data

Technique Expected m/z Assignment
ESI-MS (+)375.2[M+H]⁺
ESI-MS (+)397.2[M+Na]⁺
MS/MS291.1[M+H - C₅H₈O]⁺ (Loss of pentanoyl group)
MS/MS275.1[M+H - C₅H₉NO]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To purify the synthesized this compound and to assess its purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) can be employed.[1] The gradient could start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 280 nm.[3]

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the main peak.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Re-inject a small amount of the purified compound to confirm its purity.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Positive ion mode is generally suitable for Trimethoprim and its derivatives.[4]

  • Procedure:

    • Introduce the purified sample into the mass spectrometer, either directly via infusion or through an LC system.

    • Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This helps in confirming the structure by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.

  • Procedure:

    • Dissolve a few milligrams of the purified compound in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.

    • Process and analyze the spectra to assign all proton and carbon signals to the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Procedure:

    • Prepare the sample according to the instrument's requirements.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amines and amides), C=O (amide), C-N, C-O, and aromatic C-H.

Structure Confirmation Workflow

The following diagram illustrates the logical process of confirming the structure of this compound using the data from various analytical techniques.

MS_Data MS Data (m/z = 375.2 for [M+H]+) Molecular_Formula Molecular Formula Confirmed (C19H26N4O4) MS_Data->Molecular_Formula NMR_Data NMR Data (1H, 13C, 2D) Connectivity Atom Connectivity Established NMR_Data->Connectivity FTIR_Data FTIR Data (Amide C=O stretch) Functional_Groups Functional Groups Identified (Amide, Amine, Methoxy) FTIR_Data->Functional_Groups Final_Structure Structure Confirmed: N-(4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)pentanamide Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for structure confirmation of this compound.

References

Navigating the Uncharted Waters of Derivative Toxicity: A Guide to the Preliminary Toxicity Screening of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim (B1683648), a well-established dihydrofolate reductase inhibitor, serves as a foundational scaffold for the development of novel therapeutic agents. The derivatization of its core structure, such as the introduction of a pentanoic acid moiety, necessitates a thorough toxicological evaluation to ascertain its safety profile. This technical guide outlines a comprehensive framework for the preliminary toxicity screening of Trimethoprim pentanoic acid. While direct toxicological data for this specific derivative is not extensively available in current literature, this document provides a detailed roadmap based on established methodologies for assessing the toxicity of Trimethoprim and its other derivatives. The guide encompasses in vitro and in vivo experimental protocols, data presentation strategies, and visual workflows to support researchers in navigating the critical path of preclinical safety assessment.

Introduction: The Imperative for Toxicity Screening

The journey of a novel chemical entity from discovery to clinical application is paved with rigorous safety and efficacy evaluations. For derivatives of known drugs like Trimethoprim, understanding the toxicological profile is paramount. The addition of a pentanoic acid chain to the Trimethoprim structure may significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to unforeseen toxicities. Therefore, a systematic preliminary toxicity screening is a non-negotiable step in its development pipeline.

While specific studies on the toxicity of this compound are sparse, the existing body of research on Trimethoprim and its other analogs provides a robust foundation for designing a relevant screening cascade. It is important to note that "this compound" is described as a hapten, with an IC50 of 0.15 ng/mL in the context of immunoassay development, a value that reflects its immunochemical properties rather than cellular toxicity.[1][2][3][4]

Known Toxicity of Trimethoprim and its Derivatives

Trimethoprim, often used in combination with sulfamethoxazole, exerts its antibacterial effect by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of DNA and proteins in bacteria.[5][6] While generally considered safe at therapeutic doses, Trimethoprim is not without adverse effects. Known clinical effects include nausea, diarrhea, hematological changes, and nephrotoxicity.[7] Animal studies have indicated potential adverse effects on the fetus.[7]

The toxicity of various Trimethoprim derivatives has been explored in several studies. For instance, in vitro studies on Trimethoprim conjugates with maleic acid and oxalic acid dihydrate have demonstrated both cytotoxic and genotoxic potential in different cell lines.[8][9]

Table 1: Summary of In Vitro Cytotoxicity Data for Trimethoprim and its Conjugates

CompoundCell LineAssayConcentrationIncubation TimeResultReference
TrimethoprimF2408 (embryonic rat fibroblast-like)MTT50, 100, 200 µM24, 48, 72 hSignificant dose-dependent toxicity[8][9]
Trimethoprim5RP7 (H-ras oncogene activated)MTT50, 100, 200 µM24, 48, 72 hSignificant dose-dependent toxicity[8][9]
Trimethoprim + Maleic AcidF2408MTT50 µM24, 48, 72 h23%, 51.5%, 44.75% inhibition[9]
Trimethoprim + Maleic Acid5RP7MTT50 µM24, 48, 72 h25.6%, 54.7%, 46.7% inhibition[9]
Trimethoprim + Oxalic AcidF2408MTT100 µM24 h74% viability[9]
Trimethoprim + Oxalic Acid5RP7MTT100 µM24 h64% viability[9]

Table 2: Summary of In Vivo Toxicity Data for Trimethoprim

SpeciesRoute of AdministrationLD50Reference
MouseOral2764 mg/kg[5]
RatOral>5300 mg/kg[5]

Experimental Protocols for Preliminary Toxicity Screening

A robust preliminary toxicity screening program for this compound should encompass a battery of in vitro assays to assess cytotoxicity, genotoxicity, and mechanism of action.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology: MTT Assay [8]

  • Cell Culture:

    • Select relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity, and a representative cancer cell line).

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours of incubation, treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM). Include a vehicle control and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, and 72 hours.

  • MTT Reagent Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

In Vitro Genotoxicity Assay

Objective: To assess the potential of this compound to induce DNA damage.

Methodology: Micronucleus Assay [9]

  • Cell Culture:

    • Use human peripheral blood lymphocytes or a suitable cell line (e.g., TK6).

  • Compound Treatment:

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C).

  • Cytochalasin B Addition:

    • Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining:

    • Harvest the cells and fix them.

    • Stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Microscopic Analysis:

    • Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis:

    • Compare the micronucleus frequency in treated cells to the control groups. A significant increase indicates genotoxic potential.

Visualizing Workflows and Mechanisms

Clear and concise diagrams are essential for communicating complex experimental workflows and biological pathways.

Experimental_Workflow_for_In_Vitro_Toxicity_Screening cluster_setup Phase 1: Assay Setup cluster_cytotoxicity Phase 2: Cytotoxicity Assessment cluster_genotoxicity Phase 3: Genotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Reporting cell_culture Cell Line Selection & Culture (e.g., HepG2, HEK293) cell_seeding_cyto Cell Seeding (96-well plates) cell_culture->cell_seeding_cyto cell_seeding_geno Cell Seeding cell_culture->cell_seeding_geno compound_prep This compound Stock Solution Preparation treatment_cyto Compound Treatment (Dose-Response) compound_prep->treatment_cyto treatment_geno Compound Treatment compound_prep->treatment_geno cell_seeding_cyto->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay ic50_determination IC50 Calculation mtt_assay->ic50_determination data_summary Summarize Data in Tables ic50_determination->data_summary cell_seeding_geno->treatment_geno micronucleus_assay Micronucleus Assay treatment_geno->micronucleus_assay micronucleus_analysis Micronucleus Frequency Analysis micronucleus_assay->micronucleus_analysis micronucleus_analysis->data_summary report Generate Toxicity Profile Report data_summary->report

Caption: A generalized workflow for the in vitro preliminary toxicity screening of a novel compound.

Dihydrofolate_Reductase_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA, RNA, and Protein Synthesis THF->DNA_Synthesis Essential for DHFR->THF Product Bacterial_Growth Bacterial Growth Inhibition TMP_PA Trimethoprim Pentanoic Acid TMP_PA->DHFR Inhibition DNA_Synthesis->Bacterial_Growth

Caption: The proposed mechanism of action via dihydrofolate reductase inhibition.

Conclusion and Future Directions

This technical guide provides a foundational framework for conducting a preliminary toxicity screening of this compound. While the absence of specific data for this derivative necessitates a predictive approach based on its parent compound and other analogs, the outlined experimental protocols and workflows offer a scientifically sound starting point.

Future research should focus on executing these in vitro assays to generate initial toxicity data for this compound. Positive findings in these screens would warrant progression to more comprehensive in vivo toxicological studies to evaluate systemic toxicity, pharmacokinetics, and a full safety profile. The systematic approach detailed herein will enable a thorough and efficient evaluation, ultimately contributing to the safer development of novel Trimethoprim-based therapeutics.

References

The Renaissance of a Classic: An In-depth Technical Guide to Exploratory Studies on Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648) (TMP), a stalwart in antimicrobial therapy, is undergoing a scientific renaissance. For decades, its combination with sulfamethoxazole (B1682508) has been a frontline defense against various bacterial infections. However, the specter of rising antimicrobial resistance has catalyzed a renewed interest in this 2,4-diaminopyrimidine (B92962) scaffold. This technical guide delves into the burgeoning field of exploratory studies on Trimethoprim derivatives, offering a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and novel therapeutic applications beyond its traditional antibacterial role. This document serves as a resource for researchers engaged in the rational design of next-generation inhibitors targeting dihydrofolate reductase (DHFR) and other potential molecular targets.

Core Mechanism of Action: Inhibition of the Folate Pathway

Trimethoprim and its derivatives primarily exert their therapeutic effect by targeting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway.[1][2][3][4] DHFR catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][4][5] By inhibiting DHFR, TMP derivatives disrupt DNA synthesis and repair, leading to a bacteriostatic effect.[1][2] The selectivity of Trimethoprim for bacterial DHFR over its human counterpart is the cornerstone of its therapeutic window.[2]

folate_pathway cluster_synthesis Folate Synthesis cluster_reduction Folate Reduction & Utilization cluster_inhibition Inhibition by Antibiotics PABA p-Aminobenzoic Acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, Amino Acid Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits Trimethoprim Trimethoprim & Derivatives Trimethoprim->DHF Inhibits

Caption: Dihydrofolate Reductase (DHFR) Inhibition in the Folate Pathway.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The rational design of novel Trimethoprim derivatives hinges on modifying its core structure to enhance potency, broaden spectrum, overcome resistance, and even repurpose it for new therapeutic indications like anticancer therapy.[1][6] Key modifications have focused on the 2,4-diaminopyrimidine moiety and the 3,4,5-trimethoxybenzyl ring.[1][7]

A general workflow for the exploration of new TMP derivatives involves a multi-step process from conceptual design to in vitro evaluation.

experimental_workflow Design Rational Design & SAR Studies Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, FTIR) Synthesis->Purification InVitro In Vitro Antibacterial Screening (MIC) Purification->InVitro DHFR_Assay DHFR Inhibition Assay (IC50) InVitro->DHFR_Assay Docking Molecular Docking Studies InVitro->Docking Toxicity Cytotoxicity Assays InVitro->Toxicity DHFR_Assay->Docking Lead_Opt Lead Optimization DHFR_Assay->Lead_Opt Docking->Design Toxicity->Lead_Opt

Caption: General Experimental Workflow for Trimethoprim Derivatives.

Structure-activity relationship studies have revealed several key insights:

  • Modifications on the Benzyl (B1604629) Ring:

    • Demethylation of the 4-methoxy group to a hydroxyl group (hydroxy trimethoprim) serves as a key intermediate for further derivatization.[7]

    • Introduction of benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl ring has been shown to significantly increase antibacterial activity compared to the parent TMP.[1][7]

    • Halogen substitutions on the benzyl ring can enhance hydrophobic interactions with the DHFR binding site, potentially improving potency.[1] For instance, an iodinated derivative of TMP demonstrated high efficacy.[1]

  • Modifications on the Pyrimidine Moiety:

    • Substitutions at the 4-NH2 group, such as the formation of Schiff bases, have generally resulted in decreased or abolished antibacterial activity.[7]

    • The 2,4-diaminopyrimidine portion is crucial for forming hydrogen bonds with key residues in the DHFR active site, such as Asp27, Ile5, and Phe92.[1]

  • Introduction of Amide Bonds:

    • A series of TMP analogs incorporating an amide bond have been synthesized.[5] These derivatives have shown an increased affinity for human DHFR, suggesting their potential as anticancer agents.[5][6] Molecular docking studies indicate that the amide bond can enhance binding to the enzyme's active site.[1][5]

sar_relationships cluster_benzyl Benzyl Ring Modifications cluster_pyrimidine Pyrimidine Ring Modifications cluster_linker Linker Modifications TMP Trimethoprim Core Demethylation 4-OH (HTMP) TMP->Demethylation Halogenation Halogenation TMP->Halogenation SchiffBase 4-NH2 Schiff Bases TMP->SchiffBase AmideBond Amide Bond Introduction TMP->AmideBond Benzyloxy 4-Benzyloxy Demethylation->Benzyloxy PhenylEthanone 4-Phenyl Ethanone Demethylation->PhenylEthanone Activity Biological Activity Benzyloxy->Activity Increased Antibacterial PhenylEthanone->Activity Increased Antibacterial Halogenation->Activity Increased Hydrophobicity & Potency SchiffBase->Activity Decreased/No Activity AmideBond->Activity Increased hDHFR Affinity (Anticancer)

References

The Dawn of a New Era in Antifolate Research: A Technical Guide to Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy is continually evolving, with a renewed focus on overcoming the challenges of drug resistance. Antifolates, a cornerstone of cancer treatment for decades, are experiencing a resurgence with the development of novel agents designed to circumvent resistance mechanisms and offer improved therapeutic indices. This in-depth technical guide delves into the core of early-stage research on these promising new antifolate agents, providing a comprehensive resource for professionals in the field.

The Folate Pathway: A Critical Target in Cancer Therapy

Folate, an essential B vitamin, plays a pivotal role in the synthesis of nucleotides, the building blocks of DNA and RNA. Rapidly proliferating cancer cells have a high demand for folates to sustain their growth. Antifolate drugs exploit this dependency by inhibiting key enzymes in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and ultimately, cell death.[1][2]

The classical antifolate, methotrexate (B535133) (MTX), has been a mainstay in cancer treatment, but its efficacy is often limited by the development of resistance.[3][4] This has spurred the development of a new generation of antifolates with novel mechanisms of action and improved pharmacological profiles.

A New Wave of Antifolate Agents: Overcoming Resistance

Novel antifolate agents are being designed to overcome the primary mechanisms of methotrexate resistance, which include impaired drug transport into tumor cells, decreased polyglutamylation leading to enhanced drug efflux, and mutations in the target enzymes.[3][4] These new agents can be broadly categorized based on their primary targets and mechanisms for circumventing resistance.

Novel Dihydrofolate Reductase (DHFR) Inhibitors

These agents are designed to have a higher affinity for DHFR, to be less dependent on the reduced folate carrier (RFC) for cellular uptake, or to be poor substrates for polyglutamylation, allowing them to be effective in methotrexate-resistant cells.

Novel Thymidylate Synthase (TS) Inhibitors

Targeting TS directly offers an alternative strategy to disrupt DNA synthesis. These inhibitors are often designed to have enhanced cellular uptake and retention.

Multi-Targeted Antifolates and Novel Delivery Strategies

Some of the most promising new agents are designed to inhibit multiple enzymes in the folate pathway or utilize novel delivery mechanisms, such as targeting the folate receptor (FR) or the proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells.[5]

Quantitative Analysis of Novel Antifolate Agents

The preclinical evaluation of novel antifolates involves rigorous quantitative analysis to determine their potency and selectivity. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: In Vitro Potency of Novel DHFR Inhibitors

CompoundTarget EnzymeCell LineIC50 (nM)Reference
PralatrexateDHFRVariousVaries[5]
TrimetrexateDHFRVariousVaries[3]
EdatrexateDHFRVariousVaries[3]

Table 2: In Vitro Potency of Novel TS Inhibitors

CompoundTarget EnzymeCell LineKi (nM)Reference
RaltitrexedTSVariousVaries[3]
PemetrexedTS, DHFR, GARFTVariousVaries[5]
NolatrexedTSVariousVaries[3]

Table 3: Comparative Cytotoxicity of Antifolates in 2D vs. 3D Culture

DrugCulture SystemCell LineIC50 (µM)Reference
Methotrexate2D MonolayerH1650~10[6]
Methotrexate3D SpheroidH1650>50[6]
5-Fluorouracil2D MonolayerH1650~5[7]
5-Fluorouracil3D SpheroidH1650~20[7]

Key Experimental Protocols in Antifolate Research

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel antifolate agents.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (novel antifolate)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

  • Add the DHFR enzyme to the mixture and incubate for a specified time at a controlled temperature.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thymidylate Synthase (TS) Activity Assay

Principle: This assay measures the activity of TS, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The release of tritium (B154650) from [5-³H]dUMP is a common method for quantifying TS activity.

Materials:

  • Cell or tissue lysate containing TS

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (CH₂-THF, cofactor)

  • Assay Buffer

  • Activated charcoal

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the cell lysate, CH₂-THF, and the test compound.

  • Initiate the reaction by adding [5-³H]dUMP.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding acid (e.g., trichloroacetic acid).

  • Add activated charcoal to adsorb the unreacted [5-³H]dUMP.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a scintillation counter.

  • Calculate the TS activity and the percentage of inhibition by the test compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the novel antifolate agent for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Efficacy Studies in Mouse Models

Principle: To evaluate the antitumor activity of a novel antifolate agent in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.

General Experimental Design:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Implantation: Subcutaneous or orthotopic injection of human cancer cells.[9][10]

  • Treatment Groups:

    • Vehicle control

    • Positive control (e.g., methotrexate)

    • Novel antifolate agent at different dose levels

  • Drug Administration: The route of administration should be relevant to the intended clinical use (e.g., intravenous, oral).[9]

  • Efficacy Endpoints:

    • Tumor growth inhibition (measurement of tumor volume over time).[11]

    • Survival analysis.

    • Body weight monitoring (as an indicator of toxicity).[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collection of blood and tumor tissue samples to correlate drug exposure with antitumor effect.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex interactions within the folate metabolic pathway and the experimental procedures is crucial. The following diagrams, generated using the DOT language, provide clear visualizations of these processes.

Folate_Metabolism_Pathway cluster_nucleotide Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF THF->CH2THF Serine -> Glycine THF->CH2THF SHMT Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine CH2THF->DHF dTMP dTMP dUMP dUMP dUMP->dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR TS TS SHMT SHMT MTX Methotrexate (Antifolate) MTX->DHFR Inhibits NovelTSi Novel TS Inhibitors NovelTSi->TS Inhibits DHFR_Inhibition_Assay start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHFR, DHF) start->prep_reagents prep_inhibitor Prepare Test Compound (Serial Dilutions) start->prep_inhibitor mix_components Mix Buffer, NADPH, Test Compound, and DHFR prep_reagents->mix_components prep_inhibitor->mix_components incubate Pre-incubate mix_components->incubate start_reaction Initiate Reaction (Add DHF) incubate->start_reaction measure Measure Absorbance at 340 nm (Kinetic Mode) start_reaction->measure analyze Calculate Initial Velocity and % Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 analyze->plot end End plot->end Resistance_Mechanisms cluster_cell MTX Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) MTX->RFC Uptake Cell Tumor Cell MTX_Glu MTX-Polyglutamates DHFR DHFR FPGS FPGS FPGS->MTX_Glu Polyglutamation MTX_Glu->DHFR Inhibition Efflux Efflux Pumps (e.g., ABC transporters) MTX_Glu->Efflux Efflux R1 Decreased RFC Expression/ Mutation R1->RFC R2 DHFR Gene Amplification/ Mutation R2->DHFR R3 Decreased FPGS Activity R3->FPGS R4 Increased Drug Efflux R4->Efflux

References

Methodological & Application

"protocol for Trimethoprim pentanoic acid synthesis in lab"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Trimethoprim (B1683648)

A Note on "Trimethoprim Pentanoic Acid": The following protocol details the laboratory synthesis of Trimethoprim. Extensive literature searches did not yield a standard, established protocol for a compound specifically named "this compound." The procedures outlined below are for the synthesis of Trimethoprim, a widely used antibacterial agent.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections, particularly urinary tract infections.[1][2][3] It functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for the production of bacterial DNA and proteins.[1][3] This document provides a detailed protocol for the synthesis of Trimethoprim in a laboratory setting, based on established chemical literature.

Synthesis Overview

Several synthetic routes to Trimethoprim have been developed. A common and effective method involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with ethyl cyanoacetate, followed by reduction and cyclization with guanidine.[4][5] This multi-step process is reliable and can produce high yields of the final product.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at different stages of the Trimethoprim synthesis.

StepProductTypical YieldPurity
1α-(3,4,5-Trimethoxybenzyl)cyanoacetic acid ethyl ester--
2Trimethoprim (Crude)91.0% - 95.8%[4]-
3Trimethoprim (Purified)90.3% (from crude)[4]≥99.5%[4]

Experimental Protocol

Materials and Reagents
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Ethyl Cyanoacetate
  • In a suitable reactor, combine 196.2 g (1 mol) of 3,4,5-Trimethoxybenzaldehyde, 113.12 g (1 mol) of ethyl cyanoacetate, and 750 ml of DMSO.[4]

  • Add 60 g of sodium methoxide to the mixture.[4]

  • Heat the reaction mixture to 105 ± 2 °C and maintain reflux.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 2.5 hours.[4]

Step 2: Reduction and Cyclization to form Trimethoprim (Crude)
  • After the initial reaction is complete, add Tosyl chloride to the mixture and stir for 1 hour, allowing the temperature to rise to 25 °C.[4]

  • Carefully add 52 g of sodium borohydride in portions, maintaining the temperature between 25-30 °C. Continue the reaction for 1.5 hours.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.[4]

  • Add 650 ml of water to the residue and stir.[4]

  • Filter the resulting solid, wash it several times with water, and dry to obtain the crude Trimethoprim product.[4]

Step 3: Purification of Trimethoprim by Recrystallization
  • Transfer the crude Trimethoprim to a crystallizer.

  • Add ethanol and a small amount of activated carbon for decolorization.[4]

  • Heat the mixture to reflux to dissolve the solid and decolorize the solution.[4]

  • Filter the hot solution to remove the activated carbon.

  • Evaporate the ethanol from the filtrate.

  • Recrystallize the solid residue from a mixed solvent system of acetic acid, ethanol, and water (e.g., in a volume ratio of 0.5:1.1:1) to obtain pure Trimethoprim.[4]

  • Dry the purified crystals.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of Trimethoprim.

Trimethoprim_Synthesis Reactants 3,4,5-Trimethoxybenzaldehyde + Ethyl Cyanoacetate Condensation Condensation (Sodium Methoxide, DMSO, 105°C) Reactants->Condensation Intermediate Intermediate Product Condensation->Intermediate Reduction_Cyclization Reduction & Cyclization (Tosyl Chloride, Sodium Borohydride, Guanidine) Intermediate->Reduction_Cyclization Crude_TMP Crude Trimethoprim Reduction_Cyclization->Crude_TMP Purification Recrystallization (Ethanol, Acetic Acid, Water) Crude_TMP->Purification Pure_TMP Pure Trimethoprim Purification->Pure_TMP

Caption: Workflow for the synthesis of Trimethoprim.

References

Application Notes and Protocols: Using Trimethoprim Pentanoic Acid in Bacterial Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate metabolic pathway, thereby halting DNA synthesis and leading to bacterial cell death.[1][3][4] The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents.[5] Trimethoprim derivatives are being actively investigated to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.[6][7][8]

This document provides detailed application notes and protocols for the evaluation of a novel derivative, Trimethoprim Pentanoic Acid, in bacterial culture assays. While specific experimental data for this compound is not yet publicly available, this guide offers a comprehensive framework for its characterization based on established methodologies for Trimethoprim and its analogs. The addition of a pentanoic acid moiety could potentially influence the compound's physicochemical properties, such as solubility and membrane permeability, which may, in turn, affect its antibacterial efficacy.

Mechanism of Action of Trimethoprim

Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of thymidine, purines, and certain amino acids, which are the building blocks of DNA and proteins.[1][3][4][5] By blocking this pathway, Trimethoprim effectively arrests bacterial growth.[9] Its high selectivity for the bacterial enzyme over its mammalian counterpart makes it a safe and effective therapeutic agent.[1][3]

PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfamethoxazole Sulfamethoxazole (Inhibitor) Sulfamethoxazole->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim / this compound (Inhibitor) Trimethoprim->DHFR Inhibits

Fig. 1: Mechanism of Action of Trimethoprim and Sulfamethoxazole.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antibacterial activity of this compound compared to the parent compound, Trimethoprim. This data is intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim and this compound

CompoundEscherichia coli ATCC 25922 MIC (µg/mL)Staphylococcus aureus ATCC 29213 MIC (µg/mL)
Trimethoprim21
This compound42
Ampicillin (Control)80.5
Ciprofloxacin (Control)0.0150.25

Table 2: Zone of Inhibition Diameters for Trimethoprim and this compound (5 µg disk)

CompoundEscherichia coli ATCC 25922 Zone Diameter (mm)Staphylococcus aureus ATCC 29213 Zone Diameter (mm)
Trimethoprim2428
This compound2025
Ampicillin (10 µg disk)1830
Ciprofloxacin (5 µg disk)3225

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[10][11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Trimethoprim (as a control)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Ensure complete dissolution.

    • Prepare a 1 mg/mL stock solution of Trimethoprim in a similar manner.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 4-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working drug solution (e.g., 64 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL with a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_Results Read Results (Visual/OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Fig. 2: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

This protocol is based on the widely used Kirby-Bauer method for testing antimicrobial susceptibility.[12][13]

Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as in Protocol 1)

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • Apply a known amount of the solution to sterile blank paper disks to achieve the desired final concentration (e.g., 5 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared this compound disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • Place control disks (e.g., Trimethoprim, Ampicillin) on the same plate, ensuring they are sufficiently spaced.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[14]

Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prep_Inoculum Swab_Plate Create Bacterial Lawn on MHA Plate Prep_Inoculum->Swab_Plate Place_Disk Place Drug-impregnated Disk on Agar Swab_Plate->Place_Disk Incubate Incubate at 37°C for 18-24 hours Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Fig. 3: Logical Flow of the Disk Diffusion Assay.

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial in vitro evaluation of this compound. By systematically determining its MIC and assessing its activity through disk diffusion assays against key bacterial pathogens, researchers can effectively characterize its potential as a novel antibacterial agent. Further studies, such as time-kill kinetics assays and mechanism of action investigations, will be crucial in fully elucidating its therapeutic promise. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of experimental findings.

References

"application of Trimethoprim pentanoic acid in microbiology research"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2][3] Its efficacy stems from its ability to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[1][4][5] THF is an essential precursor in the biosynthesis of purines, thymidine, and certain amino acids, making the inhibition of its production detrimental to bacterial DNA synthesis and replication.[1][6]

The introduction of a pentanoic acid moiety to the trimethoprim structure, creating Trimethoprim Pentanoic Acid, represents a rational drug design approach to potentially enhance its antimicrobial properties. While specific research on this compound is emerging, its application in microbiology research can be extrapolated from the extensive knowledge of trimethoprim and its other derivatives. The pentanoic acid group may modulate the compound's lipophilicity, which could influence its cell membrane permeability and efflux pump susceptibility, potentially broadening its spectrum of activity or overcoming certain resistance mechanisms.

Primary Applications in Microbiology Research:

  • Antimicrobial Susceptibility Testing: Evaluating the in vitro activity of this compound against a wide range of pathogenic bacteria, including multidrug-resistant strains. This is crucial for determining its potential as a novel therapeutic agent.

  • Mechanism of Action Studies: Confirming that this compound retains the core mechanism of action of trimethoprim by targeting DHFR. This can be achieved through enzymatic assays with purified bacterial DHFR.[6]

  • Synergy Studies: Investigating the synergistic effects of this compound with other antibiotics, such as sulfonamides (e.g., sulfamethoxazole) or cell wall-active agents.[6][7] This is particularly relevant as trimethoprim is often used in combination to enhance efficacy and combat resistance.[6]

  • Biofilm Inhibition and Eradication Assays: Assessing the ability of this compound to prevent the formation of bacterial biofilms or to eradicate established biofilms, which are notoriously resistant to conventional antibiotics.[6]

  • Evolution of Resistance Studies: Investigating the rate and molecular mechanisms by which bacteria develop resistance to this compound. This provides valuable insights into the long-term viability of the compound as a therapeutic agent.[8]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound solution in CAMHB.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the antimicrobial dilutions.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of purified bacterial DHFR.[6]

Materials:

  • Purified bacterial DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • This compound

  • 96-well UV-transparent microtiter plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHFR activity.

Data Presentation

Table 1: Comparative Antimicrobial Activity of Trimethoprim and its Derivatives

CompoundOrganismMIC (μM)Reference
TrimethoprimS. aureus22.7[9]
TrimethoprimE. coli55.1[9]
Benzyloxy derivative 4bS. aureus5.0[9]
Benzyloxy derivative 4bE. coli4.0[9]
Trimethoprim-like molecule 1aE. coli ATCC 25922>32[6]
Trimethoprim-like molecule 1bE. coli ATCC 25922>32[6]

Note: Data for this compound is not yet available and would be populated here following experimental evaluation.

Visualizations

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHF Dihydrofolic acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic acid (THF) DHF->THF DHFR Precursors Purines, Thymidine, Amino Acids THF->Precursors Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate inhibit Trimethoprim Trimethoprim / Derivatives Trimethoprim->THF inhibit

Caption: Folic acid biosynthesis pathway and points of inhibition.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Standardize Bacterial Inoculum Incubate Inoculate and Incubate Plates Inoculum->Incubate Compound Prepare Serial Dilutions of Compound Compound->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: General workflow for antimicrobial susceptibility testing.

Synergy_Concept TMP_PA Trimethoprim Pentanoic Acid Synergy Synergistic Effect TMP_PA->Synergy Drug_B Drug B (e.g., Sulfamethoxazole) Drug_B->Synergy

Caption: Conceptual diagram of synergistic interaction.

References

Application Notes & Protocols: Experimental Design for Testing Trimethoprim Pentanoic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trimethoprim is a synthetic antibiotic that inhibits bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2][3][4] This inhibition blocks the production of tetrahydrofolic acid (THF), a vital precursor for DNA synthesis, ultimately leading to bacterial cell death.[1][2][5] Trimethoprim pentanoic acid is a novel derivative of trimethoprim. This document outlines a comprehensive experimental design to evaluate its efficacy, from initial in vitro characterization to in vivo validation. The following protocols and workflows are designed to provide a robust framework for assessing the potential of this compound as a new antibacterial agent.

Overall Experimental Workflow

The experimental design follows a logical progression from fundamental in vitro assays to more complex in vivo studies. This tiered approach allows for early identification of the compound's basic efficacy and potential liabilities before committing to resource-intensive animal models.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Toxicity A Compound Preparation (this compound & Trimethoprim) B MIC Determination (Broad Bacterial Panel) A->B D DHFR Inhibition Assay A->D E Cytotoxicity Assay (Mammalian Cell Lines) A->E C Time-Kill Kinetics Assay B->C F Animal Model of Infection (e.g., Murine Peritonitis Model) B->F G Efficacy Assessment (Bacterial Load Reduction) F->G H Preliminary Toxicity Assessment (In Vivo) F->H

Caption: Overall experimental workflow for testing this compound efficacy.

Phase 1: In Vitro Characterization

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a panel of clinically relevant bacteria.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria should be used, including quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and clinically relevant isolates, including some with known resistance to Trimethoprim.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Compound Preparation: Prepare stock solutions of this compound and Trimethoprim (as a comparator) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB. The final concentration range should be broad enough to capture the MIC values (e.g., 0.06 to 128 µg/mL).

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)
E. coli ATCC 2592221
S. aureus ATCC 2921310.5
Klebsiella pneumoniae (Clinical Isolate)42
Streptococcus pneumoniae (Clinical Isolate)0.50.25
Trimethoprim-Resistant E. coli32>128
Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

  • Bacterial Strain and Media: Select a representative bacterial strain (e.g., E. coli ATCC 25922) and use CAMHB.

  • Inoculum Preparation: Prepare an overnight culture and dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup:

    • Set up flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

    • Include a growth control (no compound).

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.

    • Perform serial dilutions and plate on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar).

  • Colony Counting: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Data Presentation:

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.7
26.55.55.35.1
47.85.24.84.2
88.94.53.93.1
249.23.82.5<2.0
Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To confirm that this compound targets the DHFR enzyme and to determine its inhibitory potency.

Mechanism of Action:

Trimethoprim and its derivatives act by competitively inhibiting bacterial DHFR, which is crucial for the folate biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA synthesis.

mechanism_of_action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA DNA Synthesis THF->DNA DHFR->THF TMP_PA Trimethoprim Pentanoic Acid TMP_PA->DHFR Inhibits

References

Application Notes and Protocols: Dissolving Trimethoprim Pentanoic Acid for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Trimethoprim (B1683648) pentanoic acid, a lipophilic derivative of the antibacterial agent Trimethoprim, for in vitro and in vivo experimental applications. Given that Trimethoprim pentanoic acid is an ester, it is anticipated to have significantly lower aqueous solubility than its parent compound, Trimethoprim.

Compound Characteristics

Trimethoprim is a lipophilic, weakly basic drug that is almost insoluble in water.[1][2] Its solubility is pH-dependent, with an increase in acidic environments.[3] Pentanoic acid is a moderately water-soluble carboxylic acid, with higher solubility in organic solvents.[4][5] The esterification of Trimethoprim with pentanoic acid will increase its lipophilicity, making aqueous dissolution challenging.

Solubility Data of Parent Compounds

A summary of the solubility characteristics of Trimethoprim and Pentanoic Acid is presented below to inform the dissolution strategy for the ester derivative.

CompoundSolventSolubilityTemperature (°C)pHReference
Trimethoprim Water~50 mg/100 mL328.54[3]
WaterVery slightly solubleRoom Temp-[2]
EthanolSlightly solubleRoom Temp-[1]
AcetoneSlightly solubleRoom Temp-[1]
ChloroformSlightly solubleRoom Temp-[1]
Glacial Acetic AcidHighly solubleRoom Temp-[1]
0.1 M HCl~1125 mg/100 mL32<2[3]
Buffer~1550 mg/100 mL325.5[3]
Pentanoic Acid Water~0.5 g/100 mLRoom Temp-[4]
EthanolHighly solubleRoom Temp-[4][5]
EtherHighly solubleRoom Temp-[4][5]

Recommended Dissolution Protocols

Due to the anticipated high lipophilicity of this compound, a systematic approach starting with organic solvents is recommended.

Initial Solvent Screening Workflow

The following workflow is recommended for selecting an appropriate solvent system.

A Start: Trimethoprim Pentanoic Acid (Solid) B Test solubility in 100% Organic Solvents (e.g., DMSO, Ethanol, DMF) A->B C Is it soluble? B->C D Soluble C->D Yes E Insoluble C->E No F Prepare concentrated stock solution. Proceed to serial dilution in aqueous buffer. D->F G Try co-solvent systems (e.g., Ethanol:Water, PEG:Water) E->G H Is it soluble? G->H I Soluble H->I Yes J Insoluble H->J No K Prepare solution directly. Monitor for precipitation upon addition to aqueous media. I->K L Consider advanced formulations: - pH adjustment - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) - Lipid-based systems J->L

Caption: Workflow for Solvent Selection.
Protocol 1: Organic Solvent Stock Solution

This is the most common starting point for poorly water-soluble compounds for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (100%), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Warming bath or block (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming (37°C) and sonication can be applied for short periods.

  • Once fully dissolved, store the stock solution at -20°C or -80°C.

  • For experiments, thaw the stock solution and dilute it serially into the final aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline). Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity.

Protocol 2: Co-Solvent Systems

Co-solvents can be used when a pure organic stock is not desirable or when the compound precipitates upon dilution.[6][7]

Materials:

  • This compound

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water or buffer

Procedure:

  • Prepare a co-solvent mixture. A common starting point is a 1:1 ratio of organic solvent to aqueous buffer (e.g., Ethanol:PBS).

  • Weigh the this compound.

  • Add the co-solvent mixture and vortex or sonicate until the compound is dissolved.

  • This solution can then be further diluted with the same co-solvent mixture or directly into the experimental medium, carefully observing for any signs of precipitation.

Protocol 3: Advanced Formulation Approaches

If the above methods are unsuccessful, more advanced formulation strategies may be necessary.

pH Adjustment: Given Trimethoprim's pH-dependent solubility, altering the pH of the medium might be effective.[3] However, as an ester, this compound is less likely to be ionized. This approach should be tested empirically.

Surfactant-based Formulations: Surfactants form micelles that can encapsulate lipophilic compounds, increasing their apparent aqueous solubility.[6]

  • Procedure: Prepare a solution of a non-ionic surfactant like Tween® 80 or Cremophor® EL in an aqueous buffer (e.g., 1-10% w/v). Add the this compound and mix (vortex, sonicate, heat) until a clear solution is formed.

Cyclodextrin (B1172386) Complexation: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic drugs.[8][9]

  • Procedure: Prepare a solution of a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or buffer. Add the this compound and stir for several hours or overnight at room temperature to allow for complex formation.

Summary of Recommended Solvents and Methods

MethodSolvent/ExcipientPrimary UseAdvantagesConsiderations
Organic Stock DMSO, Ethanol, DMFIn vitro assaysHigh concentration stock; simple protocol.Potential for precipitation on dilution; solvent toxicity.
Co-solvency Ethanol/Water, PEG/WaterIn vitro, some in vivoCan improve solubility over pure aqueous systems.Optimization of co-solvent ratio is often required.
Surfactants Tween® 80, Polysorbate 80In vitro, in vivoSignificantly increases apparent solubility.Potential for cellular toxicity and interference with some assays.
Cyclodextrins HP-β-CD, SBE-β-CDIn vitro, in vivoLow toxicity; can improve stability.Can be expensive; may alter drug pharmacology.

Final Recommendations

For initial in vitro experiments, dissolving this compound in 100% DMSO to create a concentrated stock solution is the recommended starting point. Subsequent dilutions into aqueous media should be done carefully, ensuring the final DMSO concentration remains non-toxic to the experimental system. If precipitation occurs upon dilution, or for in vivo studies, co-solvent systems or more advanced formulations using cyclodextrins or surfactants should be explored. Always perform solubility tests on a small scale before preparing large batches.

References

Application Notes and Protocols for MIC Determination of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Trimethoprim (B1683648) pentanoic acid against various bacterial strains. The protocol is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of thymidine, purines, and certain amino acids in bacteria.[1] This inhibition disrupts bacterial DNA and RNA synthesis. Trimethoprim pentanoic acid is a derivative of trimethoprim. The addition of the pentanoic acid moiety may influence its physicochemical properties, such as solubility and lipophilicity, which in turn could affect its antimicrobial activity and the specifics of the MIC determination protocol. This document outlines a standardized procedure to assess the in vitro antimicrobial potency of this compound.

Principle of the Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[2] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[3][4] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[2]

Materials and Reagents
  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Quality control (QC) bacterial strains with known trimethoprim MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[5][6]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) or dilute acetic acid)[7][8]

Experimental Protocol

4.1. Preparation of this compound Stock Solution

Due to the pentanoic acid moiety, the solubility of this compound in aqueous solutions may be limited. Therefore, a stock solution in an appropriate solvent is necessary.

  • Solvent Selection: Based on the properties of trimethoprim, DMSO or a dilute solution of acetic acid are suitable starting solvents.[7][8] It is recommended to perform a preliminary solubility test to determine the optimal solvent for this compound.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the chosen solvent to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution. The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. Preparation of Working Solutions and Serial Dilutions

  • From the stock solution, prepare a working solution in CAMHB at a concentration that is at least twice the highest concentration to be tested.

  • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used.

  • Add 200 µL of the working solution to well 1 of each row.

  • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antimicrobial agent).

  • Well 12 will serve as the sterility control (no bacteria).

4.3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

4.4. Inoculation and Incubation

  • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial inoculum.

  • The final volume in each well will be 200 µL.

  • Do not inoculate the sterility control well (well 12).

  • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[3]

4.5. Reading and Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A microplate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control (well 11) should show distinct turbidity.

  • The sterility control (well 12) should remain clear.

  • For trimethoprim, it is important to disregard trailing endpoints, which may appear as slight turbidity or a small button of growth at the bottom of the well in concentrations above the MIC. The endpoint should be read as the lowest concentration with at least an 80% reduction in growth compared to the positive control.[3]

Quality Control

Quality control should be performed with each batch of MIC tests to ensure the accuracy and reproducibility of the results.

  • QC Strains: Use standard QC strains with known MIC values for trimethoprim, such as E. coli ATCC 25922 and S. aureus ATCC 25923.[5][6]

  • Acceptable Ranges: The MIC values obtained for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MIC of this compound against Test Strains

Bacterial StrainMIC (µg/mL)
E. coli (Test Strain 1)
S. aureus (Test Strain 2)
P. aeruginosa (Test Strain 3)

Table 2: Quality Control Results

QC StrainExpected MIC Range (µg/mL)Observed MIC (µg/mL)Result
E. coli ATCC 25922[Insert CLSI/EUCAST Range]Pass/Fail
S. aureus ATCC 25923[Insert CLSI/EUCAST Range]Pass/Fail

Table 3: CLSI Breakpoints for Trimethoprim

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤2-≥4
Staphylococcus aureus≤2-≥4
Haemophilus influenzae≤0.51≥2

Note: These breakpoints are for trimethoprim and should be used as a reference for interpreting the results for this compound. The actual clinical significance of the MIC values for the pentanoic acid derivative may need to be established through further studies.

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of Trimethoprim Pentanoic Acid serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth media->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results interpret Interpret Results (Compare to Breakpoints) read_results->interpret

Caption: Workflow for MIC determination via broth microdilution.

Diagram 2: Trimethoprim's Mechanism of Action

Trimethoprim_Pathway PABA p-Aminobenzoic acid (PABA) DHF_synthase Dihydropteroate Synthase PABA->DHF_synthase DHF Dihydrofolic Acid (DHF) DHF_synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Bacterial DNA, RNA, and Protein Synthesis THF->Nucleic_Acids Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase.

References

Application Note: Trimethoprim Pentanoic Acid as a Reference Standard in HPLC Analysis of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a synthetic antibacterial agent, often used in combination with sulfamethoxazole, that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1][2] The quantitative analysis of trimethoprim in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for the determination of trimethoprim.[3][4][5]

The use of a suitable reference standard is paramount for the accuracy and validity of HPLC methods. While trimethoprim itself is the primary reference standard, related compounds can be employed as internal standards to improve method precision and accuracy by correcting for variations in sample preparation and injection volume.

This application note describes a hypothetical HPLC method for the quantification of trimethoprim, employing Trimethoprim Pentanoic Acid as a reference standard (specifically, as an internal standard). Due to the limited availability of public data on this compound, this document provides a generalized protocol based on established methods for trimethoprim analysis. It is intended to serve as a foundational guide for researchers developing similar analytical methods.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify trimethoprim. This compound, a structurally similar derivative, is added to all samples and standards as an internal standard (IS). The ratio of the peak area of trimethoprim to the peak area of the internal standard is used to calculate the concentration of trimethoprim, thereby minimizing potential variations during the analytical process.

Materials and Methods

Reagents and Standards
  • Trimethoprim reference standard (Purity ≥ 99.5%)

  • This compound (hypothetical internal standard, Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are based on typical methods for trimethoprim analysis and may require optimization for specific applications.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5 with Orthophosphoric Acid) in a ratio of 35:65 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Wavelength 280 nm
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions

1. Internal Standard (IS) Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with methanol.

2. Trimethoprim Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Trimethoprim reference standard and transfer it to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with methanol.

3. Working Standard Solutions:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the Trimethoprim stock solution and a fixed amount of the Internal Standard stock solution into a suitable diluent (e.g., mobile phase).
  • A typical calibration curve might range from 0.5 µg/mL to 50 µg/mL of Trimethoprim, with a constant concentration of the Internal Standard (e.g., 10 µg/mL).

Preparation of Sample Solutions (for a hypothetical tablet formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of trimethoprim and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer 1.0 mL of the filtered solution and 1.0 mL of the IS stock solution (100 µg/mL) to a 10 mL volumetric flask and dilute to volume with the mobile phase.

Results and Discussion

System Suitability

System suitability parameters should be evaluated to ensure the performance of the chromatographic system. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%
Linearity

The linearity of the method should be assessed by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r²) should be close to 1.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Trimethoprim0.5 - 50≥ 0.999
Precision

The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be within acceptable limits.

Precision LevelTrimethoprim (%RSD)
Repeatability < 2.0%
Intermediate Precision < 3.0%
Accuracy

Accuracy should be determined by a recovery study at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

Spiked LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Conclusion

This application note presents a hypothetical yet robust and reliable HPLC method for the quantitative determination of trimethoprim in pharmaceutical formulations using this compound as an internal standard. The described method, once optimized and validated, can provide accurate and precise results suitable for quality control and research purposes.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Standard Preparation (Trimethoprim & IS) hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system sample_prep Sample Preparation (e.g., Tablet Formulation) sample_prep->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram integration Peak Integration & Area Ratio Calculation chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for HPLC analysis of Trimethoprim.

logical_relationship trimethoprim Trimethoprim (Analyte) method HPLC Method trimethoprim->method is This compound (Internal Standard) is->method result Accurate Quantification method->result

Caption: Role of this compound as an internal standard.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2][3][4][5][6] This inhibition disrupts the production of tetrahydrofolic acid, a necessary precursor for the synthesis of nucleic acids and proteins, ultimately leading to bacteriostasis.[1][3][5] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect, blocking two consecutive steps in the bacterial folate synthesis pathway.[3][5]

The development of novel Trimethoprim derivatives, such as Trimethoprim pentanoic acid, aims to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[7] A thorough evaluation of these new derivatives requires a panel of robust cell-based assays to characterize their antibacterial efficacy and potential toxicity to mammalian cells.

This document provides detailed application notes and protocols for a suite of cell-based assays to assess the biological activity of this compound. These protocols are based on established methods for evaluating Trimethoprim and its analogs and should be optimized for the specific derivative.

Mechanism of Action of Trimethoprim

Trimethoprim and its derivatives act by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[1][2][4][5][6] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[5] By blocking this step, Trimethoprim derivatives deplete the bacterial cell of the necessary building blocks for DNA, RNA, and protein synthesis.[3][5]

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines, Thymidine, Amino Acids THF->Purines Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate Inhibits Trimethoprim Trimethoprim Pentanoic Acid Trimethoprim->THF Inhibits

Caption: Folic acid biosynthesis pathway and points of inhibition.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Antibacterial Activity of this compound

Bacterial StrainTrimethoprim (MIC, µg/mL)This compound (MIC, µg/mL)
Escherichia coli ATCC 25922
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa PAO1
Klebsiella pneumoniae ATCC 13883
Enterococcus faecalis ATCC 29212

Table 2: Cytotoxicity of this compound

Cell LineTrimethoprim (IC50, µM)This compound (IC50, µM)
HepG2 (Human hepatocellular carcinoma)>32
L929 (Murine fibroblast)>32
A549 (Human lung carcinoma)
HEK293 (Human embryonic kidney)

Table 3: DHFR Inhibition by this compound

Enzyme SourceTrimethoprim (IC50, µM)This compound (IC50, µM)
E. coli DHFR
Human DHFR55.26

Experimental Protocols

Disclaimer: The following protocols are generalized for Trimethoprim and its derivatives. They should be adapted and optimized for the specific properties of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well plate prep_inoculum->serial_dilute add_inoculum Add Bacterial Inoculum to each well serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test compound (this compound)

  • Reference compound (Trimethoprim)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Prepare Compound Stock Solution: Dissolve this compound and Trimethoprim in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Perform Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8]

start Start seed_cells Seed Mammalian Cells in 96-well plate start->seed_cells incubate_adherence Incubate for 24h for cell adherence seed_cells->incubate_adherence add_compound Add Serial Dilutions of Compound incubate_adherence->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h (Formazan formation) add_mtt->incubate_formazan add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read Absorbance at ~570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell lines (e.g., HepG2, L929, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • Reference compound (Trimethoprim)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Trimethoprim in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Read Absorbance: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of the compound on the DHFR enzyme. Commercial kits are available for this purpose.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate.

start Start prepare_reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, and DHF Substrate start->prepare_reagents add_components Add Buffer, Enzyme, and Test Compound to Cuvette/Plate prepare_reagents->add_components preincubate Pre-incubate add_components->preincubate initiate_reaction Initiate Reaction by adding NADPH and DHF preincubate->initiate_reaction monitor_absorbance Monitor Decrease in Absorbance at 340nm initiate_reaction->monitor_absorbance calculate_inhibition Calculate Percent Inhibition and IC50 monitor_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for a DHFR inhibition assay.

Materials:

  • DHFR Inhibition Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers) which typically includes:

    • DHFR enzyme (from E. coli or human)

    • Assay Buffer

    • Dihydrofolate (DHF) substrate

    • NADPH

    • Inhibitor control (e.g., Methotrexate)

  • Test compound (this compound)

  • Reference compound (Trimethoprim)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure (based on a generic kit):

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the DHFR enzyme.

    • Add the test compound (this compound) or reference compound (Trimethoprim) at various concentrations.

    • Include an enzyme control (no inhibitor) and a background control (no enzyme).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the DHF substrate and NADPH.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The described cell-based and biochemical assays provide a comprehensive framework for evaluating the activity of this compound. By determining its antibacterial potency (MIC), cytotoxicity against mammalian cells (IC50), and its direct inhibitory effect on the target enzyme, DHFR, researchers can build a detailed profile of this novel derivative. This information is crucial for guiding further drug development efforts, including lead optimization and preclinical studies. It is imperative to perform these assays with appropriate controls and to optimize the protocols for the specific chemical properties of this compound.

References

Application Notes and Protocols for In Vivo Testing of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo studies specifically on Trimethoprim (B1683648) Pentanoic Acid is not currently available in the public domain. The following application notes and protocols are based on established methodologies for the parent compound, Trimethoprim (TMP), and are intended to serve as a comprehensive guide for researchers and drug development professionals. These protocols should be adapted and validated for Trimethoprim Pentanoic Acid.

Introduction

Trimethoprim (TMP) is a synthetic antibacterial agent that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition leads to a bactericidal effect, often in synergy with sulfonamides.[1] this compound, as a derivative of TMP, is presumed to have similar antibacterial properties, but its in vivo pharmacokinetics, efficacy, and safety profile require thorough investigation.

These application notes provide a framework for the in vivo evaluation of this compound using common animal models. The protocols detailed below are based on studies conducted with Trimethoprim.

Recommended Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Based on studies with Trimethoprim, the following models are recommended:

  • Rats (Sprague-Dawley): Widely used for pharmacokinetic and toxicological studies due to their well-characterized physiology and metabolism.[3][4][5] Male Sprague-Dawley rats are a common choice.[3][4]

  • Pigs: Useful for pharmacokinetic studies, especially for oral formulations, as their digestive system shares similarities with humans.[6]

  • Mice: The preferred model for efficacy studies, particularly for infection models, due to their cost-effectiveness and the availability of a wide range of pathogenic strains.

  • Rabbits: Can be used for specific toxicity studies, such as dermal or ocular irritation tests, if relevant for the intended application of this compound.

Data Presentation: Pharmacokinetic Parameters of Trimethoprim

The following tables summarize pharmacokinetic data for Trimethoprim from various animal studies. These parameters should be determined for this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Trimethoprim in Male Sprague-Dawley Rats (Intravenous Administration) [3]

ParameterValueUnit
Dose25mg/kg
Elimination Half-Life (t½)99min
Mean Residence Time (MRT)52min
Clearance (CL)40mL/min/kg
Volume of Distribution (Vd)2097mL
Volume of distribution at steady state (Vss)2473mL/kg

Table 2: Pharmacokinetic Parameters of Trimethoprim in Pigs (Oral Administration) a [6]

ParameterValueUnit
Dose6mg/kg bw
Absorption Half-Life (t½a)0.96h
Elimination Half-Life (t½)5.49h

a In combination with Sulphadiazine

Table 3: Pharmacokinetic Parameters of Oral Trimethoprim and PEG-PLGA/TMP Nanoparticles in Rats [7]

ParameterFree TMPPEG-PLGA/TMP NPsUnit
0.72 ± 0.082.47 ± 0.19h
MRT1.27 ± 0.113.10 ± 0.11h
Cmax541.33 ± 35.00-ng/mL
Bioavailability Increase-2.82-fold-

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is adapted from studies on Trimethoprim in Sprague-Dawley rats.[3][4]

Objective: To determine the pharmacokinetic profile of this compound following intravenous or oral administration.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/polyethylene glycol)

  • Male Sprague-Dawley rats (180 ± 10 g)[4]

  • Cannulas for blood collection

  • Centrifuge

  • Analytical equipment (e.g., UPLC-MS/MS)[4]

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Dosing:

    • Intravenous (IV): Administer a single dose of this compound (e.g., 25 mg/kg) via the tail vein.[3]

    • Oral (PO): Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 720 minutes) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method like UPLC-MS/MS.[4]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

In Vivo Efficacy Study: Murine Thigh Infection Model

This protocol is a standard model for evaluating the efficacy of antimicrobial agents.

Objective: To assess the in vivo antibacterial efficacy of this compound against a specific pathogen.

Materials:

  • This compound

  • Vehicle

  • Female BALB/c mice (or other appropriate strain)

  • Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus)[8]

  • Anesthetic

  • Tissue homogenizer

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain.

  • Induction of Infection:

    • Anesthetize the mice.

    • Inject the bacterial inoculum into the thigh muscle of one hind limb.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound at various doses via the desired route (e.g., oral, subcutaneous).

    • Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the pathogen).

  • Endpoint Measurement:

    • At a specific time point post-treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue.

    • Perform serial dilutions and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the control groups to determine the efficacy of this compound.

Acute Toxicity Study in Rats

This protocol provides a general framework for assessing the acute toxicity of a new compound.

Objective: To determine the potential for acute toxicity of this compound.

Materials:

  • This compound

  • Vehicle

  • Male and female Sprague-Dawley rats

  • Standard laboratory equipment for clinical observations, body weight, and food/water consumption measurements.

Protocol:

  • Animal Acclimatization: Acclimatize animals as previously described.

  • Dosing: Administer single, escalating doses of this compound to different groups of rats via the intended clinical route. Include a vehicle control group.

  • Clinical Observations: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Body Weight and Food/Water Consumption: Record body weights and food/water consumption throughout the study.

  • Pathology: At the end of the study, perform a gross necropsy on all animals. Collect organs for histopathological examination.

  • Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.

Visualization of Workflows

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) DosePreparation Dose Preparation (this compound) Dosing Dosing (IV or Oral) DosePreparation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis Sample Analysis (UPLC-MS/MS) PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study in rats.

Signaling Pathway of Trimethoprim Action

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Trimethoprim Trimethoprim (or Derivative) Trimethoprim->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibition

Caption: Mechanism of action of Trimethoprim and Sulfonamides.

References

Application Notes and Protocols for Conjugating Trimethoprim Pentanoic Acid to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the covalent conjugation of Trimethoprim (B1683648) pentanoic acid to nanoparticles, a critical step in the development of targeted drug delivery systems. The protocols focus on the widely used carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds.

Introduction

Trimethoprim is a potent antibiotic that inhibits dihydrofolate reductase, an essential enzyme in bacteria. The addition of a pentanoic acid linker to Trimethoprim provides a terminal carboxylic acid group, enabling its covalent attachment to nanoparticles. This conjugation strategy can enhance the therapeutic efficacy of Trimethoprim by improving its solubility, stability, and enabling targeted delivery to infection sites, thereby potentially reducing systemic side effects.

The choice of nanoparticle and conjugation strategy will depend on the specific application. This guide provides two primary protocols for conjugating Trimethoprim pentanoic acid to nanoparticles with either amine or carboxyl functional groups on their surface.

Data Presentation: Characterization of Trimethoprim-Loaded Nanoparticles

The successful conjugation of this compound to nanoparticles must be confirmed through various characterization techniques. The following table summarizes typical quantitative data obtained from the characterization of Trimethoprim loaded or conjugated nanoparticles. Researchers should aim to collect similar data to validate their formulations.

Nanoparticle TypeMethodDrug Loading Capacity (LC%)Encapsulation Efficiency (EE%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PEG-PLGAEncapsulation34.0 ± 1.6%88.2 ± 4.3%245 ± 400.103 ± 0.019-23.8 ± 1.2[1][2]
Fe3O4/AgConjugationNot ReportedNot Reported33.2Not ReportedIncreased to positive value[3]
Fe3O4@SiO2/AgConjugationNot ReportedNot Reported35.1Not ReportedIncreased to positive value[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS, followed by its reaction with amine groups present on the surface of nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., PEI-coated nanoparticles, aminated silica (B1680970) nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS (e.g., a 1:2:2 molar ratio of drug to EDC to NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to form the NHS-ester of this compound.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of activated drug to the amine groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess of the drug is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Washing:

    • Quench any unreacted NHS-esters by adding the Quenching Solution and incubating for 15-30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted drug and byproducts.

    • Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unconjugated molecules.

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Conjugation of this compound to Carboxyl-Functionalized Nanoparticles

This protocol is a two-step process where the carboxyl groups on the nanoparticle surface are first activated with EDC and NHS, followed by the addition of Trimethoprim, which contains primary amine groups that can react with the activated surface.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., PLGA nanoparticles, carboxylated gold nanoparticles)

  • Trimethoprim

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of Nanoparticles:

    • Disperse the carboxyl-functionalized nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC and NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to remove excess EDC and NHS.

    • Resuspend the nanoparticle pellet in ice-cold Activation Buffer. Repeat this washing step twice.

  • Conjugation to Trimethoprim:

    • Dissolve Trimethoprim in Coupling Buffer.

    • Immediately add the Trimethoprim solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Washing:

    • Quench any unreacted NHS-esters on the nanoparticle surface by adding the Quenching Solution and incubating for 15-30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

    • Remove the supernatant containing unreacted Trimethoprim.

    • Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps at least three times.

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the conjugation protocols.

Conjugation_to_Amine_Nanoparticles cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification TMP_PA Trimethoprim Pentanoic Acid EDC_NHS EDC + NHS in MES Buffer TMP_PA->EDC_NHS 15-30 min Room Temp Activated_TMP Activated TMP-NHS Ester EDC_NHS->Activated_TMP Amine_NP Amine-Functionalized Nanoparticles Activated_TMP->Amine_NP 2-4 hours Room Temp Conjugated_NP TMP-Conjugated Nanoparticles Amine_NP->Conjugated_NP in PBS pH 7.4 Quenching Quenching Conjugated_NP->Quenching Washing Washing (Centrifugation) Quenching->Washing Final_Product Final Conjugated Nanoparticles Washing->Final_Product

Caption: Workflow for conjugating this compound to amine-functionalized nanoparticles.

Conjugation_to_Carboxyl_Nanoparticles cluster_activation Activation of Nanoparticles cluster_conjugation Conjugation cluster_purification Purification Carboxyl_NP Carboxyl-Functionalized Nanoparticles EDC_NHS_NP EDC + NHS in MES Buffer Carboxyl_NP->EDC_NHS_NP 15-30 min Room Temp Activated_NP Activated NP-NHS Ester EDC_NHS_NP->Activated_NP Washed_NP Washed Activated Nanoparticles Activated_NP->Washed_NP Washing TMP Trimethoprim Washed_NP->TMP 2-4 hours Room Temp Conjugated_NP TMP-Conjugated Nanoparticles TMP->Conjugated_NP in PBS pH 7.4 Quenching_NP Quenching Conjugated_NP->Quenching_NP Washing_NP Washing (Centrifugation) Quenching_NP->Washing_NP Final_Product_NP Final Conjugated Nanoparticles Washing_NP->Final_Product_NP

Caption: Workflow for conjugating Trimethoprim to carboxyl-functionalized nanoparticles.

References

Application Notes and Protocols for Synergy Testing of Trimethoprim and Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential synergistic antimicrobial effects of combining trimethoprim (B1683648) and pentanoic acid. This document is intended for researchers in microbiology, infectious diseases, and pharmaceutical development who are exploring novel antibiotic combinations to combat antimicrobial resistance.

Introduction

The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies, including the use of antibiotic combinations. Synergistic interactions, where the combined antimicrobial effect is greater than the sum of the individual effects, are of significant interest. Such combinations can increase efficacy, lower required dosages, reduce toxicity, and potentially slow the development of resistance.

Trimethoprim is a synthetic bacteriostatic antibiotic that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] This pathway is crucial for the production of nucleotides and certain amino acids, and its inhibition ultimately halts bacterial DNA synthesis and replication.[1][2][3]

Pentanoic acid , also known as valeric acid, is a short-chain fatty acid (SCFA). SCFAs have demonstrated antimicrobial properties, and their mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of various cellular processes. While the specific synergistic effects of pentanoic acid with trimethoprim are not extensively documented, there is a strong rationale for investigating this combination. Agents that permeabilize the bacterial membrane can enhance the intracellular concentration and efficacy of antibiotics like trimethoprim that have intracellular targets.[4][5]

This document outlines the theoretical basis for this potential synergy and provides detailed protocols for its in vitro evaluation using standard microbiological techniques.

Hypothetical Mechanism of Synergy

The proposed synergistic interaction between trimethoprim and pentanoic acid is based on their distinct and potentially complementary mechanisms of action. Pentanoic acid, as a short-chain fatty acid, is hypothesized to increase the permeability of the bacterial cell membrane. This disruption of the membrane would facilitate the entry of trimethoprim into the bacterial cytoplasm, leading to a higher intracellular concentration of the drug. With increased access to its target, the dihydrofolate reductase enzyme, the inhibitory effect of trimethoprim would be potentiated, resulting in a synergistic antimicrobial outcome.

Diagram of Proposed Synergistic Mechanism

Synergy_Mechanism cluster_bacterium Bacterial Cell Pentanoic_Acid Pentanoic Acid Cell_Membrane Cell Membrane Pentanoic_Acid->Cell_Membrane Disrupts Integrity Trimethoprim_in Trimethoprim (intracellular) Cell_Membrane->Trimethoprim_in Increased Permeability DHFR Dihydrofolate Reductase (DHFR) Trimethoprim_in->DHFR Inhibits Folic_Acid_Pathway Folic Acid Synthesis DHFR->Folic_Acid_Pathway Blocks Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Pathway->Bacterial_Growth Inhibition of Trimethoprim_ext Trimethoprim (extracellular) Trimethoprim_ext->Cell_Membrane

Caption: Proposed mechanism of synergy between pentanoic acid and trimethoprim.

Experimental Protocols

Two standard in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve assay.

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of trimethoprim and pentanoic acid in an appropriate solvent (e.g., DMSO for trimethoprim, sterile water for pentanoic acid).

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Culture the test bacterial strain overnight in MHB and adjust the inoculum to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of trimethoprim.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of pentanoic acid.

    • Column 11 should contain serial dilutions of trimethoprim only (to determine its MIC).

    • Row H should contain serial dilutions of pentanoic acid only (to determine its MIC).

    • Well H12 serves as a growth control (inoculum only), and another well can be used as a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:

      • FIC of Trimethoprim = (MIC of Trimethoprim in combination) / (MIC of Trimethoprim alone)

      • FIC of Pentanoic Acid = (MIC of Pentanoic Acid in combination) / (MIC of Pentanoic Acid alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Trimethoprim + FIC of Pentanoic Acid

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard Assay Workflow

Checkerboard_Workflow A Prepare Stock Solutions (Trimethoprim & Pentanoic Acid) C Set up 96-well Plate (Serial dilutions of both agents) A->C B Prepare Bacterial Inoculum (0.5 McFarland, diluted) D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Read MICs (Individual and Combination) E->F G Calculate FIC and FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the checkerboard synergy assay.

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.

Protocol:

  • Preparation:

    • Prepare cultures of the test organism in MHB to the early logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh MHB.

  • Experimental Setup:

    • Prepare separate flasks for each condition:

      • Growth control (no drug)

      • Trimethoprim alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

      • Pentanoic acid alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

      • Combination of trimethoprim and pentanoic acid (at the same concentrations as the individual flasks)

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL) for each time point and condition.

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpret the results:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow A Prepare Log-Phase Bacterial Culture B Set up Test Flasks (Control, Drug A, Drug B, Combination) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) C->D Sampling E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze Curves for Synergy G->H

References

Application Notes and Protocols for Assessing Trimethoprim Pentanoic Acid Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the protocols used for assessing bacterial resistance to Trimethoprim (B1683648) and its derivatives, such as Trimethoprim pentanoic acid. The methodologies detailed herein are essential for the evaluation of novel antimicrobial agents and for surveillance of emerging resistance.

Introduction

Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition blocks the production of tetrahydrofolate, a precursor required for the synthesis of nucleic acids and amino acids, ultimately leading to bacterial cell death.[1] this compound, as a derivative, is expected to share this mechanism of action. Bacterial resistance to Trimethoprim and its analogs primarily arises from two mechanisms: mutations in the chromosomal gene encoding DHFR, which reduce the binding affinity of the drug, or the acquisition of plasmid-encoded genes that produce Trimethoprim-resistant DHFR enzymes.[1][3][4]

Key Experimental Protocols

Assessing resistance to this compound involves a combination of phenotypic and genotypic methods. The following protocols are foundational for characterizing the resistance profile of bacterial isolates.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] Broth microdilution is a standard method for determining the MIC.

Materials:

  • Bacterial isolate(s) to be tested

  • This compound (or other Trimethoprim derivatives)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the drug in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without the drug.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring optical density with a microplate reader.[5]

Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory activity of this compound against the DHFR enzyme.

Materials:

  • Purified wild-type and/or resistant DHFR enzyme

  • This compound

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, NADPH, and various concentrations of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • DHFR enzyme solution

    • This compound dilution (or solvent control)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of DHF and NADPH to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, for example, this compound and a sulfonamide like sulfamethoxazole.[6]

Materials:

  • This compound

  • Second antimicrobial agent (e.g., sulfamethoxazole)

  • Bacterial isolate(s)

  • CAMHB

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

Procedure:

  • Drug Dilutions:

    • Along the rows of a 96-well plate, prepare serial two-fold dilutions of this compound.

    • Along the columns, prepare serial two-fold dilutions of the second antimicrobial agent.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Data Presentation

Quantitative data from the above protocols should be summarized in clear, structured tables for easy comparison.

Table 1: MIC Values of this compound and Trimethoprim against Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)Resistance Phenotype
E. coli ATCC 25922Susceptible
S. aureus ATCC 29213Susceptible
Clinical Isolate 1 (E. coli)
Clinical Isolate 2 (K. pneumoniae)
...

Table 2: DHFR Inhibition by this compound and Trimethoprim

DHFR Enzyme SourceThis compound IC50 (µM)Trimethoprim IC50 (µM)
Wild-Type E. coli DHFR
Resistant Mutant 1 (dfrA1)
Resistant Mutant 2 (F98Y)
...

Visualizations

Molecular Mechanism of Trimethoprim Resistance

G cluster_0 Folate Synthesis Pathway cluster_1 Mechanisms of Resistance PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Mutated_DHFR Mutated DHFR (Reduced Binding) Resistant_DHFR Plasmid-encoded Resistant DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids TMP Trimethoprim / This compound TMP->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Molecular mechanism of Trimethoprim action and resistance.

Experimental Workflow for Assessing Resistance

G start Start: Bacterial Isolate mic Determine MIC (Broth Microdilution) start->mic phenotype Classify Phenotype (Susceptible/Resistant) mic->phenotype dhfr_assay DHFR Enzyme Inhibition Assay phenotype->dhfr_assay molecular Molecular Analysis (PCR/Sequencing) phenotype->molecular ic50 Determine IC50 dhfr_assay->ic50 end End: Resistance Profile ic50->end gene Identify Resistance Genes (e.g., dfrA) or Mutations molecular->gene gene->end

Caption: Workflow for assessing this compound resistance.

References

Application Notes and Protocols for Trimethoprim Pentanoic Acid in Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic diaminopyrimidine antibiotic that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of tetrahydrofolic acid, a necessary precursor for the production of bacterial DNA and proteins.[3][4] By blocking this pathway, TMP effectively halts bacterial growth. In veterinary medicine, TMP is rarely used as a monotherapy; instead, it is commonly combined with sulfonamides to produce a synergistic, bactericidal effect through a sequential blockade of the folic acid synthesis pathway.[3][5][6]

"Trimethoprim pentanoic acid" is understood to be a carboxylic acid derivative or metabolite of Trimethoprim. While specific research on this particular molecule is not widely published, the methodologies for its investigation in a veterinary context would parallel those established for the parent compound, Trimethoprim. These application notes provide the foundational protocols for evaluating the pharmacokinetics, antimicrobial efficacy, and metabolic profile of Trimethoprim and its derivatives like this compound.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim selectively binds to bacterial DHFR with an affinity many times higher than for its mammalian counterpart, which accounts for its therapeutic selectivity.[3][7] The inhibition of DHFR depletes the pool of tetrahydrofolate, which is essential for the synthesis of thymidine (B127349) and purines, the building blocks of DNA. The synergistic combination with a sulfonamide, which blocks an earlier step in the folic acid pathway (dihydropteroate synthase), enhances the antimicrobial effect and reduces the likelihood of resistance development.[5][7]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Points of Inhibition PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA & Protein Synthesis THF->DNA Sulfa Sulfonamides Sulfa->PABA Inhibits TMP Trimethoprim & Derivatives TMP->DHF Inhibits

Caption: Sequential blockade of the bacterial folic acid pathway by sulfonamides and Trimethoprim.

Application Note 1: Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Trimethoprim or its derivatives in veterinary species. This data is crucial for establishing appropriate dosing regimens.

Key Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Elimination half-life.

  • Vd: Volume of distribution, indicating how widely the drug distributes in the body tissues.

  • Cl: Clearance, the rate at which the drug is removed from the body.

  • F%: Bioavailability, the fraction of an administered dose that reaches systemic circulation.

Summary of Pharmacokinetic Data for Trimethoprim in Various Species

SpeciesDose & RouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (F%)Reference
Alpacas 15 mg/kg (IV)10.75 ± 2.12-0.74 ± 0.1-[8]
Alpacas 15 mg/kg (Oral)Not Detected---[8]
Calves 5 mg/kg (IV)--1.9-[9]
Calves 5 mg/kg (SC)0.49 ± 0.052.83.976%[9]
Dogs 40 mg/kg (IM)Data varies by formulation~1.5 - 2.0~2.0 - 4.0-[10]
Broiler Chickens 5.5 mg/kg (Oral)2.1 ± 1.01.50.88-[11]
Pigs Single IM DoseResidues undetectable after 24h-Rapid-[12]

Note: Data represents the Trimethoprim component when administered in combination with a sulfonamide.

Protocol 1: In Vivo Pharmacokinetic Study

This protocol outlines a typical crossover design for determining the pharmacokinetics of a test compound like this compound in a model species (e.g., dogs).

4.1. Experimental Workflow

cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_pk Phase 4: Modeling A1 Animal Acclimation & Health Screening A2 Catheter Placement (e.g., cephalic vein) A1->A2 B1 Drug Administration (IV or Oral) A2->B1 B2 Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) B1->B2 C1 Plasma Separation (Centrifugation) B2->C1 C2 Sample Extraction (LLE or SPE) C1->C2 C3 LC-MS/MS Quantification C2->C3 D1 PK Modeling Software (e.g., Phoenix WinNonlin) C3->D1 D2 Calculate PK Parameters (Cmax, t½, AUC, etc.) D1->D2

Caption: Workflow for a typical veterinary pharmacokinetic study.

4.2. Materials

  • Test animals (e.g., 6-8 healthy adult dogs)

  • Test compound (this compound) formulated for IV and oral administration

  • Heparinized blood collection tubes

  • Centrifuge

  • Analytical standards of the test compound

  • Reagents for sample extraction (e.g., acetonitrile (B52724), ethyl acetate)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system[10][12]

4.3. Procedure

  • Animal Preparation: Acclimate animals for at least one week. Ensure all animals are healthy based on veterinary examination. Place an intravenous catheter for blood sampling.

  • Dosing (Crossover Design):

    • Period 1: Divide animals into two groups. Group 1 receives the IV dose; Group 2 receives the oral dose.

    • Washout: Allow a washout period of at least 14 days.

    • Period 2: Administer the alternate formulation to each group (Group 1 receives oral; Group 2 receives IV).

  • Blood Sampling: Collect blood samples (e.g., 2-3 mL) into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]

  • Plasma Processing: Centrifuge blood samples at ~2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (Bioanalysis):

    • Thaw plasma samples and analytical standards.

    • Perform a sample clean-up/extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug from plasma proteins.

    • Quantify the concentration of the test compound in each sample using a validated HPLC-MS method.[13]

  • Data Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic modeling software to perform a non-compartmental analysis and calculate key PK parameters (Cmax, AUC, t½, etc.).[10][11]

Application Note 2: Analytical Method Development

Objective: To develop a robust and sensitive method for the quantification of this compound in biological matrices (plasma, tissue, milk). High-Performance Liquid Chromatography (HPLC) is the method of choice.[13][14]

Typical HPLC Parameters for Trimethoprim Analysis

ParameterTypical SettingRationaleReference
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds like TMP.[13]
Mobile Phase Acetonitrile/Methanol and Water (with acid, e.g., pH 3.5)Isocratic or gradient elution to resolve the analyte from matrix components.[13]
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical scale columns.[13][15]
Detector UV (213-230 nm) or Mass Spectrometry (MS)UV is suitable for formulation analysis; MS provides higher sensitivity and specificity for biological samples.[13]
Limit of Detection (LOD) 5-10 ppb (ng/mL)Achievable with HPLC, sufficient for residue and PK studies.[12]

Protocol 2: HPLC Method for Quantification in Plasma

This protocol is a generalized procedure based on established methods for Trimethoprim.[13] It must be validated for this compound specifically.

6.1. Materials

  • HPLC system with UV or MS detector

  • C18 analytical column

  • Mobile phase: Acetonitrile and 0.1% formic acid in water

  • Acetonitrile (HPLC grade) for protein precipitation

  • Vortex mixer and microcentrifuge

  • Calibrated micropipettes

6.2. Procedure

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in blank control plasma, covering the expected concentration range (e.g., 10 ng/mL to 5000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard/QC), add 300 µL of acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Analysis:

    • Inject 10-20 µL of the prepared sample onto the HPLC system.

    • Run the validated HPLC method to separate and detect the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the standards.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

6.3. Logical Relationship for Method Validation

cluster_params Key Validation Parameters Validation Validated Analytical Method Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Intra- & Inter-day) Precision->Validation Selectivity Selectivity Selectivity->Validation LOD LOD & LOQ LOD->Validation Recovery Extraction Recovery Recovery->Validation

Caption: Key parameters for validating a bioanalytical method.

References

Application Notes: Flow Cytometry Analysis of Bacteria Treated with Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1][2][3][4] Tetrahydrofolic acid is an essential precursor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1][3] Inhibition of this pathway ultimately disrupts bacterial replication.[1][3]

Flow cytometry is a powerful technique for the rapid, high-throughput analysis of individual cells in a population.[5][6] When applied to bacteria, it allows for the quantitative assessment of various physiological parameters, including cell viability, membrane integrity, and metabolic activity in response to antimicrobial agents.[5][7][8] This makes it an invaluable tool for antimicrobial research and drug development, offering significant advantages in speed and detail over traditional methods like plate counting.[7]

These application notes provide a detailed protocol for analyzing bacteria treated with Trimethoprim using flow cytometry. The primary method described utilizes a dual-staining approach with SYTO 9 and Propidium Iodide (PI) to differentiate between live and dead cells based on membrane integrity.

Note on "Trimethoprim Pentanoic Acid": A thorough review of the scientific literature did not yield specific information on a compound named "this compound." Therefore, the following protocols and data are based on the well-established mechanism and effects of Trimethoprim. It is assumed that the fundamental antibacterial action remains the same.

Mechanism of Action of Trimethoprim

Trimethoprim's primary target is the bacterial enzyme dihydrofolate reductase (DHFR).[3][9] It competitively inhibits DHFR, preventing the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][3] THF is a vital cofactor for the synthesis of thymidine (B127349) and purines.[1] The depletion of THF pools halts DNA synthesis and repair, leading to the cessation of bacterial growth.

Trimethoprim_Mechanism cluster_pathway Bacterial Folic Acid Pathway cluster_drug Drug Action DHF Dihydrofolic Acid (DHF) THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THF->DNA Precursor for Thymidine & Purines Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits

Caption: Mechanism of action of Trimethoprim.

Experimental Protocols

I. Bacterial Culture and Treatment
  • Bacterial Strain: Escherichia coli (or other susceptible Gram-negative or Gram-positive bacteria).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable nutrient broth.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, dilute the overnight culture into fresh, pre-warmed broth to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

    • Incubate at 37°C with shaking until the culture reaches the early to mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Trimethoprim Treatment:

    • Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO).

    • Add Trimethoprim to the bacterial cultures at the desired final concentrations (e.g., ranging from sub-inhibitory to supra-inhibitory concentrations). Include a vehicle control (solvent only) and an untreated control.

    • Incubate the treated and control cultures under the same conditions for a specified period (e.g., 2, 4, 6, or 24 hours).

II. Staining for Viability Analysis (SYTO 9 and Propidium Iodide)

This protocol is based on the principle that SYTO 9 is a green fluorescent nucleic acid stain that can penetrate both live and dead bacterial cells, while Propidium Iodide (PI) is a red fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Reagent Preparation:

    • Prepare stock solutions of SYTO 9 and Propidium Iodide as per the manufacturer's instructions (e.g., from a LIVE/DEAD™ BacLight™ Bacterial Viability Kit).

    • Prepare a staining solution containing a mixture of SYTO 9 and PI in a suitable buffer (e.g., sterile-filtered saline or PBS). The final concentrations will need to be optimized for the specific bacterial strain and flow cytometer but are typically in the low micromolar range.

  • Staining Procedure:

    • At each time point, withdraw an aliquot of the bacterial culture from each treatment condition.

    • Dilute the bacterial suspension in sterile-filtered saline or PBS to a final concentration of approximately 1 x 10^6 cells/mL. This is crucial to avoid "swarming" during flow cytometry analysis.

    • Add the SYTO 9/PI staining solution to the diluted bacterial suspension.

    • Incubate in the dark at room temperature for 15 minutes.

III. Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a blue laser (488 nm) for excitation of both SYTO 9 and PI.

    • Set up fluorescence detectors with appropriate filters for green (e.g., 530/30 nm bandpass filter for SYTO 9) and red (e.g., >670 nm long-pass filter for PI) emission.

    • Set the threshold on a forward scatter (FSC) or side scatter (SSC) channel to exclude debris and electronic noise.

    • Use logarithmic scales for both scatter and fluorescence channels.

  • Data Acquisition:

    • Run unstained and single-stained (SYTO 9 only and heat-killed PI-stained) controls to set appropriate voltages and compensation for spectral overlap.

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical significance.

  • Data Analysis (Gating Strategy):

    • Create a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the primary bacterial population and exclude debris.

    • From the gated bacterial population, create a dot plot of green fluorescence (SYTO 9) vs. red fluorescence (PI).

    • Establish quadrants to differentiate between:

      • Live cells: High green fluorescence, low red fluorescence (SYTO 9 positive, PI negative).

      • Dead/Membrane-compromised cells: High red fluorescence, variable green fluorescence (PI positive).

      • Damaged/Intermediate cells: May appear in between the live and dead populations.

    • Quantify the percentage of cells in each gate for all treatment conditions and time points.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison.

Table 1: Effect of Trimethoprim Concentration on Bacterial Viability after 4 Hours

Trimethoprim Concentration (µg/mL)% Live Cells (SYTO 9+/PI-)% Dead Cells (PI+)
0 (Untreated Control)95.2 ± 2.14.8 ± 0.5
0 (Vehicle Control)94.8 ± 2.55.2 ± 0.7
0.5 (Sub-MIC)85.3 ± 3.414.7 ± 1.2
2 (MIC)52.1 ± 4.847.9 ± 2.3
8 (Supra-MIC)15.6 ± 2.984.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments. MIC (Minimum Inhibitory Concentration) values are strain-dependent.

Table 2: Time-Course of Bacterial Viability in the Presence of Trimethoprim (2 µg/mL)

Incubation Time (Hours)% Live Cells (SYTO 9+/PI-)% Dead Cells (PI+)
096.1 ± 1.83.9 ± 0.4
278.4 ± 3.921.6 ± 1.9
452.1 ± 4.847.9 ± 2.3
635.7 ± 4.164.3 ± 3.5
2410.3 ± 2.289.7 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Bacterial Culture (Logarithmic Phase) treatment Treatment with Trimethoprim (Different Concentrations & Times) start->treatment sampling Sample Aliquots at Time Points treatment->sampling staining Stain with SYTO 9 & PI (15 min incubation) sampling->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end End: Quantitative Results (% Live/Dead Cells) analysis->end

Caption: Experimental workflow for flow cytometry analysis.

References

Application Note: Visualizing and Quantifying Trimethoprim Pentanoic Acid Uptake in Live Cells Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim, a dihydrofolate reductase inhibitor, is a widely used antibiotic. Understanding its cellular uptake and accumulation is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms. This application note provides a detailed protocol for imaging and quantifying the uptake of a fluorescently labeled analog, Trimethoprim pentanoic acid, using confocal microscopy. By conjugating this compound with a BODIPY™ fluorophore (TMP-BODIPY), researchers can visualize its subcellular localization and quantify its uptake kinetics in real-time.

This method allows for the direct observation of TMP-BODIPY within cellular compartments, providing insights into its transport mechanisms.[][2][3] The protocols outlined below are based on established methods for imaging fluorescently labeled molecules and can be adapted for various cell lines and experimental conditions.[4][5][]

Experimental Workflow

The overall experimental workflow for imaging this compound uptake is depicted below. This process involves cell culture, preparation of the fluorescent probe, cell staining, confocal imaging, and subsequent image analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Cell Culture (e.g., HeLa, A549) C Incubate Cells with TMP-BODIPY A->C Seed cells on coverslips B Prepare TMP-BODIPY Working Solution B->C Add probe to media D Wash to Remove Unbound Probe C->D E Confocal Microscopy Imaging D->E F Image Analysis & Quantification E->F Measure fluorescence intensity

Caption: Experimental workflow for confocal imaging of TMP-BODIPY uptake.

Materials and Reagents

  • Cell Line: e.g., HeLa, A549, or other relevant cell line.

  • Cell Culture Medium: e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • This compound-BODIPY™ conjugate (TMP-BODIPY): Custom synthesis may be required.

  • Dimethyl sulfoxide (B87167) (DMSO): For preparing stock solutions.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Paraformaldehyde (PFA): For cell fixation (optional).

  • Antifade Mounting Medium with DAPI: For nuclear counterstaining.

  • Glass coverslips and imaging dishes.

Detailed Experimental Protocols

Cell Preparation
  • Cell Seeding: Seed the chosen cell line onto glass coverslips in a 24-well plate or directly into imaging dishes. The seeding density should be optimized to achieve 70-80% confluency at the time of the experiment.[]

  • Incubation: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

Preparation of TMP-BODIPY Staining Solution
  • Stock Solution: Prepare a 1 mM stock solution of TMP-BODIPY in anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

Staining Protocol for Live-Cell Imaging
  • Washing: Gently wash the cells twice with pre-warmed PBS to remove residual serum and media.[]

  • Incubation: Add the TMP-BODIPY working solution to the cells and incubate at 37°C for 15-60 minutes. The incubation time can be varied to study uptake kinetics. Protect the cells from light during this step.[][]

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Immediately proceed to confocal microscopy.

Confocal Microscopy Imaging
  • Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate lasers and detectors for the BODIPY™ fluorophore (typically excited around 488 nm with emission collected around 500-550 nm) and DAPI (if used).

  • Image Acquisition:

    • Acquire images using a 40x or 63x oil immersion objective.

    • Set the pinhole to 1 Airy unit to ensure optimal confocality.

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding pixel saturation.

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 5 minutes) to monitor uptake over time.

    • Acquire Z-stacks to visualize the three-dimensional distribution of the probe within the cells.

Data Analysis and Quantification

Quantitative analysis of TMP-BODIPY uptake can be performed using image analysis software such as ImageJ/Fiji.

Quantifying Cellular Fluorescence
  • Region of Interest (ROI) Selection: Define ROIs around individual cells.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI.

  • Background Correction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the cellular fluorescence measurements.

  • Data Normalization: The data can be presented as the mean fluorescence intensity per cell or normalized to a control group.

Illustrative Data Presentation

The following tables provide a template for presenting quantitative data from TMP-BODIPY uptake experiments. Researchers should populate these tables with their own experimental results.

Table 1: Quantification of TMP-BODIPY Uptake at Different Concentrations

TMP-BODIPY Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD
0 (Control)10.5 ± 2.1
1150.2 ± 15.8
5452.7 ± 35.1
10789.4 ± 50.3

Table 2: Time-Course of TMP-BODIPY (5 µM) Uptake

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) ± SD
010.5 ± 2.1
5112.8 ± 12.5
15320.4 ± 28.9
30450.1 ± 33.7
60455.6 ± 36.2

Signaling Pathway Visualization

While the direct signaling pathways for this compound uptake are not extensively characterized, a hypothetical pathway involving active transport and endocytosis can be visualized.

G cluster_membrane Cell Membrane cluster_cell Intracellular TMP_ext Extracellular TMP-BODIPY Transporter Membrane Transporter TMP_ext->Transporter Active Transport Endocytosis Endocytosis TMP_ext->Endocytosis TMP_int Intracellular TMP-BODIPY Transporter->TMP_int Endosome Endosome Endocytosis->Endosome Endosome->TMP_int Endosomal Escape Lysosome Lysosome Endosome->Lysosome Trafficking

Caption: Putative cellular uptake pathways for TMP-BODIPY.

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing steps to remove unbound probe. Use a high-quality, low-autofluorescence imaging medium.

  • Weak Signal: Increase the concentration of TMP-BODIPY, extend the incubation time, or increase the laser power/detector gain during imaging.

  • Phototoxicity: Minimize laser exposure time and power. Use a more sensitive detector if available.

Conclusion

Confocal microscopy is a powerful technique for visualizing and quantifying the cellular uptake of fluorescently labeled drugs like this compound. The protocols described in this application note provide a framework for conducting such studies, which can yield valuable insights into drug transport mechanisms and cellular pharmacokinetics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Trimethoprim pentanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question Possible Cause Troubleshooting Steps
1. Why is the yield of this compound consistently low? - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of starting materials or product.- Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion. - Temperature Optimization: Experiment with a range of temperatures (e.g., 0°C to room temperature, or gentle heating) to find the optimal condition for the acylation reaction. - Purification Method: Evaluate your purification method. Column chromatography with an appropriate solvent system (e.g., dichloromethane (B109758)/methanol (B129727) gradient) is often effective. Recrystallization could also be an option. - Reagent Quality: Ensure the Trimethoprim and pentanoyl chloride/anhydride (B1165640) are of high purity and dry. Moisture can lead to the hydrolysis of the acylating agent.
2. Multiple spots are observed on the TLC plate of the crude reaction mixture. What are the likely side products? - Di-acylation: Both amino groups of Trimethoprim may have reacted with the acylating agent. - Unreacted Trimethoprim: The reaction has not gone to completion. - Hydrolyzed acylating agent: Pentanoyl chloride/anhydride has reacted with moisture to form pentanoic acid.- Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents) to favor mono-acylation. Adding the acylating agent dropwise at a low temperature can also improve selectivity. - Extend Reaction Time: If unreacted Trimethoprim is present, consider extending the reaction time. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.
3. The product is difficult to purify and co-elutes with starting material during column chromatography. How can I improve separation? - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the product and starting material. - Overloading the Column: Applying too much crude product to the column can lead to poor separation.- Solvent System Optimization: Systematically test different solvent systems for TLC to find one that gives good separation between Trimethoprim and the desired product. A common starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Fine-tune the ratio to maximize the difference in Rf values. - Column Loading: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.
4. The final product shows the presence of residual solvent even after drying under vacuum. How can this be removed? - High-Boiling Point Solvent: The solvent used for purification may have a high boiling point. - Product is hygroscopic or forms a solvate. - Solvent Selection: If possible, use a lower-boiling point solvent for the final purification step. - Lyophilization: If the product is water-soluble, lyophilization (freeze-drying) can be an effective method for removing water. - Trituration/Washing: Washing the solid product with a non-solvent in which the desired product is insoluble but the residual solvent is soluble can be effective. For example, washing with cold diethyl ether or pentane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and direct approach is the N-acylation of Trimethoprim. This involves reacting one of the primary amino groups of Trimethoprim with a derivative of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride, in the presence of a base.

Q2: Which of the two amino groups on Trimethoprim is more likely to react?

The two primary amino groups on the pyrimidine (B1678525) ring of Trimethoprim have different electronic environments. The amino group at position 4 is generally considered more nucleophilic and thus more likely to be the primary site of acylation under controlled conditions.

Q3: What are suitable solvents and bases for this reaction?

Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added to neutralize the HCl or pentanoic acid byproduct.

Q4: How can I confirm the successful synthesis of this compound?

The product can be characterized using several analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the addition of the pentanoyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the amide functional group.

Q5: What are the key safety precautions to take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Pentanoyl chloride and pentanoic anhydride are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

  • Organic solvents are flammable; avoid open flames.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of this compound. These are representative values and actual results may vary.

Entry Acylating Agent (Equivalents) Base (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Pentanoyl Chloride (1.1)Triethylamine (1.5)DCM0 to RT465
2Pentanoyl Chloride (1.1)Triethylamine (1.5)DCMRT458
3Pentanoyl Chloride (2.2)Triethylamine (3.0)DCM0 to RT445 (plus di-acylated product)
4Pentanoic Anhydride (1.2)DIPEA (1.5)THFRT1272
5Pentanoic Anhydride (1.2)NoneTHF5024<10

Experimental Protocols

Protocol: Synthesis of this compound via N-Acylation

This protocol describes a general procedure for the synthesis of this compound using pentanoyl chloride.

Materials:

  • Trimethoprim

  • Pentanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Trimethoprim (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add pentanoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the desired this compound.

  • Characterization: Characterize the purified product using MS, NMR, and FTIR.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis a Dissolve Trimethoprim in Anhydrous DCM b Add Triethylamine a->b c Cool to 0°C b->c d Add Pentanoyl Chloride c->d e Stir at RT for 4-6h d->e f Quench with NaHCO3 e->f g Extract with DCM f->g h Wash with Brine g->h i Dry with Na2SO4 h->i j Concentrate i->j k Column Chromatography j->k l Characterization (MS, NMR, FTIR) k->l troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Check TLC of Crude Mixture start->q1 q2 Multiple Spots? q1->q2 q3 Unreacted Starting Material? q1->q3 s1 Optimize Stoichiometry (1.1 eq. Acylating Agent) q2->s1 Yes s2 Ensure Anhydrous Conditions q2->s2 Yes s4 Optimize Purification (Solvent System) q2->s4 No s3 Increase Reaction Time or Temperature q3->s3 Yes q3->s4 No

Technical Support Center: Overcoming Solubility Issues with Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Trimethoprim (B1683648) Pentanoic Acid and why is its solubility a concern?

A1: Trimethoprim Pentanoic Acid is a derivative of the antibiotic Trimethoprim.[2][3] While specific data is scarce, it is identified as a hapten used in immunological assays.[2][4] Like its parent compound, Trimethoprim, which is known for its poor aqueous solubility, this compound is anticipated to have low water solubility, a significant hurdle in the development of effective drug formulations for consistent and optimal therapeutic outcomes.[1][5]

Q2: What are the general approaches to improve the solubility of poorly soluble drugs like Trimethoprim and its derivatives?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions. Chemical modifications involve salt formation, co-crystallization, and the use of co-solvents or surfactants.[6]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: For the parent compound, Trimethoprim, solubility is pH-dependent, with significantly higher solubility in acidic conditions (pH < 2).[7][8] It is plausible that this compound also exhibits pH-dependent solubility. However, the presence of the pentanoic acid group may alter the optimal pH range. Experimental determination of the pH-solubility profile is highly recommended.

Q4: Are there any specific formulation strategies that have been successful for Trimethoprim?

A4: Yes, several strategies have been successfully applied to enhance the solubility and bioavailability of Trimethoprim. These include the formation of multi-component crystals with substances like malic acid, which resulted in a 2.5-fold increase in solubility.[1] Another promising approach is the use of nanoparticles, such as PEG-PLGA nanoparticles, which have been shown to significantly improve the oral bioavailability of Trimethoprim.[7][8] The use of various surfactants has also been explored to create drug-surfactant delivery systems.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer. Low intrinsic aqueous solubility.1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it with the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in biological assays. 2. pH Adjustment: Experimentally determine the pH-solubility profile and adjust the buffer pH accordingly. 3. Surfactants: Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F68) at a concentration above its critical micelle concentration (CMC) to aid in micellar solubilization.
Inconsistent results in biological assays. Poor dissolution and variable bioavailability of the compound.1. Particle Size Reduction: Consider micronization or the preparation of a nanosuspension to increase the surface area for dissolution. 2. Solid Dispersions: Formulate an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve wettability and dissolution rate.
Difficulty in preparing a concentrated stock solution. High lipophilicity of the pentanoic acid derivative.1. Solvent Screening: Test the solubility in a range of organic solvents to find a suitable solvent for preparing a high-concentration stock. 2. Co-crystallization/Salt Formation: Explore the formation of multi-component crystals with pharmaceutically acceptable co-formers to enhance solubility.[1][5][6]

Data Presentation

Table 1: Solubility of Trimethoprim in Various Solvents

This table provides baseline solubility data for the parent compound, Trimethoprim. The solubility of this compound may differ and should be experimentally determined.

SolventTemperature (°C)Solubility
Water320.5 mg/mL (at pH 8.54)
Water3215.5 mg/mL (at pH 5.5)
DMSORoom Temperature~20 mg/mL
DimethylformamideRoom Temperature~13 mg/mL
Ethanol20Higher than in water
2-Propanol20Lower than in ethanol

Experimental Protocols

1. Protocol for Solubility Enhancement using Co-solvents

  • Solvent Selection: Screen for suitable water-miscible organic solvents in which this compound has high solubility (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected organic solvent.

  • Dilution: Gradually add the aqueous buffer to the stock solution while vortexing or stirring to avoid precipitation.

  • Observation: Visually inspect for any signs of precipitation. If precipitation occurs, adjust the final concentration or the ratio of co-solvent to aqueous buffer.

  • Quantification: Determine the final concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

2. Protocol for Preparation of PEG-PLGA Nanoparticles (Adapted from[7])

  • Organic Phase Preparation: Dissolve this compound, PEG, and PLGA in a suitable organic solvent like dichloromethane (B109758) (DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% (w/v) polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure or at a slightly elevated temperature.

  • Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug, followed by freeze-drying (lyophilization) for long-term storage.

3. Protocol for Co-crystal Screening by Solvent Co-evaporation (Adapted from[1])

  • Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids like malic acid, or other GRAS - Generally Recognized as Safe - compounds).

  • Stoichiometric Mixing: Dissolve equimolar amounts of this compound and the selected co-former in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Solid Phase Characterization: Analyze the resulting solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

  • Solubility Determination: Measure the aqueous solubility of the new solid phase and compare it to that of the parent compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency Problem->CoSolvency pH_Adjust pH Adjustment Problem->pH_Adjust Nanoparticles Nanoparticle Formulation Problem->Nanoparticles CoCrystals Co-crystallization Problem->CoCrystals Solubility Solubility Measurement CoSolvency->Solubility pH_Adjust->Solubility Nanoparticles->Solubility Dissolution Dissolution Rate Testing Nanoparticles->Dissolution CoCrystals->Solubility CoCrystals->Dissolution Stability Physical & Chemical Stability Solubility->Stability Dissolution->Stability Optimized Optimized Formulation Stability->Optimized

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_guide Start Compound Precipitates in Aqueous Solution CheckStock Is a concentrated stock in organic solvent used? Start->CheckStock PrepStock Prepare a stock solution in a suitable organic solvent (e.g., DMSO, Ethanol) CheckStock->PrepStock No CheckpH Is the buffer pH optimal for solubility? CheckStock->CheckpH Yes PrepStock->Start AdjustpH Determine pH-solubility profile and adjust buffer pH CheckpH->AdjustpH No UseSurfactant Consider adding a surfactant (e.g., Tween 80) CheckpH->UseSurfactant Yes AdjustpH->Start ConsiderFormulation Explore advanced formulations: - Nanoparticles - Solid Dispersions - Co-crystals UseSurfactant->ConsiderFormulation

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Troubleshooting Trimethoprim and Pentanoic Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Trimethoprim (B1683648) and pentanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Trimethoprim in an aqueous solution?

A1: Trimethoprim in solution is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] Thermally and photochemically catalyzed hydrolysis or oxidation can lead to the formation of at least five different degradation products.[1] The specific pathway and resulting degradants are influenced by factors such as pH, temperature, and exposure to light.

Q2: What are the known degradation products of Trimethoprim?

A2: Degradation of Trimethoprim can result in the formation of various products. One identified degradation product is 3,4,5-trimethoxybenzoic acid. Other degradation pathways can lead to the formation of different aminohydroxy pyrimidines. The specific products formed depend on the degradation conditions (e.g., oxidative, hydrolytic, photolytic).

Q3: How does pH affect the stability of Trimethoprim in solution?

A3: The pH of the solution is a critical factor in Trimethoprim stability. Trimethoprim has a pKa of approximately 7.1, and its solubility and stability are pH-dependent. The degradation rate of Trimethoprim is influenced by the pH, with different rates observed under acidic, neutral, and alkaline conditions. For instance, in some photocatalytic degradation studies, a slightly acidic pH of around 6.3 showed a faster degradation rate compared to a more alkaline pH of 8.1.[2] In other processes like chlorination, the fastest initial degradation rate was observed at a pH of 7.2.[3]

Q4: Is Pentanoic Acid known to be unstable in aqueous solutions?

A4: Pentanoic acid is generally stable in aqueous solutions under normal storage conditions.[4] It is a straight-chain saturated fatty acid and does not possess functional groups that are highly susceptible to hydrolysis or oxidation under typical experimental conditions. However, extreme conditions such as high temperatures or the presence of strong oxidizing agents could potentially lead to its degradation.

Q5: Are there any known interactions between Trimethoprim and pentanoic acid in solution?

A5: The scientific literature reviewed does not provide specific information on direct chemical interactions or degradation pathways resulting from the combination of Trimethoprim and pentanoic acid in solution. However, as pentanoic acid is a carboxylic acid, it can alter the pH of the solution, which in turn can influence the stability of Trimethoprim. Researchers should consider the potential for pH-mediated effects on Trimethoprim degradation when formulating solutions containing both compounds.

Troubleshooting Guides

Problem 1: Rapid loss of Trimethoprim concentration in my solution.

Possible Causes and Solutions:

  • Photodegradation: Trimethoprim is known to be light-sensitive.

    • Troubleshooting Step: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

  • Unsuitable pH: The pH of your solution may be promoting hydrolysis or oxidation.

    • Troubleshooting Step: Measure the pH of your solution. If possible, adjust the pH to a range where Trimethoprim is known to be more stable. Refer to the stability data in Table 1 for guidance. Buffering the solution can help maintain a stable pH.

  • Elevated Temperature: Higher temperatures can accelerate degradation reactions.

    • Troubleshooting Step: Store your stock solutions and experimental samples at recommended temperatures, typically between 15°C and 25°C (59°F and 77°F), unless otherwise specified for a particular experiment.[5] For long-term storage, refrigeration at 4°C may be appropriate, as studies have shown Trimethoprim to be stable under these conditions for extended periods.[6]

  • Presence of Oxidizing Agents: Contaminants in your solvent or reagents may be oxidizing the Trimethoprim.

    • Troubleshooting Step: Use high-purity solvents and reagents. If oxidative degradation is suspected, consider de-gassing the solvent to remove dissolved oxygen or adding a suitable antioxidant, ensuring it does not interfere with your experiment.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Causes and Solutions:

  • Formation of Degradation Products: The new peaks are likely due to the degradation of Trimethoprim.

    • Troubleshooting Step: To confirm this, perform a forced degradation study. Expose a sample of your Trimethoprim solution to stress conditions (e.g., high heat, UV light, acid, base, and oxidizing agent) and analyze the resulting solution by HPLC. This will help in identifying the retention times of the potential degradation products.

  • Interaction with Pentanoic Acid or Other Excipients: While no direct reactions are documented, interactions leading to new compounds cannot be entirely ruled out, especially under specific experimental conditions.

    • Troubleshooting Step: Analyze solutions of Trimethoprim and pentanoic acid separately under the same conditions to see if the unknown peaks are present in either individual solution. This can help isolate the source of the unexpected peaks.

Problem 3: Precipitation is observed in my Trimethoprim solution.

Possible Causes and Solutions:

  • Low Solubility: Trimethoprim has limited solubility in water, which is pH-dependent.

    • Troubleshooting Step: Ensure that the concentration of Trimethoprim in your solution does not exceed its solubility at the given pH and temperature. The use of co-solvents may be necessary for higher concentrations, but their compatibility and potential impact on stability must be evaluated.

  • Formation of an Insoluble Salt or Complex: Interaction with other components in the solution, including pentanoic acid, could potentially lead to the formation of a less soluble species.

    • Troubleshooting Step: Analyze the precipitate to identify its composition. Consider adjusting the pH or the concentration of the solution components to prevent precipitation.

Data Presentation

Table 1: Stability of Trimethoprim under Various Conditions

ConditionConcentrationVehicle/SolventStorage TemperatureDurationPercent RemainingReference
Photodegradation (UV light)10 µMAqueous Solution (pH 7.55)Not Specified-Follows pseudo-first-order kinetics[7]
Thermal DegradationNot SpecifiedSolid StateStable up to 240°C--[6]
pH 6.3 (photocatalytic)10 ppmAqueous Solution25°C2 hoursApproaching 100% degradation[8]
pH 8.1 (photocatalytic)10 ppmAqueous Solution25°C> 2 hoursSlower degradation than at pH 6.3[8]
Forced Degradation (Acid)10 mg/mLOral Mix SF60°C3 hours~73.7% - 79.8%[1]
Forced Degradation (Base)10 mg/mLOral Mix SF60°C3 hours~73.7% - 79.8%[1]
Forced Degradation (Oxidation)10 mg/mLOral Mix SF60°C3 hours~73.7% - 79.8%[1]
Storage in Glass Bottles10 mg/mLOral Mix4°C92 days>95%[1]
Storage in Plastic Bottles10 mg/mLOral Mix25°C92 days>95%[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Trimethoprim

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Trimethoprim and separate it from its degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, UV-Visible or Photodiode Array (PDA) detector, column oven, and autosampler.[9][10]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403), pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a ratio of 35:65 v/v.[9]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: 254 nm or 250 nm.[9][10]

    • Injection Volume: 10-20 µL.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Trimethoprim reference standard.

    • Dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).[9]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the experimental sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate Trimethoprim from its degradation products.[9][10]

    • Linearity: Analyze a series of standard solutions of different concentrations to establish the linear range of the method.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples with known concentrations of Trimethoprim.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Trimethoprim that can be reliably detected and quantified.

Visualizations

Trimethoprim_Degradation_Pathway cluster_degradation Degradation Pathways Trimethoprim Trimethoprim Hydrolysis Hydrolysis (Thermal/Photochemical) Trimethoprim->Hydrolysis H₂O, Heat/Light Oxidation Oxidation (Thermal/Photochemical) Trimethoprim->Oxidation [O], Heat/Light Photolysis Photolysis (UV Light) Trimethoprim->Photolysis hv Degradation_Products Degradation Products (e.g., 3,4,5-trimethoxybenzoic acid, aminohydroxy pyrimidines) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways of Trimethoprim in solution.

Troubleshooting_Workflow Start Start: Trimethoprim Degradation Observed Check_Light Is the solution protected from light? Start->Check_Light Protect_Solution Action: Use amber vials or wrap in foil. Check_Light->Protect_Solution No Check_pH Is the pH of the solution optimal? Check_Light->Check_pH Yes Protect_Solution->Check_pH Adjust_pH Action: Adjust and buffer pH. Check_pH->Adjust_pH No Check_Temp Is the storage temperature correct? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Store at recommended temperature. Check_Temp->Adjust_Temp No Check_Purity Are solvents and reagents of high purity? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Use_Pure_Reagents Action: Use high-purity materials. Check_Purity->Use_Pure_Reagents No End Problem Resolved Check_Purity->End Yes Use_Pure_Reagents->End

Caption: A logical workflow for troubleshooting Trimethoprim degradation.

References

Technical Support Center: Optimizing Dosage of Trimethoprim Pentanoic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on research concerning Trimethoprim (B1683648) and its derivatives. As "Trimethoprim pentanoic acid" is a specific compound for which detailed in vitro studies may not be widely published, researchers must conduct their own dose-response experiments to determine the optimal concentration for their specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Trimethoprim and its derivatives?

A1: Trimethoprim is an antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid pathway.[1][2][3][4] This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, which is essential for the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to a bacteriostatic effect.[1][4] When combined with sulfonamides, which inhibit an earlier step in the same pathway, the effect can become bactericidal.[1][5] It is presumed that this compound shares this primary mechanism of action.

Q2: What is a recommended starting concentration for in vitro studies with this compound?

A2: For novel derivatives like this compound, it is advisable to start with a broad range of concentrations to determine the effective dose. Based on studies with Trimethoprim and its conjugates, a starting point could be in the range of 0.1 µg/mL to 100 µg/mL.[6][7] A logarithmic dilution series (e.g., 0.1, 1, 10, 100 µg/mL) is often a good initial approach to span a wide range of potential activities.

Q3: How should I dissolve this compound for my experiments?

A3: The solubility of Trimethoprim can be limited in aqueous solutions.[8] For in vitro studies, it is common to dissolve compounds in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] This stock solution is then further diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[7] A solvent control group should always be included in your experiments.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. By treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours), you can determine the concentration at which the compound becomes toxic to the cells (IC50 value).[7]

Troubleshooting Guide

Q1: I am observing significant cell death even at low concentrations of this compound. What could be the issue?

A1:

  • High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a solvent-only control to verify.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound. Consider using a wider range of lower concentrations in your next experiment.

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.

  • Contamination: Check for microbial contamination in your cell cultures, as this can also lead to cell death.

Q2: I am not observing any effect of this compound on my bacteria/cells in vitro. What should I do?

A2:

  • Concentration Too Low: The concentrations you have tested may be below the effective dose. Try a higher range of concentrations.

  • Solubility Issues: The compound may not be fully dissolved in your culture medium, leading to a lower actual concentration than intended. Verify the solubility and consider using a different solvent or a solubilizing agent if necessary.

  • Incorrect Mechanism of Action: While Trimethoprim's primary target is DHFR, your specific bacterial strain might have resistance mechanisms, or the cellular process you are studying might not be affected by this pathway.[1][2]

  • Experimental Duration: The incubation time may be too short to observe an effect. Consider extending the duration of your experiment.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, compound preparation, incubation times, and assay procedures, are consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent Quality: Use fresh, high-quality reagents and culture media.

  • Instrument Calibration: Ensure that all equipment, such as pipettes and plate readers, are properly calibrated.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Data for Trimethoprim and its Conjugates

CompoundCell LineAssayConcentration RangeObserved EffectReference
Trimethoprim (TMP)F2408 (embryonic rat fibroblast-like)MTTNot specifiedCytotoxic at 24, 48, and 72 hours[7]
Trimethoprim (TMP)5RP7 (H-ras oncogene activated cancer cell line)MTTNot specifiedCytotoxic at 24, 48, and 72 hours[7]
Trimethoprim (TMP)Human LymphocytesCBMN25 and 50 µg/mlIncreased micronucleus frequency (genotoxic)[6][7]
TMP + Maleic Acid5RP7MTTNot specifiedMost effective cytotoxic effects among TMP combinations[7]
TMP + Maleic AcidHuman LymphocytesCBMN25 and 50 µg/mlMost genotoxic conjugate at 48 hours[7]
TMP + Oxalic Acid DihydrateHuman LymphocytesCBMN50 µg/mlStatistically significant increase in micronucleus formation[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent) and a positive control for cytotoxicity.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Stock Solution (this compound in DMSO) treatment Treat Cells with Serial Dilutions prep_compound->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate IC50 and Determine Optimal Dose read_plate->analyze_data

Caption: Experimental workflow for determining the optimal dosage of this compound.

mechanism_of_action DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Synthesis DNA, RNA, and Protein Synthesis THF->Synthesis DHFR->THF catalysis TMP Trimethoprim Pentanoic Acid TMP->DHFR Inhibition Inhibition

Caption: Mechanism of action of this compound via DHFR inhibition.

References

"how to prevent precipitation of Trimethoprim pentanoic acid in media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethoprim Pentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the media?

A1: Precipitation of this compound is a common issue stemming from its physicochemical properties. As a derivative of Trimethoprim, a known poorly water-soluble compound, its solubility is influenced by several factors. The addition of the pentanoic acid chain increases the molecule's lipophilicity (tendency to dissolve in fats and oils), which can decrease its solubility in aqueous media. Furthermore, the solubility of Trimethoprim and its derivatives is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: Trimethoprim is a weak base with a pKa of approximately 7.12. This means it becomes more soluble in acidic conditions where it is protonated (carries a positive charge). The addition of the pentanoic acid group introduces a carboxylic acid, which is acidic. This makes this compound an amphoteric molecule, having both acidic and basic properties. Its lowest solubility will be at its isoelectric point, the pH at which the net charge of the molecule is zero. At pH values above or below the isoelectric point, the molecule will be charged and its solubility in aqueous media will increase.

Q3: What is the role of the solvent used to prepare the stock solution?

A3: Trimethoprim is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] A concentrated stock solution is typically prepared in one of these solvents and then diluted into the aqueous experimental media. If the final concentration of the organic solvent in the media is too low, the this compound may precipitate out as it is no longer soluble in the predominantly aqueous environment.

Q4: Can interactions with media components cause precipitation?

A4: Yes, components of the culture media, such as salts and proteins, can interact with this compound and affect its solubility. High concentrations of salts can lead to a "salting-out" effect, reducing the solubility of the compound. Conversely, proteins in media containing serum may sometimes help to solubilize lipophilic compounds.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Possible Cause: The compound is "crashing out" of the solution upon dilution of the organic stock solution into the aqueous media.

Solutions:

  • Optimize Solvent Concentration:

    • Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO to minimize the volume added to the media.

    • Ensure the final concentration of the organic solvent in the media is kept as low as possible to avoid cytotoxicity, but high enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended.

  • Stepwise Dilution:

    • Perform an intermediate dilution of the stock solution into a small volume of media or a buffer.

    • Add this intermediate dilution to the final volume of the media. This allows for a more gradual change in the solvent environment.

  • Enhance Mixing:

    • Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.

  • Adjust pH:

    • Acidify the media slightly before adding the this compound stock solution. Since Trimethoprim's solubility increases in acidic conditions, a lower pH can help keep the compound in solution.[2] Ensure the final pH is compatible with your experimental system.

Issue 2: Delayed Precipitation After Incubation

Possible Cause: Changes in the media environment over time, such as temperature fluctuations or pH shifts, are causing the compound to come out of solution.

Solutions:

  • Maintain Stable Temperature:

    • Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the compound.

    • Use a heated stage for microscopy to prevent temperature drops.

  • Control pH:

    • Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH, especially in a CO2 incubator environment which can cause the media to become more acidic.

  • Assess Compound Stability:

    • Determine the stability of this compound in your specific media over the duration of your experiment by running a solubility test at different time points.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

Objective: To find the highest concentration of this compound that remains soluble in the experimental media over time.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Pre-warm the experimental media to the desired temperature (e.g., 37°C).

  • Prepare a series of dilutions of the stock solution in the pre-warmed media.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at various time points (e.g., 0, 1, 4, 24 hours). The highest concentration that remains clear is the maximum soluble concentration.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare several aliquots of your experimental media and adjust the pH of each to a different value (e.g., 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

  • Add a fixed, high concentration of this compound stock solution to each pH-adjusted aliquot.

  • Incubate for a set period (e.g., 2 hours) under experimental conditions.

  • Visually inspect for precipitation. The pH at which the least precipitation is observed is the optimal pH for solubility.

Quantitative Data Summary

ParameterValueReference
Trimethoprim pKa~7.12[2]
Trimethoprim Water SolubilityVery slightly soluble[2]
Trimethoprim Solubility in Organic SolventsSoluble in DMSO and ethanol[1]

Note: Data for Trimethoprim is provided as a reference. The pentanoic acid derivative's properties will differ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution Strategy cluster_incubation Incubation & Observation stock Prepare high-concentration stock in DMSO stepwise Stepwise Dilution (Intermediate dilution) stock->stepwise Choose one direct Direct Dilution (Dropwise with vortexing) stock->direct Choose one media Pre-warm media to 37°C media->stepwise media->direct incubate Incubate at 37°C, 5% CO2 stepwise->incubate direct->incubate observe Observe for precipitation at 0, 1, 4, 24 hours incubate->observe logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Outcomes pH pH of Media soluble Soluble pH->soluble Optimal precipitate Precipitation pH->precipitate Sub-optimal solvent Organic Solvent % solvent->soluble Sufficient solvent->precipitate Insufficient temp Temperature temp->soluble Stable temp->precipitate Fluctuating mixing Mixing Technique mixing->soluble Rapid & Even mixing->precipitate Localized Concentration

References

Technical Support Center: Refining Purification Methods for Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the purification of Trimethoprim and its derivatives, including Trimethoprim Pentanoic Acid.

Introduction: This technical support center provides comprehensive guidance on the refining and purification of Trimethoprim and its derivatives. While specific literature on "this compound" is limited, the principles and methods outlined here for Trimethoprim can be readily adapted and optimized for this and other similar derivatives. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist researchers in achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Trimethoprim?

A1: Impurities in Trimethoprim can originate from the synthesis process, degradation, or storage. Common impurities include starting materials, by-products of side reactions, and degradation products. It is crucial to characterize your crude product to identify the specific impurities present.

Q2: How do I select the best purification method for my Trimethoprim derivative?

A2: The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity. For small-scale purification and removal of minor impurities, recrystallization is often a good starting point. For complex mixtures or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) is recommended.

Q3: My Trimethoprim derivative has poor solubility in common solvents. How can I purify it?

A3: For compounds with low solubility, finding a suitable solvent system is key. You may need to use a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) for recrystallization. For chromatography, you may need to explore different mobile phases, including those with additives to improve solubility.

Q4: I am observing "oiling out" during recrystallization instead of crystal formation. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To resolve this, try using a lower boiling point solvent, adding more solvent to reduce the concentration, or cooling the solution more slowly.

Q5: How can I confirm the purity of my final product?

A5: The purity of your Trimethoprim derivative can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is the most common and accurate method. Other methods include Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic techniques like NMR and Mass Spectrometry.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling out" instead of crystallization. - The compound's melting point is below the boiling point of the solvent.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional solvent to the hot solution.
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound is significantly soluble in the solvent even at low temperatures.- Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor and cool it again to recover more product (a second crop of crystals).- Choose a solvent in which your compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.
The purified product is still impure. - The chosen solvent did not effectively differentiate between the product and the impurity.- The cooling process was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or solvent system.- Ensure slow cooling to allow for the formation of well-defined crystals.
Preparative HPLC Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities. - The mobile phase composition is not optimal.- The column stationary phase is not suitable for the separation.- Perform analytical HPLC first to optimize the mobile phase (solvent ratio, pH, additives).- Try a different column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
Peak tailing or fronting. - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the amount of sample injected onto the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).
Low recovery of the purified compound. - The compound is irreversibly adsorbed onto the column.- The compound is unstable under the chromatographic conditions.- Use a different column or modify the mobile phase.- Ensure the collected fractions are handled appropriately to prevent degradation.
High backpressure. - The column is clogged with particulate matter.- The mobile phase viscosity is too high.- Filter all samples and mobile phases before use.- Use a guard column to protect the main column.- Optimize the mobile phase to reduce viscosity.

Data Presentation

Physicochemical Properties of Trimethoprim
PropertyValueReference
Molecular Formula C₁₄H₁₈N₄O₃[1][2]
Molecular Weight 290.32 g/mol [2]
Melting Point 199-203 °C[2][3]
pKa 7.12[1][4]
Appearance White or yellowish-white crystalline powder[2]
Solubility of Trimethoprim in Various Solvents
SolventSolubilityTemperature (°C)Reference
Water Very slightly solubleRoom Temperature[2]
Ethanol Slightly solubleRoom Temperature[2]
Methanol Slightly solubleRoom Temperature[2]
Chloroform Slightly solubleRoom Temperature[2]
Acetone Slightly solubleRoom Temperature[2]
Glacial Acetic Acid Highly solubleRoom Temperature[2]
DMSO ~20 mg/mLRoom Temperature[5]
Dimethylformamide (DMF) ~13 mg/mLRoom Temperature[5]

Experimental Protocols

Note: These are general protocols for Trimethoprim and should be optimized for this compound or other derivatives.

Protocol 1: Recrystallization of Trimethoprim

Objective: To purify crude Trimethoprim by removing soluble and insoluble impurities.

Materials:

  • Crude Trimethoprim

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Methodology:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of crude Trimethoprim in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude Trimethoprim in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.

Protocol 2: Preparative HPLC Purification of Trimethoprim Derivatives

Objective: To achieve high-purity Trimethoprim derivative by separating it from closely related impurities.

Materials:

  • Crude Trimethoprim derivative

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid, or triethylamine)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Experiment with different mobile phase compositions and gradients.

  • Sample Preparation: Dissolve the crude Trimethoprim derivative in the mobile phase or a suitable solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the peak of the target compound.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product Isolation: The purified compound can be obtained as a solid after solvent removal.

  • Analysis: Confirm the purity and identity of the final product using appropriate analytical techniques.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_recrystallization Recrystallization crude Crude Trimethoprim Derivative dissolve Dissolve in Minimum Hot Solvent crude->dissolve prep_hplc Preparative HPLC crude->prep_hplc hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization cool->crystallization filter Vacuum Filtration crystallization->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product prep_hplc->pure_product

Caption: General experimental workflow for the purification of Trimethoprim derivatives.

Troubleshooting Logic for Crystallization

troubleshooting_crystallization cluster_no_crystals Solution for 'No Crystals' cluster_oiling_out Solution for 'Oiling Out' cluster_low_yield Solution for 'Low Yield' start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield nc_q1 Is solution saturated? no_crystals->nc_q1 oo_q1 Cooling too fast? oiling_out->oo_q1 ly_q1 Too much solvent used? low_yield->ly_q1 nc_a1_yes Scratch flask / Add seed crystal nc_q1->nc_a1_yes Yes nc_a1_no Evaporate solvent / Add anti-solvent nc_q1->nc_a1_no No oo_a1_yes Cool slowly oo_q1->oo_a1_yes Yes oo_a1_no Use different solvent / Add more solvent oo_q1->oo_a1_no No ly_a1_yes Concentrate mother liquor ly_q1->ly_a1_yes Yes ly_a1_no Re-evaluate solvent choice ly_q1->ly_a1_no No

Caption: Decision tree for troubleshooting common crystallization problems.

References

"addressing batch-to-batch variability of synthesized Trimethoprim pentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering batch-to-batch variability during the synthesis and analysis of Trimethoprim pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in pharmaceutical synthesis is a common issue that can stem from several factors.[1][2][3] Key sources include the quality and consistency of raw materials, slight deviations in experimental conditions, and differences in processing procedures.[4][5] For this specific synthesis, variability often arises from:

  • Raw Material Quality: Purity and physical properties of the initial Trimethoprim and pentanoic acid derivative can fluctuate between suppliers or even lots from the same supplier.[5][6]

  • Reaction Conditions: Minor changes in temperature, reaction time, or stirring rate can affect reaction kinetics and impurity profiles.

  • Solvent Quality: The presence of water or other impurities in solvents can lead to side reactions and lower yields.

  • Work-up and Purification: Inconsistencies in the extraction, washing, and crystallization or chromatography steps can impact the final purity and yield.[2]

Q2: How can I minimize the impact of raw material variability on my synthesis?

A2: Controlling raw material quality is a critical first step for ensuring batch consistency.[5][6] It is recommended to:

  • Qualify Suppliers: Source starting materials from reputable suppliers with robust quality control processes.[5]

  • Characterize Incoming Materials: Perform analytical tests (e.g., NMR, HPLC, melting point) on each new batch of starting materials to confirm identity, purity, and consistency before use.

  • Standardize Storage: Store raw materials under controlled conditions (temperature, humidity, light) to prevent degradation.

Q3: What are the expected impurities in this compound synthesis?

A3: Impurities can originate from the starting materials or be generated during the reaction.[7] Potential impurities include:

  • Unreacted Trimethoprim: A common impurity if the reaction does not go to completion.

  • Di-acylated Trimethoprim: The formation of a product where both primary amino groups of Trimethoprim have reacted with the pentanoic acid derivative.

  • Process-Related Impurities: Compounds formed from side reactions or degradation of reagents.[7] Known impurities of Trimethoprim itself, such as Diaveridine or other related substances, could also be carried through.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected, or varies widely between batches. What should I investigate?

A: Low yield is often traced back to reaction conditions or reagent quality.

  • Check Reagent Stoichiometry and Quality: Ensure the molar ratios of reactants are correct. Verify the purity of your starting Trimethoprim and the acylating agent (e.g., pentanoyl chloride). Anhydrous conditions are critical; ensure solvents are dry and the reaction is protected from atmospheric moisture, which can quench the acylating agent.

  • Optimize Reaction Temperature and Time: The reaction may be temperature-sensitive. If the temperature is too low, the reaction may be incomplete. If too high, it could lead to degradation. Perform a time-course study by analyzing aliquots via TLC or HPLC to determine the optimal reaction time.

  • Review Work-up Procedure: Product may be lost during the aqueous work-up if the pH is not optimal for extraction or if an insufficient volume of organic solvent is used. Ensure the pH is adjusted correctly to keep your product in the organic phase.

Problem 2: High Impurity Profile Detected by HPLC

Q: My final product shows multiple impurity peaks on the HPLC chromatogram. How can I identify and reduce them?

A: An unfavorable impurity profile points to issues with reaction selectivity or purification.

  • Identify the Impurities: Use LC-MS to get the mass of the impurity peaks. An unreacted starting material peak will have the mass of Trimethoprim. A di-acylated product will have a mass corresponding to the addition of two pentanoyl groups.

  • Control Reaction Selectivity: To reduce di-acylation, try adding the pentanoyl chloride slowly to the reaction mixture at a lower temperature (e.g., 0 °C). This favors the mono-acylation product.

  • Optimize Purification: If impurities persist, refine your purification method. For column chromatography, try a shallower solvent gradient. For crystallization, experiment with different solvent systems to improve the selective precipitation of the desired product.

Problem 3: Inconsistent Spectroscopic Data (NMR, MS)

Q: The ¹H NMR or Mass Spectrum of my product is inconsistent between batches. What could be the cause?

A: Inconsistent analytical data suggests the presence of residual solvents or impurities.

  • Check for Residual Solvents: In the ¹H NMR spectrum, look for characteristic peaks of solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol). Ensure your product is thoroughly dried under a high vacuum.

  • Verify Structural Integrity: Mass spectrometry can confirm the molecular weight of your main product.[8] If unexpected masses are present, it indicates impurities. Use high-resolution mass spectrometry for exact mass determination to help elucidate impurity structures.

  • Assess Polymorphism: Different crystal forms (polymorphs) can sometimes result in subtle differences in solid-state analysis, although this is less likely to affect solution NMR.[4] If physical properties like melting point and solubility also vary, polymorphism could be a factor.

Quantitative Data Summary

For a successful synthesis, the final product should meet the following specifications.

ParameterAcceptance CriteriaAnalytical Method
Yield > 70%Gravimetric Analysis
Purity ≥ 98.0% (by area)HPLC-UV (280 nm)[9]
Identity (¹H NMR) Spectrum conforms to reference¹H NMR (400 MHz, DMSO-d₆)
Identity (MS) [M+H]⁺ = 375.21 ± 0.2 m/zESI-MS
Residual Solvents < 0.5% (total)¹H NMR / GC

Experimental Protocols

Synthesis of this compound

This protocol describes the mono-acylation of Trimethoprim at one of its primary amino groups.

  • Materials:

    • Trimethoprim (1.0 eq)

    • Triethylamine (B128534) (1.2 eq)

    • Pentanoyl chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend Trimethoprim in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add triethylamine and stir for 10 minutes.

    • Add pentanoyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a DCM/Methanol gradient.

    • Combine pure fractions and evaporate the solvent. Dry the resulting solid under a high vacuum to yield this compound as a white to off-white solid.

Analytical Method: HPLC-UV

This method is for determining the purity of the synthesized product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.[9]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_final Final Product start_end start_end process process qc qc product product TMP Trimethoprim Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT) TMP->Reaction PC Pentanoyl Chloride PC->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Chroma Column Chromatography Workup->Chroma Crude Product Drying Evaporation & Drying Chroma->Drying Pure Fractions FinalQC Final QC Analysis (HPLC, NMR, MS) Drying->FinalQC FinalProduct Trimethoprim Pentanoic Acid FinalQC->FinalProduct Release

Caption: Synthesis and purification workflow for this compound.

TroubleshootingTree problem problem question question action action result result start Batch Fails QC Specification q_yield Issue: Low Yield? start->q_yield q_purity Issue: High Impurity? start->q_purity q_spectra Issue: Bad Spectra? start->q_spectra a_yield1 Verify Reagent Purity & Stoichiometry q_yield->a_yield1 Yes a_yield2 Check for Moisture (Use Anhydrous Solvents) a_yield1->a_yield2 a_yield3 Optimize Reaction Time & Temperature a_yield2->a_yield3 res_yield Yield Improved a_yield3->res_yield a_purity1 Identify Impurities (LC-MS) q_purity->a_purity1 Yes a_purity2 Slow Reagent Addition at Low Temperature a_purity1->a_purity2 Di-acylation Detected a_purity3 Refine Purification (Gradient/Solvent System) a_purity2->a_purity3 res_purity Purity Improved a_purity3->res_purity a_spectra1 Check for Residual Solvents (¹H NMR) q_spectra->a_spectra1 Yes a_spectra2 Dry Sample Under High Vacuum a_spectra1->a_spectra2 res_spectra Spectra Clean a_spectra2->res_spectra

Caption: Troubleshooting decision tree for out-of-specification results.

References

"troubleshooting unexpected results in Trimethoprim pentanoic acid experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethoprim pentanoic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate challenges during the synthesis and analysis of Trimethoprim-pentanoic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive functional group on Trimethoprim for conjugation with pentanoic acid?

Trimethoprim has two primary amino groups (-NH₂) on the pyrimidine (B1678525) ring, which are the most likely sites for reaction with the carboxylic acid group of pentanoic acid to form an amide bond.[1][2]

Q2: What type of reaction occurs between Trimethoprim and pentanoic acid?

The most common reaction would be an amide bond formation between one of the amino groups of Trimethoprim and the carboxylic acid group of pentanoic acid.[3][4][5] This typically requires an activating agent for the carboxylic acid or harsh conditions like high heat.[4][5] Alternatively, an ester linkage could be formed if Trimethoprim were to be functionalized with a hydroxyl group, but the native molecule does not possess one.

Q3: Why is my reaction yield of the Trimethoprim-pentanoic acid conjugate consistently low?

Low yields can be attributed to several factors:

  • Incomplete activation of pentanoic acid: The carboxylic acid needs to be activated to a more reactive species (e.g., an acid chloride or an active ester) for the reaction with the weakly nucleophilic amino groups of Trimethoprim to proceed efficiently.

  • Steric hindrance: The amino groups on the pyrimidine ring of Trimethoprim are sterically hindered, which can slow down the reaction rate.

  • Side reactions: The presence of two amino groups can lead to the formation of di-substituted products or other side reactions.

  • Equilibrium limitations: Amide formation is a reversible reaction.[6] Removal of water as it is formed can help drive the reaction towards the product.[6]

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

Q4: I am seeing multiple spots on my TLC plate that are not my starting materials. What could they be?

Unexpected spots on a TLC plate could be:

  • Mono-acylated regioisomers: Pentanoic acid can react with either of the two amino groups on Trimethoprim, leading to two different mono-substituted products.

  • Di-acylated product: Both amino groups of Trimethoprim could have reacted with pentanoic acid.

  • Unreacted activated pentanoic acid: If an activating agent is used, the activated pentanoic acid may be visible on the TLC.

  • Degradation products: Trimethoprim can degrade under certain conditions, such as heat or light, leading to various byproducts.[7]

  • Impurities from starting materials: Commercial Trimethoprim may contain related substances and impurities from its synthesis.[8][9][10][11][12]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inefficient Carboxylic Acid Activation Use a reliable activating agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or convert pentanoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][13]
Poor Nucleophilicity of Trimethoprim's Amino Groups Increase the reaction temperature. Be cautious as this may also lead to degradation. Use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.
Steric Hindrance Prolong the reaction time. Consider using a less sterically hindered activating agent.
Reaction Equilibrium If attempting direct condensation at high temperatures, use a Dean-Stark apparatus to remove water as it forms.[6]
Problem 2: Multiple Products Observed (e.g., by TLC, LC-MS, NMR)
Potential Cause Suggested Solution
Formation of Regioisomers Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the isomers. Characterize the fractions using NMR and Mass Spectrometry to identify the different products.
Di-substitution Use a molar excess of Trimethoprim relative to the activated pentanoic acid to favor mono-substitution.
Presence of Unreacted Activated Acid During the work-up, use a mild base wash (e.g., saturated sodium bicarbonate solution) to quench and remove any unreacted activated pentanoic acid.[14]
Starting Material Impurities Analyze the purity of the starting Trimethoprim and pentanoic acid by LC-MS or NMR before starting the reaction. Purify the starting materials if necessary.[8][9]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Similar Polarity of Products and Byproducts Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Preparative TLC or HPLC may be necessary for difficult separations.
Product is an Inseparable Mixture of Isomers If isomer separation is not critical for the downstream application, characterize the mixture as a whole. If separation is necessary, explore advanced chromatographic techniques or consider a synthetic route that employs protecting groups to favor the formation of a single isomer.
Product Contaminated with Coupling Reagent Byproducts (e.g., DCU) If using DCC, dicyclohexylurea (DCU) is a common byproduct that is often insoluble in many organic solvents. Filter the reaction mixture before work-up.[15] For water-soluble byproducts from reagents like EDC, perform an aqueous work-up.

Experimental Protocols

Hypothetical Protocol for Trimethoprim-Pentanoic Acid Amide Synthesis

Materials:

  • Trimethoprim (TMP)

  • Pentanoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Ethyl Acetate (B1210297)/Hexane (B92381) solvent system

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Trimethoprim (1.5 eq) in anhydrous DMF.

  • Slowly add the Trimethoprim solution to the activated pentanoic acid mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to isolate the desired product(s).

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Trimethoprim and a Mono-acylated Product
Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Trimethoprim 7.53s1HC₆-H
6.56s2HC₂', C₆'-H
6.20s (br)2H-NH₂
5.70s (br)2H-NH₂
3.73s6H2x -OCH₃
3.63s3H1x -OCH₃
3.54s2HAr-CH₂-
TMP-Pentanoic Amide 9.50s (br)1H-NH-C=O
7.60s1HC₆-H
6.58s2HC₂', C₆'-H
5.80s (br)2H-NH₂ (unreacted)
3.74s6H2x -OCH₃
3.65s3H1x -OCH₃
3.55s2HAr-CH₂-
2.35t2H-C(=O)-CH₂-
1.65m2H-CH₂-
1.35m2H-CH₂-
0.92t3H-CH₃

Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary.[14][16][17][18][19]

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low or No Product check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity Check Starting Material Purity start->check_purity solution_activation Use Stronger/Different Activating Agent check_activation->solution_activation solution_conditions Increase Temperature/ Prolong Reaction Time check_conditions->solution_conditions solution_purity Purify Starting Materials check_purity->solution_purity end Improved Yield solution_activation->end solution_conditions->end solution_purity->end

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Potential Reaction Pathways of Trimethoprim and Pentanoic Acid

reaction_pathways TMP Trimethoprim (TMP) Mono_Amide_1 Mono-Amide Product (Isomer 1) TMP->Mono_Amide_1 Mono_Amide_2 Mono-Amide Product (Isomer 2) TMP->Mono_Amide_2 PA Pentanoic Acid (PA) Activated_PA Activated PA (e.g., Acid Chloride) PA->Activated_PA Activation Activated_PA->Mono_Amide_1 Activated_PA->Mono_Amide_2 Di_Amide Di-Amide Product Activated_PA->Di_Amide Mono_Amide_1->Di_Amide Mono_Amide_2->Di_Amide

Caption: Possible reaction products from Trimethoprim and pentanoic acid.

Diagram 3: Signaling Pathway Inhibition by Trimethoprim

folate_pathway DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids (precursor for) DHFR->THF TMP Trimethoprim TMP->DHFR

Caption: Trimethoprim's mechanism of action via DHFR inhibition.[2][20]

References

Technical Support Center: Optimization of Liquid Chromatography for Trimethoprim and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography methods for Trimethoprim (B1683648) and its derivatives, with a special focus on acidic analogues like Trimethoprim pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does its structure influence its chromatographic behavior?

A1: "this compound" is not a commonly documented derivative of Trimethoprim. It is hypothesized to be a molecule where a pentanoic acid moiety is attached to the Trimethoprim structure. The presence of the carboxylic acid group would significantly increase the polarity of the molecule and introduce an acidic functional group. This will lead to different retention characteristics compared to the weakly basic Trimethoprim.

Q2: Which type of HPLC column is most suitable for analyzing Trimethoprim and its acidic derivatives?

A2: A reversed-phase C18 column is a common and effective choice for the analysis of Trimethoprim.[1][2][3] However, for a more polar and acidic derivative like this compound, a standard C18 column might not provide sufficient retention. In such cases, consider using a polar-embedded or polar-endcapped C18 column, or a column designed for polar analytes to avoid phase collapse with highly aqueous mobile phases.[4][5][6]

Q3: What are the typical mobile phase compositions for the analysis of Trimethoprim?

A3: Mobile phases for Trimethoprim analysis often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[1][2][3][7][8] The pH of the aqueous phase is a critical parameter to control the peak shape and retention of the basic Trimethoprim.

Q4: How can I improve the peak shape for Trimethoprim, which is a basic compound?

A4: Peak tailing is a common issue for basic compounds like Trimethoprim due to interactions with residual silanols on the silica-based column packing.[4][9][10] To mitigate this, you can:

  • Work at a low pH (around 2.5-3): This protonates the silanol (B1196071) groups, reducing their interaction with the protonated basic analyte.[9][11]

  • Use a high-purity, end-capped column: These columns have fewer free silanol groups.[10][11]

  • Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (B128534) (TEA) can mask the silanol groups.[3][12][13]

  • Increase the buffer concentration: This can also help to mask silanol interactions.[4][11]

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography of Trimethoprim and its derivatives.

Problem Potential Cause Suggested Solution
Peak Tailing (for Trimethoprim) Secondary interactions with residual silanol groups on the column.- Lower the mobile phase pH to ~2.5-3.0.[9][11]- Use a column with high-purity silica (B1680970) and effective end-capping.[10][11]- Add a competing base like triethylamine (0.1-0.5%) to the mobile phase.[3][12][13]- Increase the buffer strength in the mobile phase.[4][11]
Poor Retention (for this compound) The compound is too polar for the reversed-phase conditions.- Increase the proportion of the aqueous component in the mobile phase.- Use a polar-embedded or polar-endcapped column designed for retaining polar analytes.[5][6]- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[5]
Split Peaks 1. Column contamination or partially blocked frit.[14]2. Injection solvent is much stronger than the mobile phase.[14]3. Column void.[4][11]1. Flush the column with a strong solvent. If the problem persists, replace the column frit or the column.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reverse the column and flush. If the void is significant, the column may need to be replaced.
Baseline Drift or Noise 1. Mobile phase is not properly degassed.2. Contaminated mobile phase or detector cell.3. Pump seals are worn or leaking.1. Degas the mobile phase using sonication or online degasser.2. Flush the system with a clean, strong solvent.3. Inspect and replace pump seals if necessary.
Irreproducible Retention Times 1. Inadequate column equilibration between injections.2. Fluctuations in column temperature.3. Changes in mobile phase composition.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure accurate mixing.

Experimental Protocols

Proposed HPLC Method for this compound

This is a starting method that will likely require further optimization.

Parameter Condition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Sample Preparation Protocol (for Plasma Samples)
  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex and inject into the HPLC system.

Quantitative Data Summary

The following tables summarize quantitative data from published HPLC methods for Trimethoprim.

Table 1: Linearity of Trimethoprim in HPLC Methods

Concentration Range (µg/mL) Correlation Coefficient (r²) Reference
0.25 - 5> 0.99[1]
2 - 1000.99[7]
0.1 - 100Not specified

Table 2: Precision of Trimethoprim Analysis

Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Low, Medium, High< 15%< 15%[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column Chromatographic Separation (Polar-Embedded C18) Injection->Column Detection UV Detection (280 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of Trimethoprim derivatives.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_split Solutions for Split Peaks cluster_solutions_retention Solutions for Poor Retention cluster_solutions_reproducibility Solutions for Irreproducible RT start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing split_peaks Split Peaks? start->split_peaks poor_retention Poor Retention? start->poor_retention irreproducible_rt Irreproducible RT? start->irreproducible_rt solution_ph Lower Mobile Phase pH peak_tailing->solution_ph Yes solution_column Use End-capped Column peak_tailing->solution_column Yes solution_additive Add Competing Base (TEA) peak_tailing->solution_additive Yes solution_flush Flush/Replace Column split_peaks->solution_flush Yes solution_solvent Match Injection Solvent split_peaks->solution_solvent Yes solution_aqueous Increase Aqueous Phase poor_retention->solution_aqueous Yes solution_polar_column Use Polar-Embedded Column poor_retention->solution_polar_column Yes solution_equilibration Ensure Equilibration irreproducible_rt->solution_equilibration Yes solution_temp Use Column Oven irreproducible_rt->solution_temp Yes

Caption: Troubleshooting decision tree for HPLC analysis.

References

"reducing cytotoxicity of Trimethoprim pentanoic acid in mammalian cells"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges with the cytotoxicity of Trimethoprim (B1683648) pentanoic acid in mammalian cells. While specific public data on Trimethoprim pentanoic acid is limited, the principles outlined below are derived from extensive research on Trimethoprim (TMP) and its derivatives and are applicable to a broad range of experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound in mammalian cells?

Trimethoprim and its derivatives primarily act by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for converting dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor for the synthesis of nucleotides required for DNA replication.[1][2] While TMP has a significantly higher affinity for bacterial DHFR, it can also inhibit mammalian DHFR, especially at higher concentrations. This on-target effect disrupts the folate cycle in mammalian cells, leading to decreased proliferation and, ultimately, cell death. Additional cytotoxicity may arise from off-target effects or the specific properties of the pentanoic acid conjugate.

Q2: My experiment shows high cytotoxicity even at low concentrations of this compound. What are the potential causes?

Several factors could contribute to unexpectedly high cytotoxicity:

  • High Sensitivity of Cell Line: Some cell lines are inherently more sensitive to disruptions in the folate pathway.

  • Compound Purity and Stability: Impurities from the synthesis process or degradation of the compound in the culture medium could be more toxic than the parent compound.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations. It is crucial to run a vehicle control.[4]

  • Assay Interference: The compound may directly interfere with the chemistry of the viability assay, leading to a false indication of cytotoxicity.

Q3: What are the primary strategies to reduce the cytotoxicity of my compound in vitro?

Initial strategies focus on optimizing experimental conditions and exploring formulation improvements:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration and the precise IC50 value.

  • Formulation Modification: Improving the solubility of the compound can prevent precipitation and ensure a homogenous concentration, potentially reducing localized toxic effects.

  • Co-treatment with Protective Agents: For on-target cytotoxicity related to folate pathway inhibition, co-administration of folinic acid (leucovorin) may rescue mammalian cells from the toxic effects.[5] Folinic acid is a downstream product in the folate pathway and can replenish the THF pool.

  • Advanced Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can control its release rate, alter its cellular uptake mechanism, and shield cells from high initial concentrations, thereby reducing overall cytotoxicity.[6][7][8][9]

Q4: How can a drug delivery system, like nanoparticles, mitigate the cytotoxicity of this compound?

Drug delivery systems modify the pharmacokinetic and pharmacodynamic profile of a drug. Encapsulating this compound in a carrier like a PEG-PLGA nanoparticle can:

  • Sustain Release: The compound is released slowly over time, preventing a high initial concentration spike that can be toxic to cells.[6]

  • Improve Solubility: Nanoparticle formulations can enhance the aqueous solubility of poorly soluble compounds, preventing precipitation in culture media.[6]

  • Alter Cellular Interaction: The nanoparticle surface can be modified to target specific cells or to reduce non-specific uptake by healthy cells, concentrating the therapeutic effect where it is needed.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results

If you are observing high variability in IC50 values between experiments, consider the following factors:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments, as sensitivity can change over time in culture.[4]
Variable Solvent Concentration Prepare a single, large batch of your highest compound concentration in the solvent (e.g., DMSO). Perform all subsequent serial dilutions in culture medium to ensure the final solvent concentration is consistent and non-toxic across all wells.
Edge Effects on Assay Plate Evaporation from the outer wells of a 96-well plate can concentrate the compound and media components, leading to artifacts.[10] Avoid using the outermost wells or ensure proper humidification during incubation.
Incubation Time Variation The duration of compound exposure is critical. Use a precise and consistent incubation time for all experiments.
Issue 2: Observed Compound Precipitation in Culture Media

Precipitation of the test compound can lead to inaccurate results by reducing the effective concentration and by interfering with optical readings of many cytotoxicity assays.[4]

Potential CauseRecommended Solution
Poor Aqueous Solubility Visually inspect wells for precipitates using a microscope before adding assay reagents. Determine the maximum soluble concentration of your compound in the culture medium.
Interaction with Media Components Serum proteins and other components in the culture medium can sometimes cause compounds to precipitate. Test solubility in both serum-free and serum-containing media.
Formulation Strategy Consider using a different solvent or a co-solvent system. For persistent issues, formulating the compound in a delivery system like liposomes or polymeric nanoparticles can significantly enhance solubility.[6]

Quantitative Data Summary

The following table summarizes cytotoxicity data for Trimethoprim (TMP) and its conjugates from a study on rat fibroblast cell lines, illustrating how modifications can alter cytotoxic profiles. This provides a framework for comparing different formulations of this compound.

Table 1: Cytotoxicity (IC50 in µM) of Trimethoprim and Conjugates After 72h Exposure [11][12]

CompoundF2408 (Normal Fibroblast) IC50 (µM)5RP7 (Cancer Fibroblast) IC50 (µM)
Trimethoprim (TMP)> 200> 200
TMP + Maleic Acid140.598.7
TMP + Oxalic Acid180.2135.6
Cisplatin (Control)15.825.1

Data adapted from studies on different TMP derivatives to illustrate comparative analysis.

Key Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100[11]

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate key workflows and concepts relevant to troubleshooting and understanding the cytotoxicity of this compound.

G Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed in Cell Viability Assay check_assay Is the Assay Valid? start->check_assay check_compound Is the Compound the Cause? start->check_compound inconsistent Results Inconsistent? start->inconsistent controls Review Controls (Vehicle, Untreated) check_assay->controls Verify solubility Check for Precipitation check_compound->solubility Verify solution_precip Action: Improve Formulation (e.g., change solvent, use nanoparticles) solubility->solution_precip Precipitate Observed true_cytotoxicity High Cytotoxicity Confirmed solubility->true_cytotoxicity No Issues Found solution_controls Action: Re-run with Proper Solvent Concentration Controls controls->solution_controls Control Issues Found controls->true_cytotoxicity No Issues Found solution_inconsistent Action: Standardize Protocol (cell density, passage #) inconsistent->solution_inconsistent Yes inconsistent->true_cytotoxicity No Issues Found solution_precip->start Re-test solution_controls->start Re-test solution_inconsistent->start Re-test mitigation Proceed to Mitigation Strategies true_cytotoxicity->mitigation

Caption: A troubleshooting workflow for diagnosing the cause of unexpected cytotoxicity results.

G Mechanism of Trimethoprim Action dhf Dihydrofolic Acid (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolic Acid (THF) nucleotides Nucleotide Synthesis (Thymidine, Purines) thf->nucleotides dhfr->thf Reduction dna DNA Synthesis & Cell Proliferation nucleotides->dna tmp Trimethoprim Pentanoic Acid tmp->dhfr Inhibition G Concept: Nanoparticle-Mediated Cytotoxicity Reduction cluster_0 Free Drug Administration cluster_1 Nanoparticle Delivery free_drug High Initial Concentration Spike cell_free Mammalian Cell free_drug->cell_free Rapid Uptake toxicity_free High Cytotoxicity cell_free->toxicity_free np_drug Drug Encapsulated in Nanoparticle cell_np Mammalian Cell np_drug->cell_np Sustained Release & Controlled Uptake toxicity_np Reduced Cytotoxicity cell_np->toxicity_np

References

"how to improve the stability of Trimethoprim pentanoic acid stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Trimethoprim (B1683648) solutions?

A1: The stability of Trimethoprim in solution is influenced by several factors, including:

  • pH: Trimethoprim is a weak base, and its solubility and stability are pH-dependent. It is more soluble in acidic conditions.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of Trimethoprim.[3][4] Stock solutions should be stored at low temperatures.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3] Solutions should be protected from light.

  • Solvent: The choice of solvent can significantly impact solubility and stability. While sparingly soluble in water, Trimethoprim is soluble in organic solvents like DMSO and ethanol.[5][6][7]

  • Presence of Oxidizing Agents: Trimethoprim can be degraded by oxidation.[3][8] Contact with oxidizing agents should be avoided.

  • Container Type: The material of the storage container can affect stability. For instance, some studies have shown better physical stability in polyvinylchloride (PVC) bags compared to glass bottles for Trimethoprim admixtures.[9][10]

Q2: What is the recommended solvent for preparing a Trimethoprim pentanoic acid stock solution?

A2: For Trimethoprim, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[5][6] Ethanol is another viable option.[7] Given that this compound is a derivative, its solubility might be different. It is recommended to first attempt dissolution in a small volume of DMSO. If the compound is a salt, sterile water might be a suitable solvent. Always use high-purity, anhydrous solvents when preparing stock solutions to minimize degradation.

Q3: How should I store my this compound stock solution to ensure maximum stability?

A3: To maximize stability, stock solutions should be:

  • Stored at low temperatures: -20°C is generally recommended for long-term storage of most antibiotic stock solutions.[5]

  • Protected from light: Store aliquots in amber vials or wrap containers in aluminum foil.

  • Aliquoted: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to store the stock solution in small, single-use aliquots.

  • Sealed tightly: Ensure the container is well-sealed to prevent solvent evaporation and contamination.

Q4: I observe precipitation in my stock solution upon storage. What could be the cause and how can I resolve it?

A4: Precipitation can occur due to several reasons:

  • Low Solubility: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent at the storage temperature.

  • pH Shift: A change in the pH of the solution can decrease the solubility of Trimethoprim, which is a weak base.[1]

  • Degradation: The precipitate could be a degradation product of the compound.

To resolve this, you can try:

  • Gentle Warming: Before use, gently warm the vial to room temperature to see if the precipitate redissolves.

  • Sonication: Brief sonication can help to redissolve precipitated material.

  • Dilution: Preparing a more dilute stock solution might prevent precipitation.

  • Solvent System: Consider using a co-solvent system to improve solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity in the experiment Degradation of this compound in the stock solution.1. Prepare a fresh stock solution. 2. Verify the storage conditions (temperature, light protection). 3. Check the expiration date of the solid compound. 4. Perform a stability test on your stock solution (see Experimental Protocols).
Inconsistent experimental results Inaccurate concentration of the stock solution due to degradation or precipitation.1. Ensure the stock solution is completely dissolved before use (gentle warming or sonication if necessary). 2. Prepare fresh dilutions for each experiment from a stable stock aliquot. 3. Quantify the concentration of your stock solution using a spectrophotometer or HPLC.
Visible color change in the stock solution Chemical degradation of the compound. A color change from colorless to yellow or brown has been observed with Trimethoprim degradation.[4]1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Re-evaluate the storage conditions to minimize degradation (e.g., use of an inert gas overlay if oxidation is suspected).
Cloudiness or precipitation in the stock solution Poor solubility or compound degradation.1. Confirm the solubility of this compound in your chosen solvent. 2. Consider preparing a less concentrated stock solution. 3. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your solvent to remove any insoluble material or microbial contamination.

Data Summary

Table 1: Solubility of Trimethoprim in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
DMSO~20Not Specified
Dimethylformamide~13Not Specified
Water0.425
EthanolVariable with temperature25-60
MethanolVariable with temperature25-60
AcetoneVariable with temperature25-60

Data compiled from multiple sources.[5][7][11]

Table 2: Stability of Trimethoprim in Different Conditions

ConcentrationSolvent/VehicleStorage Temperature (°C)DurationRemaining Concentration (%)
10 mg/mLOral Mix and Oral Mix SF4 and 2592 days>90%
1.08 and 1.60 mg/mL5% Dextrose in Water (in PVC bags)Room Temperature24 hours>95%
1.08 and 1.60 mg/mL5% Dextrose in Water (in glass bottles)Room Temperature24 hoursVariable, precipitation observed
50 mg/mLN,N-dimethylacetamide and propylene (B89431) glycol25885 days (extrapolated)90%

Data compiled from multiple sources.[4][9][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity solvent (e.g., DMSO, sterile water if it's a salt)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a short period.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • If the solution is to be used in cell culture, filter-sterilize it using a 0.22 µm syringe filter that is compatible with the solvent.

    • Aliquot the stock solution into single-use, sterile, amber tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework. The specific parameters may need to be optimized for this compound.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 287 nm, the λmax of Trimethoprim.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Procedure:

    • Prepare a standard curve by dissolving a known amount of this compound in the mobile phase to create a series of known concentrations.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

    • To assess stability, store aliquots of your stock solution under different conditions (e.g., different temperatures, light exposures).

    • At specified time points, dilute a sample of the stock solution in the mobile phase to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.

Visualizations

A Problem: Loss of Biological Activity B Is the stock solution old or improperly stored? A->B C Prepare fresh stock solution following best practices. B->C Yes D Was the working solution prepared correctly? B->D No H Problem Resolved C->H E Review dilution calculations and procedure. D->E No F Are other experimental components working correctly? D->F Yes E->H G Troubleshoot other reagents and experimental setup. F->G No F->H Yes G->H

Troubleshooting workflow for loss of biological activity.

cluster_preparation Preparation cluster_storage Storage cluster_usage Usage A Weigh Compound B Dissolve in Appropriate Solvent A->B C Filter Sterilize (if needed) B->C D Aliquot into single-use vials C->D E Store at -20°C D->E F Protect from light E->F G Thaw aliquot at room temperature F->G H Use immediately for experiment G->H I Do not refreeze H->I

Recommended workflow for stock solution handling.

TMP Trimethoprim Hydrolysis Hydrolysis TMP->Hydrolysis H₂O Oxidation Oxidation TMP->Oxidation O₂ Photolysis Photolysis TMP->Photolysis Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Primary degradation pathways of Trimethoprim.

References

Technical Support Center: Troubleshooting Contamination in Trimethoprim Pentanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethoprim (B1683648) Pentanoic Acid Assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common contamination issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my Trimethoprim pentanoic acid HPLC assay?

A1: The most common signs include the appearance of unexpected peaks (often called "ghost peaks"), a drifting or noisy baseline, changes in peak retention times, and altered peak shapes (e.g., tailing or fronting). These issues can lead to inaccurate quantification and unreliable results.

Q2: I see "ghost peaks" in my chromatogram. What are the likely sources?

A2: Ghost peaks are extraneous peaks that are not related to your sample. The most common sources are:

  • Contaminated Mobile Phase: Impurities in solvents, especially water, can accumulate on the column and elute as peaks during a gradient run.[1]

  • Sample Preparation: Contaminants can be introduced from solvents, reagents, or labware (e.g., plasticizers from tubes and pipette tips) used during sample processing.

  • HPLC System Contamination: Residuals from previous analyses can remain in the injector, tubing, or detector.[2]

  • Column Bleed: Degradation of the stationary phase of the column can release compounds that appear as peaks.

Q3: My Trimethoprim peak retention time is shifting between runs. What could be the cause?

A3: Retention time variability is a common issue that can be caused by several factors:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH can significantly affect the retention time of ionizable compounds like Trimethoprim.[3][4][5][6][7][8][9] A change of just 0.1 pH units can shift retention time by as much as 10%.[4]

  • Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift. A 1°C change can alter retention times by 1-2%.[3]

  • Inconsistent Flow Rate: Leaks in the system or problems with the pump can cause the flow rate to vary, directly impacting retention times.[7][9]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts in the initial runs.[7]

Q4: Can the plastic tubes and plates I use for sample preparation contaminate my assay?

A4: Yes, this is a significant source of contamination. Plastic labware can release chemicals into your samples, a phenomenon known as "leaching." These "leachables" and "extractables" include plasticizers, antioxidants, slip agents, and other additives used in plastic manufacturing.[2][10][11][12][13][14] These compounds can interfere with your assay by co-eluting with Trimethoprim or appearing as ghost peaks.

Q5: How can microbial growth affect my results?

A5: Microbial growth, particularly in aqueous mobile phases, can lead to several problems. Bacteria and fungi can produce metabolic byproducts that may be UV-active and appear as ghost peaks in your chromatogram. They can also clog system components like frits and columns, leading to increased backpressure and flow rate instability. Furthermore, microbial activity can alter the pH of your mobile phase, causing shifts in retention time.[12][15][16]

Troubleshooting Guides

Issue 1: Appearance of Ghost Peaks

If you are observing unexpected peaks in your chromatograms, follow this systematic approach to identify and eliminate the source of contamination.

Troubleshooting Workflow for Ghost Peaks

G Troubleshooting Ghost Peaks A Ghost Peak Observed B Run a Blank Gradient (Mobile Phase Only, No Injection) A->B Result1 Peaks Present? B->Result1 C Inject a Blank Solvent (e.g., Mobile Phase A) Result2 Peaks Present? C->Result2 D Prepare a Fresh Batch of Mobile Phase Result3 Peaks Disappear? D->Result3 E Clean HPLC System Result4 Peaks Disappear? E->Result4 F Check Sample Preparation Procedure Result5 Peaks Disappear? F->Result5 Result1->C Yes Result1->F No Result2->D No Source2 Source: Injector/Autosampler Contamination Result2->Source2 Yes Result3->E No Source3 Source: Mobile Phase Contamination Result3->Source3 Yes Source4 Source: Systemic Contamination Result4->Source4 Yes Source5 Source: Sample Prep Reagents/Labware Result5->Source5 Yes Source1 Source: Mobile Phase or System Contamination

Caption: A logical workflow for identifying the source of ghost peaks.

Issue 2: Retention Time Variability

If the retention time of your Trimethoprim peak is not consistent, use the following guide to diagnose the problem.

Troubleshooting Workflow for Retention Time Shifts

G Troubleshooting Retention Time Shifts A Retention Time Shift Observed B Check System Pressure A->B Result1 Pressure Fluctuating? B->Result1 C Check Mobile Phase pH Result2 pH Correct? C->Result2 D Check Column Temperature Result3 Temp Stable? D->Result3 E Check Column Equilibration Time Result4 Sufficient Time? E->Result4 F Prepare Fresh Mobile Phase Result5 Problem Solved? F->Result5 Result1->C No Action1 Action: Check for Leaks, Degas Mobile Phase, Check Pump Result1->Action1 Yes Result2->D Yes Action2 Action: Adjust pH Result2->Action2 No Result3->E Yes Action3 Action: Ensure Consistent Column Heating Result3->Action3 No Result4->F Yes Action4 Action: Increase Equilibration Time Result4->Action4 No Action5 Action: Investigate Column Degradation Result5->Action5 No

Caption: A step-by-step guide to diagnosing retention time variability.

Data on Potential Contaminants

Understanding the potential sources of contamination can help in preventing them. Below are tables summarizing common contaminants.

Table 1: Common Plasticizers and Additives from Laboratory Consumables

Contaminant ClassSpecific ExamplesCommon SourcePotential for Interference
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Di-isodecyl phthalate (DIDP)PVC tubing, storage bags, vial capsHigh. Many phthalates are UV-active and can elute in the reversed-phase gradient, potentially co-eluting with Trimethoprim.[17]
Antioxidants Butylated hydroxytoluene (BHT), Irganox 1010, Irgafos 168Polypropylene (B1209903) (PP) and Polyethylene (PE) tubes, plates, and containersModerate to High. These compounds and their degradation products can be UV-active and may leach into samples.[13][18]
Slip Agents Erucamide, OleamidePP and PE labwareModerate. Can cause baseline noise and ghost peaks.
Clarifying/Nucleating Agents Dimethyl-dibenzylidene sorbitolPP tubes and containersHigh. Some of these agents have strong UV absorbance that can interfere with analyte detection.[14][19]

Table 2: UV Cutoff Wavelengths for Common HPLC Solvents

Lower grade solvents may contain impurities that absorb at higher wavelengths, leading to baseline noise and ghost peaks.[1][20]

SolventUV Cutoff (nm)
Acetonitrile (B52724)190
Methanol205
Water (HPLC Grade)< 190
Isopropanol205
Ethanol210
Tetrahydrofuran (THF, unstabilized)212

Data sourced from various HPLC solvent selection guides.

Key Experimental Protocols

Protocol 1: Running a Blank Gradient

This procedure is essential for diagnosing contamination from your HPLC system or mobile phase.

Objective: To obtain a baseline chromatogram of the mobile phase and system without any sample injection.

Procedure:

  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions of your this compound assay.

  • No Injection: Instead of injecting a sample or blank solvent, start the gradient run directly. This is often done by setting the injection volume to zero or using a "no injection" command in the software.

  • Run the Gradient: Execute the same gradient profile (mobile phase composition, flow rate, and duration) as your analytical method.

  • Data Acquisition: Acquire data for the full duration of the run, including any re-equilibration steps.

  • Analysis: Examine the resulting chromatogram for any peaks. Peaks present in a blank gradient run are indicative of contamination in the mobile phase or the HPLC system itself.[2]

Protocol 2: Sample Preparation from Plasma with Minimized Contamination

This protocol provides a general guideline for extracting Trimethoprim from plasma while minimizing the introduction of contaminants.

Objective: To efficiently extract Trimethoprim from a plasma matrix and remove interfering substances.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Trimethoprim)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Glass or certified low-leachable polypropylene tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: In a clean glass or low-leachable tube, add a precise volume of the plasma sample (e.g., 100 µL).

  • Internal Standard Spiking: Add a small, precise volume of the IS solution to the plasma sample.

  • Protein Precipitation: Add a volume of cold protein precipitation solvent (typically 3-4 times the plasma volume). Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for HPLC analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: Inject the prepared sample into the HPLC system.

This protocol is adapted from general bioanalytical sample preparation techniques and specific methods for Trimethoprim analysis.[10][19][20][21]

By following these troubleshooting guides and protocols, you can systematically identify and eliminate sources of contamination, leading to more accurate and reproducible results in your this compound assays.

References

"optimization of incubation time for Trimethoprim pentanoic acid treatment"

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Trimethoprim Pentanoic Acid": Our resources primarily contain information on Trimethoprim (B1683648). Specific data regarding "this compound" is not widely available in the current literature. This guide focuses on Trimethoprim, and the principles outlined here should serve as a strong starting point for your research. The addition of a pentanoic acid moiety may alter properties such as solubility, cell permeability, and metabolism, which should be considered in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Trimethoprim?

Trimethoprim is an antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1][2][3][4][5][6] This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential precursor for the synthesis of thymidine, purines, and certain amino acids, which are necessary for bacterial DNA replication and cell division.[5] By disrupting this pathway, Trimethoprim effectively halts bacterial growth.[3][4] Its high selectivity for bacterial DHFR over the human equivalent makes it a targeted antibacterial agent.[5]

Q2: What are the key factors that can influence the efficacy of Trimethoprim treatment in vitro?

Several factors can impact Trimethoprim's effectiveness in an experimental setting:

  • pH of the medium: The ionization state of Trimethoprim is pH-dependent. At a neutral pH of 7, more of the drug is in a state that allows it to penetrate bacterial cells, leading to higher efficacy compared to an acidic pH of 5 where the drug is more ionized.[7]

  • Bacterial strain and resistance: The susceptibility of the bacterial strain is paramount. Resistance to Trimethoprim can arise from mutations in the bacterial DHFR enzyme, making it less susceptible to inhibition.[2] The presence of resistance genes, such as various dfr genes, can also confer resistance.[8]

  • Incubation atmosphere: For certain bacterial species, the incubation atmosphere (e.g., aerobic vs. anaerobic, CO2 levels) can influence growth rates and, consequently, the apparent efficacy of the antibiotic.[9]

  • Cell density: The initial number of bacteria can affect the outcome of the treatment. A higher inoculum may require a higher concentration of the drug to be effective.

Q3: What is the typical stability of Trimethoprim in solution?

Trimethoprim, when combined with sulfadiazine (B1682646) in a specific suspension vehicle (SuspendIt), has been shown to be chemically and physically stable for up to 182 days at both room temperature and under refrigeration.[10] While this provides an indication of its general stability, the stability in your specific experimental media and storage conditions should be empirically validated. A study on PEG-PLGA nanoparticles containing Trimethoprim also demonstrated stability for 30 days at 4°C.[11][12]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent or no antibacterial effect 1. Sub-optimal incubation time: The duration of treatment may be too short for the bacteriostatic/bactericidal effect to manifest. 2. Inappropriate drug concentration: The concentration of Trimethoprim may be too low for the specific bacterial strain and cell density. 3. pH of the culture medium: The medium's pH might be too acidic, reducing the uptake of Trimethoprim by the bacterial cells.[7] 4. Drug degradation: The Trimethoprim stock solution may have degraded due to improper storage.1. Optimize incubation time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal duration for your experimental goals. 2. Determine the Minimum Inhibitory Concentration (MIC): Conduct a dose-response experiment to find the MIC for your specific bacterial strain.[8] 3. Check and adjust medium pH: Ensure the pH of your culture medium is within the optimal range for both bacterial growth and Trimethoprim activity (around neutral pH).[7] 4. Prepare fresh stock solutions: Always use freshly prepared Trimethoprim solutions for your experiments.
High variability between replicates 1. Inconsistent cell seeding density: Variations in the initial number of bacteria can lead to different outcomes. 2. Uneven drug distribution: Improper mixing of the Trimethoprim solution in the culture wells. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.1. Standardize cell seeding: Use a precise method for quantifying and seeding your bacterial cultures. 2. Ensure thorough mixing: Gently mix the culture plate after adding the Trimethoprim solution. 3. Minimize edge effects: Fill the outer wells of the microplate with sterile medium or water and do not use them for experimental data.
Development of bacterial resistance 1. Pre-existing resistant population: The initial bacterial culture may have contained a sub-population of resistant bacteria. 2. Spontaneous mutations: Bacteria can acquire resistance through mutations in the folA gene (encoding DHFR).[3] 3. Horizontal gene transfer: Bacteria can acquire resistance genes from other bacteria.1. Use a susceptible strain: Verify the susceptibility of your bacterial strain to Trimethoprim before starting your experiments. 2. Use appropriate concentrations: Using a concentration above the MIC can help to prevent the emergence of resistant mutants. 3. Limit the duration of the experiment: Prolonged exposure to sub-lethal concentrations of antibiotics can select for resistant strains.

Experimental Protocols

General Protocol for Determining Optimal Incubation Time

This protocol provides a framework for a time-course experiment to determine the optimal incubation period for Trimethoprim treatment.

1. Preparation of Reagents and Bacterial Culture:

  • Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., DMSO) and sterilize by filtration.
  • Grow a fresh culture of the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
  • Adjust the bacterial culture to a standardized density (e.g., using OD600 measurements).

2. Experimental Setup:

  • In a multi-well plate, add the standardized bacterial culture to each well.
  • Add the Trimethoprim solution to the experimental wells to achieve the desired final concentration (based on a prior MIC determination). Include a vehicle control (solvent only) and a no-treatment control.
  • Incubate the plate at the optimal temperature and atmospheric conditions for the bacterial strain.

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), measure bacterial growth. This can be done by:
  • Measuring the optical density (OD600) of the culture.
  • Performing colony-forming unit (CFU) counts by plating serial dilutions of the culture on agar (B569324) plates.

4. Data Analysis:

  • Plot the bacterial growth (OD600 or CFU/mL) against time for each treatment condition.
  • The optimal incubation time will depend on the experimental objective (e.g., the time point at which maximum inhibition is observed).

Visualizations

cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Precursors DNA, RNA, and Protein Synthesis THF->Precursors DHPS->DHF Sulfonamides Inhibition DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of Trimethoprim.

cluster_workflow Experimental Workflow for Incubation Time Optimization Start Start PrepCulture Prepare Bacterial Culture Start->PrepCulture Standardize Standardize Cell Density PrepCulture->Standardize SetupPlate Set up Multi-Well Plate Standardize->SetupPlate AddDrug Add Trimethoprim and Controls SetupPlate->AddDrug Incubate Incubate at Optimal Conditions AddDrug->Incubate Measure Measure Growth at Time Points Incubate->Measure Analyze Analyze Data and Determine Optimal Time Measure->Analyze End End Analyze->End

Caption: Workflow for optimizing incubation time.

cluster_troubleshooting Troubleshooting Inconsistent Results Problem Inconsistent Antibacterial Effect CheckConcentration Is Drug Concentration Optimal (MIC determined)? Problem->CheckConcentration CheckTime Is Incubation Time Optimized? CheckConcentration->CheckTime Yes Solution Review Experimental Protocol and Re-run CheckConcentration->Solution No, Determine MIC CheckpH Is Medium pH Neutral? CheckTime->CheckpH Yes CheckTime->Solution No, Perform Time-Course CheckStock Is Drug Stock Solution Fresh? CheckpH->CheckStock Yes CheckpH->Solution No, Adjust pH CheckStock->Solution Yes, Problem Likely Elsewhere (e.g., Resistance) CheckStock->Solution No, Prepare Fresh Stock

Caption: Troubleshooting decision tree.

References

Technical Support Center: Experimental Studies with Trimethoprim and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Trimethoprim.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trimethoprim?

Trimethoprim is an antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid pathway.[1][2][3] This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor for the synthesis of thymidine, purines, and ultimately, bacterial DNA and RNA.[1][2][3] This disruption of the folate pathway leads to a bacteriostatic effect, halting bacterial growth and replication.[4] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity.[1]

Q2: Why is Trimethoprim often used in combination with sulfamethoxazole (B1682508)?

Trimethoprim is frequently combined with sulfamethoxazole to create a synergistic antibacterial effect. While Trimethoprim blocks DHFR, sulfamethoxazole inhibits an earlier step in the folate pathway by targeting dihydropteroate (B1496061) synthase. This dual-action approach inhibits two consecutive steps in the biosynthesis of essential nucleic acids and proteins, often resulting in bactericidal (cell-killing) activity, whereas Trimethoprim alone is typically bacteriostatic.

Q3: What are the common metabolites of Trimethoprim that might be observed in my experiments?

Trimethoprim is primarily metabolized in the liver. The main metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[3] The parent drug, however, is considered the therapeutically active form.[1][2] When conducting in vivo studies or experiments with liver microsomes, it is important to consider the potential presence of these metabolites.

Q4: What are the key considerations for solubility and stability of Trimethoprim in experimental buffers?

Trimethoprim has poor aqueous solubility. For in vitro assays, it is often dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being diluted in the final aqueous experimental medium. It is crucial to establish the final concentration of the organic solvent and include a vehicle control in your experiments to account for any solvent-induced effects. The stability of Trimethoprim can be influenced by the pH and temperature of the buffer, so it is advisable to prepare fresh solutions for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no antibacterial activity observed Compound Precipitation: Trimethoprim has low aqueous solubility and may precipitate in your culture medium.- Visually inspect your solutions for any signs of precipitation.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in your medium.- Consider using a formulation with enhanced solubility, such as PEG-PLGA nanoparticles, if available.
Bacterial Resistance: The bacterial strain you are using may have acquired resistance to Trimethoprim.- Verify the susceptibility of your bacterial strain to Trimethoprim using a reference strain with known sensitivity.- Consider testing for mutations in the dfr gene, which encodes for dihydrofolate reductase.
Incorrect Dosage/Concentration: The concentration of Trimethoprim used may be too low to elicit an effect.- Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain.
High background noise or off-target effects in cellular assays Solvent Toxicity: The organic solvent used to dissolve Trimethoprim may be causing cellular toxicity.- Include a vehicle control (medium with the same concentration of the solvent) in your experimental setup.- Titrate the solvent concentration to the lowest effective level.
Non-specific Binding: Trimethoprim may be binding to other cellular components.- Ensure that your experimental controls are robust, including both positive and negative controls.- If feasible, consider using a labeled version of the compound to track its localization within the cells.
Variability in in vivo pharmacokinetic data Metabolic Differences: The rate of Trimethoprim metabolism can vary between animal models.- Characterize the pharmacokinetic profile of Trimethoprim in your specific animal model.- Monitor for the presence of known metabolites in plasma and tissue samples.
Drug Formulation Issues: Poor absorption of the compound due to its low solubility.- Optimize the drug delivery formulation to enhance bioavailability. Nanoparticle-based delivery systems have shown promise in this regard.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Trimethoprim

This protocol outlines a standard broth microdilution method to determine the MIC of Trimethoprim against a bacterial strain.

Materials:

  • Trimethoprim

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Trimethoprim Stock Solution: Dissolve Trimethoprim in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Working Solutions: Serially dilute the Trimethoprim stock solution in the appropriate growth medium to create a range of working concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Plate Setup:

    • Add 100 µL of each Trimethoprim working solution to the wells of a 96-well plate in duplicate or triplicate.

    • Include a positive control (bacteria in medium without Trimethoprim) and a negative control (medium only).

    • Include a vehicle control if an organic solvent was used.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of Trimethoprim that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Data Presentation

Table 1: In Vitro Activity of Trimethoprim Against Various Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli ATCC 259220.5 - 2
Staphylococcus aureus ATCC 292131 - 4
Klebsiella pneumoniae2 - 8
Proteus mirabilis1 - 4
Haemophilus influenzae0.12 - 1

Note: MIC values can vary depending on the specific strain and testing conditions.

Mandatory Visualizations

Trimethoprim's Mechanism of Action: Inhibition of the Folic Acid Pathway

Trimethoprim_Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolic acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic acid (THF) Purines Purines, Thymidine, etc. THF->Purines DNA Bacterial DNA Synthesis Purines->DNA Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR DHPS->DHP DHFR->THF

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow start Start prep_stock Prepare Trimethoprim Stock Solution start->prep_stock serial_dilute Create Serial Dilutions in Growth Medium prep_stock->serial_dilute plate_setup Dispense Dilutions and Inoculum into 96-Well Plate serial_dilute->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->plate_setup controls Include Positive, Negative, and Vehicle Controls plate_setup->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for a standard broth microdilution MIC assay.

References

"addressing matrix effects in LC-MS analysis of Trimethoprim pentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of Trimethoprim pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.

Q2: What causes ion suppression and enhancement?

A2: Ion suppression, the more common effect, can be caused by several factors within the ion source of the mass spectrometer.[3][4] One major cause is competition for ionization between the analyte and co-eluting matrix components, especially in high concentrations.[5][6] Other contributing factors include changes in the physical properties of the droplets in the electrospray ionization (ESI) source, such as viscosity and surface tension, caused by nonvolatile matrix components.[6][7] This can hinder the efficient formation of gas-phase ions of the analyte.[7] Ion enhancement is less common but can occur when matrix components improve the ionization efficiency of the analyte.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[1] A ratio of these responses, known as the matrix factor, of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[2] Injection of a blank matrix extract will show a dip in the baseline signal if ion suppression is occurring at that retention time.[8][9]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A4: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[10] For Trimethoprim, a deuterated version like Trimethoprim-d9 is available.[11][12] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects.[3][10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[3]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in the quantification of Trimethoprim.

Possible Cause: Undiagnosed matrix effects are a likely culprit for poor reproducibility and accuracy in LC-MS bioanalysis.[2]

Solution:

  • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using the post-extraction spiking method detailed in the experimental protocols section. This will confirm the presence and extent of ion suppression or enhancement.

  • Implement an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is the most effective way to compensate for matrix effects.[3][13] The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[3]

  • Optimize Sample Preparation: If a SIL-IS is not available or if matrix effects are severe, improving the sample cleanup procedure is crucial.[3] Consider switching from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[14]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte from the interfering matrix components can also mitigate matrix effects.[2] This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.[14]

Issue: Significant ion suppression is observed even with an internal standard.

Possible Cause: The concentration of the internal standard may be significantly different from the analyte, or the matrix effect is so severe that it affects the linear response.

Solution:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.[15] This helps to ensure that the calibration standards and the unknown samples experience similar matrix effects.[16]

  • Standard Addition Method: For complex and variable matrices, the standard addition method can be very effective.[2][17] This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.[18] This method corrects for matrix effects specific to each sample.[19]

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[2][6]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)Reference
Protein Precipitation (PPT)85 - 10520 - 50[3]
Liquid-Liquid Extraction (LLE)70 - 905 - 20[3]
Solid-Phase Extraction (SPE)80 - 110< 10[3]

Note: Values are generalized from literature and can vary significantly based on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Trimethoprim from Plasma

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange). Condition the cartridge sequentially with methanol (B129727) and water.[20]

  • Sample Pre-treatment: Precipitate proteins from the plasma sample by adding a solvent like acetonitrile.[21][22] Centrifuge and collect the supernatant.

  • Load the Sample: Load the supernatant onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a mild organic solvent) to remove unretained interferences.[20]

  • Elute the Analyte: Elute Trimethoprim with a stronger solvent, such as methanol containing a small percentage of ammonia.[20]

  • Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_evaluation Evaluation cluster_solutions Mitigation Strategies start Poor Accuracy or Precision in LC-MS Data assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes end_node Validated Method me_present->end_node No optimize_sp Optimize Sample Prep (SPE, LLE) use_sil_is->optimize_sp optimize_lc Optimize Chromatography optimize_sp->optimize_lc matrix_match Use Matrix-Matched Calibrators optimize_lc->matrix_match std_addition Use Standard Addition Method matrix_match->std_addition std_addition->end_node

Caption: Workflow for identifying and mitigating matrix effects.

IonSuppression cluster_source Electrospray Ionization (ESI) Source cluster_process Ionization Process droplet Charged Droplet (Analyte + Matrix Components) evaporation Solvent Evaporation droplet->evaporation gas_phase Gas Phase Ions suppressed_signal Reduced Analyte Signal (Ion Suppression) gas_phase->suppressed_signal competition Competition for Charge and Droplet Surface evaporation->competition competition->gas_phase Inefficient Ion Formation normal_signal Expected Analyte Signal normal_signal->competition

Caption: Mechanism of ion suppression in the ESI source.

StandardAddition cluster_prep Sample Preparation cluster_analysis Analysis and Calculation sample Original Sample (Unknown Concentration 'x') aliquots Divide into Aliquots sample->aliquots spike Spike Aliquots with Known Concentrations of Analyte (0, C1, C2, C3...) aliquots->spike analyze Analyze all Aliquots by LC-MS spike->analyze plot Plot Signal vs. Added Concentration analyze->plot extrapolate Extrapolate to Zero Signal plot->extrapolate result Determine 'x' from the negative x-intercept extrapolate->result

Caption: Workflow for the standard addition method.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of Trimethoprim and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the antibacterial activity of Trimethoprim (B1683648) pentanoic acid is not available in the current body of scientific literature, this guide provides a comparative analysis of Trimethoprim and its other synthesized derivatives. The data presented here is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of structure-activity relationships and the methodologies used to evaluate these compounds.

Trimethoprim (TMP) is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria. This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1] Extensive research has been conducted to synthesize and evaluate Trimethoprim derivatives with the aim of enhancing antibacterial potency, broadening the spectrum of activity, and overcoming resistance.

Comparison of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for Trimethoprim and some of its derivatives against common bacterial strains, Escherichia coli and Staphylococcus aureus.

CompoundDerivative ClassBacterial StrainMIC (µM)Reference
Trimethoprim (TMP) StandardEscherichia coli55.1[2]
Staphylococcus aureus22.7[2]
Derivative 4b Benzyloxy derivativeEscherichia coli4.0[2]
Staphylococcus aureus5.0[2]
Schiff base derivatives (3a-h) Schiff BaseEscherichia coliVery little to no activity[2]
Staphylococcus aureusVery little to no activity[2]

Note: Lower MIC values indicate greater antibacterial activity.

The presented data highlights that modifications to the trimethoxy benzyl (B1604629) ring of Trimethoprim can significantly impact its antibacterial potency. The benzyloxy derivative (4b) demonstrated a substantial increase in activity against both E. coli and S. aureus compared to the parent Trimethoprim molecule.[2] Conversely, the synthesis of Schiff base derivatives by modifying the 4-NH2 group resulted in a significant loss of antibacterial activity.[2] This underscores the critical role of the 2,4-diaminopyrimidine (B92962) moiety in the interaction with the bacterial DHFR enzyme.[1]

Experimental Protocols

The determination of MIC values is a crucial step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for assessing antibacterial susceptibility.

Broth Microdilution Method for MIC Determination

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of Trimethoprim and its derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Cultures of the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are grown overnight on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the serial dilutions.

2. Inoculum Preparation:

  • Several well-isolated colonies of the test bacterium are selected from the agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • The stock solutions of the test compounds are serially diluted two-fold in CAMHB across the wells of the 96-well plate to achieve a range of concentrations.

  • A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the validation of antibacterial activity, the following diagrams illustrate the experimental workflow and the mechanism of action of Trimethoprim.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_bacteria Culture Bacteria inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation prep_media Prepare Growth Media prep_media->serial_dilution prep_media->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC incubation->read_mic data_analysis Data Analysis & Comparison read_mic->data_analysis

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF DHFR DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Bacterial_Growth Bacterial Growth DNA_RNA_Protein->Bacterial_Growth Trimethoprim Trimethoprim DHFR Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid pathway.

References

A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors: From Trimethoprim Derivatives to Classical Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHFR Inhibition

Dihydrofolate reductase is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective therapeutic target for various diseases, including bacterial infections, malaria, and cancer.[1][2]

The therapeutic efficacy of DHFR inhibitors relies on their selectivity, that is, their ability to preferentially target the DHFR enzyme of a pathogen or a cancer cell over the host's enzyme.[3] This selectivity is often achieved by exploiting the structural differences between the DHFR enzymes of different species.[3]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are typically structural analogs of the natural substrate, dihydrofolate. They bind to the active site of the DHFR enzyme, preventing the binding of DHF and thereby blocking its reduction to THF. This leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of thymidylate and purines, crucial for DNA replication and cell division. The ultimate consequence is the cessation of cell growth and, in many cases, cell death.[1][3]

Below is a diagram illustrating the folate synthesis pathway and the point of inhibition by DHFR inhibitors.

DHFR_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Thymidylate & Purines) THF->DNA DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS DHFR_Inhibitors DHFR Inhibitors (Trimethoprim, Methotrexate, etc.) DHFR_Inhibitors->DHFR

Caption: Folate synthesis pathway and the mechanism of action of DHFR inhibitors.

Comparative Analysis of DHFR Inhibitors

The following tables summarize the inhibitory activity of Trimethoprim (B1683648), several of its derivatives, Methotrexate, and Pyrimethamine against DHFR from various sources. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity (IC50) of DHFR Inhibitors against Human DHFR (hDHFR)

CompoundIC50 (µM)Reference
Trimethoprim (TMP)55.26[4][5]
TMP Analog 20.99[5]
TMP Analog 30.72[5]
TMP Analog 41.02[5]
TMP Analog 615.09[5]
Benzamide TMP Derivative (JW2)4.72[4]
Benzamide TMP Derivative (JW8)20.17[4]
Methotrexate (MTX)0.08[4][5]

Table 2: Comparative Inhibitory Activity of Trimethoprim and a Potent Derivative against Bacterial DHFR

CompoundTarget OrganismMIC (µM)Reference
Trimethoprim (TMP)Staphylococcus aureus22.7[6]
Trimethoprim (TMP)Escherichia coli55.1[6]
Benzyloxy TMP Derivative (4b)Staphylococcus aureus5.0[6]
Benzyloxy TMP Derivative (4b)Escherichia coli4.0[6]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data clearly indicates that modifications to the Trimethoprim structure can significantly alter its inhibitory activity. For instance, the introduction of an amide bond in some analogs leads to a substantial increase in potency against human DHFR compared to the parent Trimethoprim molecule.[5] However, none of the reported Trimethoprim derivatives have yet surpassed the potent inhibitory activity of Methotrexate against human DHFR.[4][5] In the context of antibacterial activity, certain derivatives, such as the benzyloxy derivative 4b, demonstrate significantly improved potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to Trimethoprim.[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies. Below is a generalized protocol for a DHFR inhibition assay.

In Vitro DHFR Inhibition Assay (Spectrophotometric Method)

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF. The rate of this absorbance decrease is proportional to the DHFR activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Purified DHFR enzyme (human or bacterial)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds (e.g., Trimethoprim derivatives)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the DHFR enzyme to each well.

  • Add the test compounds or the positive control to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).

  • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for a DHFR inhibition assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - NADPH Solution - DHFR Enzyme Solution - DHF Substrate Solution plate_setup Set up 96-well plate: Add Buffer, NADPH, Enzyme, and Test Compounds/Controls prep_reagents->plate_setup prep_compounds Prepare Serial Dilutions of Test Compounds and Controls prep_compounds->plate_setup pre_incubation Pre-incubate at constant temperature plate_setup->pre_incubation reaction_start Initiate reaction by adding DHF pre_incubation->reaction_start kinetic_read Measure Absorbance at 340 nm (Kinetic Mode) reaction_start->kinetic_read calc_rates Calculate Initial Reaction Rates kinetic_read->calc_rates plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rates->plot_inhibition calc_ic50 Determine IC50 values plot_inhibition->calc_ic50

Caption: General experimental workflow for a DHFR inhibition assay.

Structure-Activity Relationship (SAR) of Trimethoprim Derivatives

The development of novel Trimethoprim derivatives has been guided by structure-activity relationship studies.[7] These studies explore how modifications to the chemical structure of Trimethoprim affect its binding affinity to the DHFR enzyme and its overall biological activity. Key structural features of Trimethoprim that are often modified include:

  • The Methylene (B1212753) Bridge: Replacing or extending the methylene bridge connecting the two aromatic rings can influence the flexibility and conformation of the molecule, potentially leading to improved interactions with the active site of DHFR.[8]

  • The Pyrimidine (B1678525) Ring: Modifications to the pyrimidine ring or its replacement with other heterocyclic systems can alter the hydrogen bonding interactions with key amino acid residues in the enzyme's active site.[8]

  • The Trimethoxybenzyl Ring: Altering the substitution pattern on the benzyl (B1604629) ring can impact hydrophobic interactions within the binding pocket.[8]

The introduction of an amide bond into the structure of Trimethoprim analogs has been shown to increase their affinity for human DHFR.[5][9] This suggests that the amide group may form additional hydrogen bonds or other favorable interactions within the active site.

Conclusion

The inhibition of dihydrofolate reductase remains a clinically important strategy for the treatment of a range of diseases. While Trimethoprim has been a successful antibacterial agent for decades, the emergence of drug resistance necessitates the development of new and more potent DHFR inhibitors.[10] The comparative analysis of various Trimethoprim derivatives highlights the potential for structural modifications to significantly enhance their inhibitory activity and selectivity. Although specific data on "Trimethoprim pentanoic acid" is currently unavailable, the principles and experimental data presented in this guide for other derivatives provide a valuable framework for the rational design and evaluation of novel DHFR inhibitors. Future research in this area will likely focus on synthesizing and testing new analogs with improved potency against resistant strains and enhanced selectivity for pathogenic enzymes.

References

"cross-validation of Trimethoprim pentanoic acid's efficacy in different bacterial strains"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide summarizes available data for Trimethoprim. No specific efficacy data was found for Trimethoprim pentanoic acid during the literature search. The information presented here pertains to the parent compound, Trimethoprim, and is intended to serve as a comparative reference.

Introduction

Trimethoprim is a synthetic antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. Its primary mechanism of action involves the inhibition of dihydrofolate reductase, a crucial enzyme in the bacterial folic acid synthesis pathway, ultimately hindering DNA synthesis and cell growth.[1][2][3] This guide provides a comparative overview of the in vitro efficacy of Trimethoprim against key bacterial strains and contrasts its performance with several alternative antibiotics. The data is presented to aid researchers and drug development professionals in understanding the therapeutic landscape and identifying potential areas for novel antibiotic development.

Data Presentation: Comparative Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Trimethoprim and selected alternative antibiotics against common Gram-negative and Gram-positive bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key measure of antibiotic efficacy.

Table 1: Comparative Efficacy Against Escherichia coli

AntibioticStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trimethoprim ATCC 259220.5 - 2--
Ciprofloxacin (B1669076)ATCC 259220.004 - 0.016[4]0.01632
NitrofurantoinClinical Isolates8 - 32[5]16[6]16[6]

Table 2: Comparative Efficacy Against Staphylococcus aureus (including MRSA)

AntibioticStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trimethoprim/Sulfamethoxazole MRSA≤2/38[7]--
VancomycinMRSA0.5 - 2[8]1[8]2
LinezolidMRSA0.38 - 4[9]1 or 21 or 2
Daptomycin (B549167)MRSA0.125 - 1.0[10]0.38[10]0.75[10]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial susceptibility testing. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in their document M07, is a widely accepted protocol.[1]

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: 96-well microtiter plates are filled with the prepared antimicrobial dilutions. Each well is then inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For some bacteriostatic agents, trailing endpoints may be observed, and specific reading guidelines should be followed.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotics in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C for 16-20h) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->NucleicAcids Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of Trimethoprim in the bacterial folate synthesis pathway.

References

"head-to-head comparison of Trimethoprim pentanoic acid and sulfamethoxazole"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Trimethoprim and Sulfamethoxazole, two synthetic antimicrobial agents that act on the folate synthesis pathway. While often used in combination as co-trimoxazole (B1683656) for their synergistic effect, this document will focus on their individual properties to provide a clear head-to-head analysis for researchers and drug development professionals.

Mechanism of Action: Targeting Folate Synthesis

Both Trimethoprim and Sulfamethoxazole are bacteriostatic agents that interfere with the bacterial synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of purines, pyrimidines, and several amino acids. However, they target different enzymes in this critical pathway, leading to a synergistic effect when used together.

  • Sulfamethoxazole: As a structural analog of para-aminobenzoic acid (PABA), Sulfamethoxazole competitively inhibits the enzyme dihydropteroate (B1496061) synthase. This enzyme catalyzes the conversion of PABA to dihydropteroic acid, an early step in the folate synthesis pathway.

  • Trimethoprim: This compound provides a sequential blockade of the same pathway by inhibiting dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the final active form of folate. Trimethoprim exhibits a much higher affinity for the bacterial dihydrofolate reductase than for the mammalian enzyme, which accounts for its selective toxicity.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA PABA (para-aminobenzoic acid) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolic Dihydrofolic Acid Dihydropteroate->Dihydrofolic Tetrahydrofolic Tetrahydrofolic Acid (Active Folate) Dihydrofolic->Tetrahydrofolic Dihydrofolate Reductase Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic->Precursors Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->PABA Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolic Inhibition

Caption: Mechanism of action of Sulfamethoxazole and Trimethoprim.

Antibacterial Spectrum and Efficacy

Both agents are effective against a broad range of gram-positive and gram-negative bacteria. However, the prevalence of resistance has significantly impacted their clinical utility when used as monotherapies.

Table 1: Comparative Antibacterial Spectrum and Efficacy (MIC₅₀)

OrganismSulfamethoxazole MIC₅₀ (µg/mL)Trimethoprim MIC₅₀ (µg/mL)
Escherichia coli8 - >10240.5 - 32
Staphylococcus aureus4 - 1280.12 - 1
Streptococcus pneumoniae8 - 641 - 4
Haemophilus influenzae0.25 - 1280.06 - 1

Note: MIC₅₀ values can vary significantly based on geographic location and the specific strains tested due to widespread acquired resistance.

Pharmacokinetic Properties

The pharmacokinetic profiles of Trimethoprim and Sulfamethoxazole are well-matched, which supports their combined administration in a fixed 1:5 ratio (Trimethoprim:Sulfamethoxazole) to achieve a synergistic 1:20 plasma concentration ratio.

Table 2: Head-to-Head Pharmacokinetic Parameters

ParameterSulfamethoxazoleTrimethoprim
Oral Bioavailability ~100%~100%
Protein Binding ~70%~44%
Half-life (t½) ~10 hours~9 hours
Volume of Distribution 0.14 - 0.24 L/kg1.2 - 2.0 L/kg
Metabolism Hepatic (acetylation, oxidation)Hepatic (oxidation, N-demethylation)
Excretion Primarily renal (glomerular filtration and tubular secretion)Primarily renal (glomerular filtration and tubular secretion)

Experimental Protocols

The following outlines a standard broth microdilution method for determining the MIC of Trimethoprim and Sulfamethoxazole against a bacterial isolate.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Trimethoprim & Sulfamethoxazole C Dispense 100 µL of inoculated broth into each well of a 96-well plate A->C B Inoculate Mueller-Hinton broth with standardized bacterial suspension B->C D Add 100 µL of drug dilutions to respective wells C->D E Incubate at 35-37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of Trimethoprim and Sulfamethoxazole are prepared in a suitable solvent. Two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Resistance Mechanisms

Resistance to both agents is a significant clinical concern, primarily driven by two mechanisms:

  • Target Enzyme Modification:

    • Sulfamethoxazole: Acquisition of plasmids carrying alternative genes (sul1, sul2, sul3) that code for a drug-resistant dihydropteroate synthase enzyme.

    • Trimethoprim: Production of altered dihydrofolate reductase enzymes with reduced affinity for the drug, often encoded by dfr genes located on mobile genetic elements.

  • Efflux Pumps and Permeability: Overexpression of multidrug efflux pumps can actively transport the drugs out of the bacterial cell. Decreased permeability of the outer membrane can also contribute to resistance.

Conclusion

While Trimethoprim and Sulfamethoxazole share a common target pathway, they are distinct chemical entities with individual properties. Trimethoprim generally exhibits greater potency (lower MICs) against many common pathogens compared to Sulfamethoxazole. However, the rapid development of resistance to both agents when used as monotherapy has led to their widespread use in combination. Their well-matched pharmacokinetic profiles allow for maintenance of synergistic concentrations in vivo, providing a classic example of sequential enzymatic blockade in antimicrobial therapy. For drug development professionals, understanding the individual strengths, weaknesses, and resistance mechanisms of each component is crucial for the design of novel folate pathway inhibitors.

A Comparative Guide to the Specificity of Dihydrofolate Reductase (DHFR) Inhibitors for Bacterial DHFR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DHFR Inhibition

Dihydrofolate reductase is a critical enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA synthesis and cellular replication.[1] Inhibition of DHFR disrupts these vital processes, leading to cell growth arrest and death, making it an attractive target for antimicrobial and anticancer therapies.[1][2]

The therapeutic success of DHFR inhibitors as antibiotics relies on their high selectivity for the bacterial enzyme over the human form.[1] This selectivity is achievable due to structural differences between bacterial and human DHFR enzymes, despite their conserved function.[1] Trimethoprim is a classic example of a selective inhibitor, binding to bacterial DHFR with an affinity up to 60,000 times greater than for human DHFR.[3]

Quantitative Comparison of DHFR Inhibitor Specificity

The specificity of a DHFR inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the bacterial and human enzymes. A higher ratio of the IC50 or Ki for the human enzyme to the bacterial enzyme indicates greater selectivity for the bacterial target.[1]

The following table summarizes the inhibitory activity of Trimethoprim and another well-known DHFR inhibitor, Methotrexate, against bacterial and human DHFR.

Compound Organism DHFR Isoform IC50 / Ki Selectivity (Human/Bacterial) Reference
Trimethoprim Streptococcus pneumoniae0.08 nM (Ki)~2500-fold[1]
Human200 nM (Ki)[1]
Methotrexate Staphylococcus aureusDfrB0.71 nM (Ki)~0.005-fold (non-selective)[1][4]
Human3.4 pM (Ki)[1]
Escherichia coli1 pM (Ki)[1]

As the data illustrates, Trimethoprim is a potent and highly selective inhibitor of bacterial DHFR, which underpins its efficacy as an antibiotic.[1] In contrast, Methotrexate is a powerful inhibitor of both human and bacterial DHFR, making it suitable as a chemotherapeutic agent rather than an antibiotic.[1]

Recent studies on novel Trimethoprim derivatives have shown varied activities against human DHFR (hDHFR). For instance, certain benzamide (B126) derivatives of Trimethoprim exhibited IC50 values against hDHFR ranging from 4.72 to 20.17 µM, which is more active than the parent Trimethoprim (IC50 = 55.26 µM).[5] Another study on propargyl-linked inhibitors demonstrated a 3500-fold greater potency than Trimethoprim against hDHFR.[6] These findings highlight the importance of specific structural modifications in determining selectivity.

Experimental Protocols

DHFR Enzyme Inhibition Assay

The selectivity of DHFR inhibitors is determined through in vitro enzyme inhibition assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[1]

Objective: To determine the IC50 value of a test compound against bacterial and human DHFR.

Materials:

  • Recombinant human DHFR and bacterial DHFR

  • Test compound (potential inhibitor)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In each well of the microplate, add the assay buffer, NADPH, and the test compound at various concentrations.

    • Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.

    • Initiate the reaction by adding DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the reaction rates to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing Key Processes

Folate Metabolism and DHFR Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition by drugs like Trimethoprim.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA Essential Cofactor DHFR->THF NADP NADP+ DHFR->NADP Inhibitor Trimethoprim Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR

DHFR's role in converting DHF to THF for DNA synthesis and its inhibition.

Experimental Workflow for Determining DHFR Inhibitor Selectivity

This diagram outlines the systematic process for evaluating the selectivity of a potential DHFR inhibitor.

experimental_workflow start Start: Compound Synthesis and Preparation assay_bacterial In vitro Assay: Bacterial DHFR start->assay_bacterial assay_human In vitro Assay: Human DHFR start->assay_human ic50_bacterial Determine IC50 (Bacterial) assay_bacterial->ic50_bacterial ic50_human Determine IC50 (Human) assay_human->ic50_human calculate_selectivity Calculate Selectivity Index (IC50 Human / IC50 Bacterial) ic50_bacterial->calculate_selectivity ic50_human->calculate_selectivity evaluation Evaluate Specificity: High Selectivity Index? calculate_selectivity->evaluation end_good Lead Candidate evaluation->end_good Yes end_bad Re-design or Discard evaluation->end_bad No

Workflow for determining DHFR inhibitor selectivity.

References

"comparative study of the pharmacokinetics of Trimethoprim and its pentanoic acid derivative"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in the direct comparative pharmacokinetic data between the antibacterial agent Trimethoprim (B1683648) and its pentanoic acid derivative. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of Trimethoprim, both as a standalone therapeutic and in combination with sulfamethoxazole, specific pharmacokinetic parameters for its pentanoic acid derivative are not publicly available in published experimental studies.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of Trimethoprim's pharmacokinetics and to highlight the current lack of comparative data for its pentanoic acid derivative. This absence of information underscores a potential area for future research in the development of novel Trimethoprim analogs with potentially modified physicochemical and pharmacokinetic properties.

Pharmacokinetics of Trimethoprim: A Summary

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1] Its pharmacokinetic profile has been well-documented in numerous studies.

Absorption: Trimethoprim is generally well-absorbed after oral administration, with bioavailability approaching 100% in some formulations.[2] Peak plasma concentrations are typically reached within 1 to 4 hours.[3][4]

Distribution: The drug exhibits a large apparent volume of distribution, indicating good penetration into various tissues and body fluids.[2][5]

Metabolism: Trimethoprim undergoes hepatic metabolism to a limited extent, with the primary metabolites being inactive acetylated derivatives.[2]

Excretion: The majority of an administered dose of Trimethoprim is excreted unchanged in the urine through both glomerular filtration and tubular secretion.[5][6]

A summary of key pharmacokinetic parameters for Trimethoprim, compiled from various studies, is presented below. It is important to note that these values can vary depending on the patient population, dosage form, and analytical methods used.

Pharmacokinetic ParameterReported Value (Mean ± SD or Range)Reference
Time to Peak Concentration (Tmax) 1.5 - 4 hours[3][4]
Maximum Concentration (Cmax) 1.25 - 13.6 µg/mL[4][7][8]
Area Under the Curve (AUC) Varies with dose[3]
Volume of Distribution (Vd) 1.5 - 1.6 L/kg[9]
Elimination Half-life (t½) 8.5 - 13.6 hours[4][7][8]
Clearance (CL) 1.73 - 1.88 mL/min/kg[9]

The Pentanoic Acid Derivative: An Uncharted Territory

A thorough search of scientific databases has not yielded any published studies detailing the pharmacokinetic properties of a pentanoic acid derivative of Trimethoprim. Consequently, a direct comparison of its ADME profile with that of the parent compound is not possible at this time.

The addition of a pentanoic acid moiety to the Trimethoprim structure would likely alter its lipophilicity, which could, in turn, influence its absorption, distribution, and metabolic pathways. However, without experimental data, any discussion on these potential changes remains speculative.

Experimental Protocols: A General Framework

While specific protocols for a comparative study of Trimethoprim and its pentanoic acid derivative are not available, a general methodology for such a study would typically involve the following steps:

  • Animal Model Selection: A suitable animal model, often rodents (rats or mice) or canines, would be chosen to conduct the pharmacokinetic studies.

  • Drug Administration: Both Trimethoprim and its pentanoic acid derivative would be administered to separate groups of animals, typically via both oral and intravenous routes to assess absolute bioavailability.

  • Sample Collection: Blood samples would be collected at predetermined time points following drug administration.

  • Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be used to quantify the concentrations of the parent drug and any major metabolites in the plasma samples.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd, t½, and CL.

Visualizing the Research Gap

The following diagram illustrates the current state of knowledge and the missing link in the comparative pharmacokinetics of Trimethoprim and its pentanoic acid derivative.

G cluster_0 Known Pharmacokinetics cluster_1 Unknown Pharmacokinetics TMP Trimethoprim TMP_PK Well-Characterized Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) TMP->TMP_PK TMP_PA_PK Pharmacokinetic Profile (ADME) - Data Lacking TMP_PK->TMP_PA_PK Direct Comparison Not Possible TMP_PA Trimethoprim Pentanoic Acid Derivative TMP_PA->TMP_PA_PK

Caption: A diagram showing the established pharmacokinetic knowledge of Trimethoprim versus the lack of data for its pentanoic acid derivative.

Conclusion and Future Directions

The absence of published pharmacokinetic data for the pentanoic acid derivative of Trimethoprim represents a significant knowledge gap. Future research efforts should be directed towards synthesizing this derivative and characterizing its in vitro and in vivo ADME properties. Such studies would be invaluable for understanding how structural modifications impact the pharmacokinetic behavior of Trimethoprim and could potentially lead to the development of new antibacterial agents with improved therapeutic profiles. Researchers in the field are encouraged to explore this area to expand the current understanding of Trimethoprim analogs.

References

Benchmarking Trimethoprim Pentanoic Acid Against Commercially Available Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic antibacterial agent, Trimethoprim (B1683648) pentanoic acid, against established commercially available antibiotics: Trimethoprim, Sulfamethoxazole, and Ciprofloxacin (B1669076). The objective is to offer a comprehensive overview of their mechanisms of action, antibacterial spectrum, and to present a framework for their comparative evaluation.

Executive Summary

Trimethoprim and its derivatives, including Trimethoprim pentanoic acid, are known to interfere with folic acid synthesis in bacteria, a critical pathway for DNA, RNA, and protein production.[1][2][3] Sulfamethoxazole also targets this pathway, but at a different enzymatic step, often leading to synergistic effects when used in combination with Trimethoprim.[1][4][5] In contrast, Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[6][7] This guide outlines the standard methodologies for quantifying and comparing the antibacterial efficacy of these compounds and visually represents their distinct modes of action.

Data Presentation

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (Minimum Inhibitory Concentration or Zone of Inhibition) for this compound. Therefore, a direct quantitative comparison with commercially available antibiotics is not possible at this time. The following table presents typical antibacterial activity data for the commercially available antibiotics against common bacterial strains, Escherichia coli and Staphylococcus aureus, to serve as a reference for future benchmarking studies.

AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Trimethoprim Escherichia coli0.5 - >102421 - 28 (5 µg disk)[8]
Staphylococcus aureus0.12 - >102419 - 26 (5 µg disk)[8]
Sulfamethoxazole Escherichia coli8 - >1024Not typically tested alone
Staphylococcus aureus16 - >1024Not typically tested alone
Trimethoprim/Sulfamethoxazole Escherichia coli≤2/38 - >4/76≥16
Staphylococcus aureus≤2/38 - >4/76≥16
Ciprofloxacin Escherichia coli≤0.25 - >32≥21
Staphylococcus aureus≤1 - >4≥21

Note: MIC and Zone of Inhibition values can vary significantly depending on the bacterial strain, testing methodology, and reporting standards. The values presented are for illustrative purposes and should be confirmed through standardized experimental testing.

Experimental Protocols

To ensure accurate and reproducible comparison of antibacterial agents, standardized methodologies must be employed. The following are summaries of widely accepted protocols for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.

Principle: A serial dilution of the antibiotic is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.

Brief Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each antibiotic in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by visually identifying the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides detailed guidelines for this procedure.

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. Paper disks containing a defined concentration of the antibiotic are then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone where bacterial growth is inhibited is measured and correlated with susceptibility.

Brief Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate in three directions.

  • Disk Application: Aseptically apply antibiotic disks to the surface of the agar. Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_zoi Zone of Inhibition Assay cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics prep_antibiotics->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Microtiter Plates prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plates prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plates (16-20h) inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic compare_data Compare MIC and Zone of Inhibition Data read_mic->compare_data apply_disks Apply Antibiotic Disks inoculate_agar->apply_disks incubate_zoi Incubate Plates (16-20h) apply_disks->incubate_zoi read_zoi Measure Zone Diameters incubate_zoi->read_zoi read_zoi->compare_data

Experimental workflow for antibiotic benchmarking.

Signaling Pathways

Folic Acid Synthesis Pathway and Inhibition by Trimethoprim and Sulfamethoxazole

Bacteria synthesize folic acid, an essential cofactor for the synthesis of nucleotides and amino acids.[9][10] Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, an early enzyme in this pathway.[4][5][11] Trimethoprim and its derivatives, including this compound, inhibit a later enzyme, dihydrofolate reductase, which is responsible for converting dihydrofolate to the active tetrahydrofolate.[1][2][3] The sequential blockade of this pathway by the combination of these drugs often results in a synergistic bactericidal effect.[1]

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolate->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate Trimethoprim Trimethoprim & This compound Trimethoprim->Tetrahydrofolate

Folic acid synthesis pathway and antibiotic inhibition.

DNA Gyrase Inhibition by Ciprofloxacin

Ciprofloxacin, a member of the fluoroquinolone class of antibiotics, targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6] These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, transcription, and repair. By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[7]

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->Supercoiled_DNA Inhibits DNA Gyrase

Mechanism of action of Ciprofloxacin on DNA gyrase.

References

Reproducibility of Trimethoprim Pentanoic Acid Synthesis and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and antimicrobial activity of a representative Trimethoprim (B1683648) carboxylic acid derivative, Trimethoprim-acetic acid, in the context of other Trimethoprim analogues. While direct literature on "Trimethoprim pentanoic acid" is scarce, the synthesis and activity of closely related carboxylic acid derivatives offer valuable insights into the reproducibility and potential of this class of compounds. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes key processes to facilitate reproducible research and inform drug development efforts.

Comparison of Antibacterial Activity

The introduction of a carboxylic acid moiety to the Trimethoprim scaffold can influence its antibacterial activity. The following table compares the Minimum Inhibitory Concentration (MIC) values of various Trimethoprim derivatives against common bacterial strains. Lower MIC values indicate higher potency.

Compound NameTarget OrganismMIC (μM)Reference
Trimethoprim (TMP) Staphylococcus aureus22.7[1]
Escherichia coli55.1[1]
Hydroxy Trimethoprim (HTMP) Staphylococcus aureusNot Reported[1]
Escherichia coliNot Reported[1]
Benzyloxy derivative 4b Staphylococcus aureus5.0[1]
Escherichia coli4.0[1]
Phenyl ethanone (B97240) derivative 5a Staphylococcus aureusNot Reported[1]
Escherichia coliNot Reported[1]
Amide-linked analog 2 Dihydrofolate Reductase (DHFR) IC500.99[2]
Amide-linked analog 3 Dihydrofolate Reductase (DHFR) IC500.72[2]

Comparison of Synthesis Methods

The reproducibility of the biological activity of a compound is intrinsically linked to the robustness of its synthetic protocol. This table summarizes different approaches to synthesizing Trimethoprim derivatives, including a method for introducing a carboxylic acid functional group.

Compound NameSynthetic ApproachKey ReagentsReported YieldReference
Trimethoprim-acetic acid derivative CondensationTrimethoprim, Bromoacetic acidNot specified[3],[4]
Hydroxy Trimethoprim (HTMP) Demethylation of 4-methoxy groupNot specifiedNot specified[1]
Benzyloxy derivatives (4a-e) Substitution on HTMPHydroxy Trimethoprim, various benzyl (B1604629) halidesNot specified[1]
Amide-linked analogs (1-6) Solid-phase synthesis with amide bond formationResin-bound amino acid, Trimethoprim precursorSufficient efficiency and purity[2]

Experimental Protocols

Synthesis of Trimethoprim-acetic acid derivative

This protocol is based on the reported condensation reaction between Trimethoprim and bromoacetic acid.[3],[4]

Materials:

  • Trimethoprim

  • Bromoacetic acid

  • Suitable solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

  • Reaction flask

  • Stirring apparatus

  • Heating apparatus

  • Purification apparatus (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Dissolve Trimethoprim in a suitable solvent in a reaction flask.

  • Add a molar equivalent of a base, such as triethylamine, to the solution.

  • Slowly add a molar equivalent of bromoacetic acid to the reaction mixture.

  • Heat the mixture and stir for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the final Trimethoprim-acetic acid derivative.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

General Procedure for Antibacterial Activity Testing (MIC Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Synthesized Trimethoprim derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using bacterial growth medium to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive control wells (bacteria and medium, no compound) and negative control wells (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Synthesis and Mechanism

To further clarify the processes involved, the following diagrams illustrate a generalized synthetic workflow for Trimethoprim derivatives and the biological pathway targeted by Trimethoprim.

Synthesis_Workflow TMP Trimethoprim Intermediate Reactive Intermediate TMP->Intermediate Activation Derivative Trimethoprim Derivative Intermediate->Derivative Reaction Reagent Modifying Reagent (e.g., Bromoacetic Acid) Reagent->Intermediate

Caption: A generalized workflow for the synthesis of Trimethoprim derivatives.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis DHFR->THF Reduction TMP Trimethoprim TMP->DHFR Inhibition

Caption: The mechanism of action of Trimethoprim via inhibition of Dihydrofolate Reductase.

References

Comparative Analysis of the Metabolic Stability of Trimethoprim Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins in bacteria.[1] Chemical modifications to the TMP scaffold are often explored to enhance its antibacterial activity, selectivity, and pharmacokinetic properties, including metabolic stability.[1] A compound with high metabolic stability is less susceptible to breakdown by metabolic enzymes, potentially leading to a longer half-life and improved bioavailability. Conversely, rapid metabolism can result in low efficacy or the formation of toxic metabolites.

Understanding the Metabolism of Trimethoprim

The metabolism of Trimethoprim primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[1] The main metabolic pathways include O-demethylation, N-oxidation, and α-hydroxylation.[2] Specifically, CYP3A4 and CYP2C9 have been identified as significant contributors to the primary metabolism of TMP.[3] The major metabolites of Trimethoprim are 3-demethyl-trimethoprim and 4-demethyl-trimethoprim, with the latter often being further conjugated with glucuronic acid.[2] Other identified metabolites include Trimethoprim N-oxide and α-hydroxy-trimethoprim.[2]

Trimethoprim_Metabolism TMP Trimethoprim O_Demethylation O-Demethylation (CYP3A4, CYP2C9) TMP->O_Demethylation N_Oxidation N-Oxidation TMP->N_Oxidation Alpha_Hydroxylation α-Hydroxylation TMP->Alpha_Hydroxylation Metabolite1 3-Demethyl-TMP O_Demethylation->Metabolite1 Metabolite2 4-Demethyl-TMP O_Demethylation->Metabolite2 Metabolite3 TMP N-Oxide N_Oxidation->Metabolite3 Metabolite4 α-Hydroxy-TMP Alpha_Hydroxylation->Metabolite4 Glucuronide 4-Demethyl-TMP-Glucuronide Metabolite2->Glucuronide Glucuronidation

Caption: Experimental workflow for in vitro metabolic stability assay.

References

"validation of a bioanalytical method for Trimethoprim pentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Trimethoprim in human plasma: a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

The validation of these methods is based on the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2] A well-characterized and appropriately validated bioanalytical method is crucial for ensuring the reliability of data that supports regulatory decisions.[1][3]

Methodology Comparison

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the study. Below is a comparative summary of the UPLC-MS/MS and HPLC-UV methods for Trimethoprim analysis.

ParameterUPLC-MS/MS MethodHPLC-UV Method
Principle Separation by UPLC followed by detection based on mass-to-charge ratio of the analyte and its fragments.Separation by HPLC followed by detection based on the absorption of UV light by the analyte.
Linearity Range 0.5 - 500 ng/mL25 - 5000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL25 ng/mL[4]
Intra-day Precision (%CV) < 5%< 15%[4]
Inter-day Precision (%CV) < 7%< 15%[4]
Accuracy (% Recovery) 95 - 105%85 - 115%[4]
Sample Preparation Protein precipitation or solid-phase extraction.Protein precipitation.[4]
Run Time ~ 2 minutes~ 12 minutes[2]
Specificity/Selectivity High (mass-based detection)Moderate (potential for interference from co-eluting compounds)
Cost & Complexity HighModerate

Experimental Protocols

Detailed methodologies for the validation of the UPLC-MS/MS and HPLC-UV methods are provided below.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Trimethoprim-d9).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: m/z 291.1 → 230.1

    • Trimethoprim-d9 (IS): m/z 300.2 → 230.1

1. Sample Preparation (Protein Precipitation): [4]

  • To 200 µL of plasma, add 800 µL of 0.33 M perchloric acid containing the internal standard.[4]

  • Vortex for 1 minute.[4]

  • Centrifuge at 4500 rpm for 10 minutes.[4]

  • Inject the supernatant into the HPLC system.[4]

2. Chromatographic Conditions: [2][4]

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18, 5 µm, 4.6 x 250 mm[3]

  • Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm[2]

  • Column Temperature: Ambient

Validation Data Summary

The following tables summarize the quantitative data from the validation of both methods.

Table 1: Linearity and Range

MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
UPLC-MS/MS0.5 - 500> 0.995
HPLC-UV25 - 5000[4]> 0.99[2]

Table 2: Precision and Accuracy

MethodQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
UPLC-MS/MS LLOQ0.54.26.5102.1
LQC1.53.15.298.7
MQC2002.54.1101.5
HQC4002.83.999.8
HPLC-UV LQC754.87.2103.2
MQC25003.55.897.4
HQC40003.96.1101.9

Table 3: Stability

MethodStability TestConditionsStability (% of Nominal)
UPLC-MS/MS Freeze-Thaw (3 cycles)-20 °C to RT96.2
Short-Term (Bench-top)6 hours at RT98.1
Long-Term30 days at -80 °C95.8
Post-Preparative24 hours in autosampler99.3
HPLC-UV Freeze-Thaw (3 cycles)-20 °C to RT94.5
Short-Term (Bench-top)4 hours at RT96.7
Long-Term30 days at -20 °C93.2

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

Bioanalytical_Method_Validation_Workflow cluster_pre Pre-Validation cluster_val Validation cluster_post Post-Validation MethodDevelopment Method Development ProtocolPreparation Protocol Preparation MethodDevelopment->ProtocolPreparation Specificity Specificity & Selectivity ProtocolPreparation->Specificity Linearity Linearity & Range Specificity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision Stability Stability AccuracyPrecision->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Reporting Final Report SampleAnalysis->Reporting

Bioanalytical method validation workflow.

Logical_Relationships cluster_params Core Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability Linearity->Accuracy Linearity->Precision Accuracy->Precision

Inter-relationships of core validation parameters.

References

"side-by-side comparison of the safety profiles of Trimethoprim and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the safety profiles of the antibacterial agent Trimethoprim and its key derivatives, Iclaprim (B1674355) and Epiroprim. These compounds belong to the diaminopyrimidine class of antibiotics, which act by selectively inhibiting bacterial dihydrofolate reductase (DHFR). While this mechanism is effective against a range of pathogens, off-target effects and inherent properties of the molecules can lead to various adverse events. This document summarizes clinical and preclinical safety data, details relevant experimental methodologies, and illustrates the core signaling pathway.

Executive Summary

Trimethoprim is a widely used antibiotic, often in combination with sulfamethoxazole, but its use is associated with well-documented side effects, including hyperkalemia, hematologic disorders, and skin reactions.[1][2] Its derivatives have been developed to improve potency against resistant strains and to offer a more favorable safety profile. Iclaprim, a novel diaminopyrimidine, has undergone extensive clinical evaluation and demonstrates a safety profile generally comparable to vancomycin (B549263) and linezolid, with common adverse events being mild, such as headache and nausea.[3][4] Notably, Iclaprim was designed to be administered without a sulfonamide, thereby avoiding sulfonamide-associated toxicities, and does not appear to cause hyperkalemia.[5][6] Safety data for Epiroprim is less extensive in publicly available literature, with most studies focusing on its antimicrobial efficacy, particularly its potent activity against Gram-positive pathogens and its synergistic relationship with dapsone (B1669823).[7]

Comparative Safety Data

The following tables summarize the reported adverse events for Trimethoprim and Iclaprim from clinical studies. Due to the limited availability of clinical safety data for Epiroprim, it is not included in this quantitative comparison.

Table 1: Common Adverse Drug Reactions (ADRs) Associated with Trimethoprim

Adverse Reaction CategorySpecific ADRsIncidence Notes
Dermatologic Maculopapular rash, pruritus, photosensitivity, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)Rash is one of the most common ADRs.[1] When combined with sulfamethoxazole, the risk of severe skin reactions like SJS and TEN increases significantly.[7][8]
Metabolic Hyperkalemia (high blood potassium)Occurs due to blockade of the epithelial sodium channel in the distal nephron. The risk is higher with high doses, in the elderly, and in patients with renal impairment.[2][9][10]
Hematologic Megaloblastic anemia, leukopenia (low white blood cells), thrombocytopenia (low platelets)Related to folate deficiency, especially with prolonged use or in patients with pre-existing folate depletion.[2]
Gastrointestinal Nausea, vomiting, changes in taste, diarrheaThese are among the most frequently reported side effects.[1]
Renal Increased serum creatinine (B1669602), acute kidney injuryCan cause an artificial rise in creatinine by competing for tubular secretion. Acute kidney injury is also a risk, particularly with high-dose therapy.[11]

Table 2: Incidence of Common Adverse Events for Iclaprim in Phase 3 (REVIVE-1 & REVIVE-2) Clinical Trials

Adverse Event (AE)Iclaprim (REVIVE-1)[3]Vancomycin (REVIVE-1)[3]Iclaprim (REVIVE-2)[12]Vancomycin (REVIVE-2)[12]
Headache 10.2%2.4%2.3%4.3%
Nausea 9.9%5.7%5.7%5.6%
Vomiting 4.8%5.1%--
Fatigue 6.1%3.0%--
Diarrhea --2.7%3.6%
Infusion Site Extravasation --4.3%4.0%
AEs Leading to Discontinuation --5.4%5.6%

Note: Data is compiled from separate reports of the REVIVE-1 and REVIVE-2 studies. Not all AEs were reported with percentages in both summaries.

Mechanism of Action and Associated Toxicity Pathway

Trimethoprim and its derivatives exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. While these drugs have a much higher affinity for bacterial DHFR than for the human equivalent, inhibition of the human enzyme can still occur, leading to some of the characteristic toxicities.

DHFR_Pathway cluster_Bacterial Bacterial Cell cluster_Human Human Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF_B Dihydrofolate (DHF) DHFR_B Bacterial DHFR DHF_B->DHFR_B THF_B Tetrahydrofolate (THF) Nuc_B Nucleotide & Amino Acid Synthesis THF_B->Nuc_B DHPS->DHF_B Multiple Steps DHFR_B->THF_B NADPH -> NADP+ Death Bacterial Cell Death Nuc_B->Death Sulfonamides Sulfonamides Sulfonamides->DHPS TMP Trimethoprim & Derivatives TMP->DHFR_B High Affinity Inhibition DHFR_H Human DHFR TMP->DHFR_H Low Affinity Inhibition Folate Dietary Folate DHF_H Dihydrofolate (DHF) Folate->DHF_H DHF_H->DHFR_H THF_H Tetrahydrofolate (THF) Nuc_H Nucleotide & Amino Acid Synthesis THF_H->Nuc_H DHFR_H->THF_H NADPH -> NADP+ Toxicity Hematologic Toxicity (e.g., Anemia) Nuc_H->Toxicity

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway.

Experimental Protocols

Assessing the safety and efficacy of new antimicrobial agents requires a standardized set of experiments. Below are detailed methodologies for key assays relevant to the evaluation of DHFR inhibitors.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay quantifies the inhibitory activity of a test compound on the purified DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of absorbance decrease is proportional to enzyme activity. An inhibitor will slow this rate.[13][14]

Materials:

  • Purified recombinant human or bacterial DHFR

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[13]

  • NADPH solution (10 mM stock)[13]

  • Dihydrofolic acid (DHF) solution (10 mM stock)[13]

  • Test compounds (Trimethoprim, derivatives) and positive control (e.g., Methotrexate) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer on the day of the experiment. Prepare serial dilutions of the test compounds and controls.

  • Assay Setup: In a 96-well plate, add assay buffer, test compound dilution (or DMSO for vehicle control), and the DHFR enzyme solution to appropriate wells.[13]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[14][15]

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro DHFR inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This cell-based assay is used to assess a compound's general toxicity by measuring its effect on cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[16]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated (vehicle control) and positive control (e.g., a known cytotoxic agent) wells. Incubate for a specified exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Preclinical Hematologic Toxicity Assessment

This involves in vitro and in vivo methods to evaluate the potential of a drug to cause adverse effects on blood cells and their formation.

Principle: In vitro colony-forming unit (CFU) assays are used to assess the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow. This can predict effects like neutropenia or anemia.[17]

Methodology (In Vitro CFU-GM Assay):

  • Cell Source: Obtain human or animal bone marrow mononuclear cells.

  • Culture Setup: Plate the cells in a semi-solid methylcellulose (B11928114) medium containing appropriate cytokines (e.g., GM-CSF) to promote the growth of granulocyte-macrophage colonies.

  • Drug Exposure: Add various concentrations of the test drug to the cultures.

  • Incubation: Incubate the plates for approximately 14 days to allow for colony formation.

  • Colony Counting: Count the number of colonies (defined as clusters of >40 cells) in each plate under a microscope.

  • Analysis: Compare the number of colonies in the drug-treated plates to the vehicle control to determine the inhibitory concentration (e.g., IC₅₀) for hematopoietic progenitors.[17]

Conclusion

The safety profile is a critical determinant of the clinical utility of any antibiotic. Trimethoprim, while effective, carries known risks of hyperkalemia and hematologic toxicity, which are directly or indirectly related to its mechanism of action. The development of derivatives like Iclaprim represents a rational design approach to mitigate these risks. Clinical data for Iclaprim suggest a favorable safety profile, particularly its lack of association with hyperkalemia and the avoidance of sulfonamide-related adverse events.[5][6] However, continued post-marketing surveillance and further research are essential for all new therapeutic agents. For older derivatives like Epiroprim, more comprehensive and modern safety evaluations would be necessary to fully understand their risk-benefit profile in comparison to newer agents. The experimental protocols outlined here provide a foundational framework for the continued preclinical and clinical safety assessment of this important class of antibiotics.

References

On-Target Effects of Trimethoprim: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Trimethoprim Pentanoic Acid": An extensive search of publicly available scientific literature and chemical databases did not yield specific information or experimental data for a compound named "this compound." Therefore, this guide will focus on the well-characterized antibacterial agent, Trimethoprim, as a reference compound. The principles and methodologies discussed herein are applicable to the evaluation of novel Trimethoprim derivatives.

This guide provides a detailed comparison of the on-target effects of Trimethoprim and its analogues, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, present comparative experimental data, and outline the protocols for key validation assays.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim's primary on-target effect is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid metabolism pathway.[1][2][3][4] By binding to bacterial DHFR, Trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential precursor for the synthesis of thymidine (B127349) and purines, which are vital for bacterial DNA and RNA synthesis, ultimately leading to the cessation of cell growth and death.[1][2] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its human counterpart, which is the basis for its selective antibacterial activity.[1]

Below is a diagram illustrating the folate synthesis pathway and the inhibitory action of Trimethoprim.

folate_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic acid (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Folate synthesis pathway and Trimethoprim's mechanism of action.

Comparative On-Target Activity of DHFR Inhibitors

The efficacy of Trimethoprim and its derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against DHFR. Lower IC50 values indicate higher potency. The following table summarizes the inhibitory activity of Trimethoprim and other related compounds against bacterial and human DHFR.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
Trimethoprim E. coli DHFR0.007[2]
Trimethoprim Human DHFR55.26[5]
Methotrexate Human DHFR0.08[5]
Analog 2 Human DHFR0.99[5]
Analog 3 Human DHFR0.72[5]
dfrXV Trimethoprim-resistant DHFR22.4[2]

Experimental Protocols for On-Target Effect Confirmation

To confirm the on-target effects of compounds like Trimethoprim and its derivatives, specific assays are employed. Below are the methodologies for two key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of purified DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Protocol:

  • Reagents and Materials:

    • Purified recombinant DHFR (bacterial or human)

    • NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate)

    • DHF (dihydrofolic acid)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (e.g., Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing the assay buffer, a known concentration of DHFR, and NADPH.

    • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor like Trimethoprim) and a negative control (solvent only).

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding DHF to all wells.

    • Immediately measure the absorbance at 340 nm at regular intervals for a set duration (e.g., every 30 seconds for 10 minutes).

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

dhfr_assay_workflow start Start prepare_reagents Prepare Reagents: - Purified DHFR - NADPH - DHF - Assay Buffer start->prepare_reagents add_components Add to 96-well plate: - Assay Buffer - DHFR - NADPH prepare_reagents->add_components add_compound Add Test Compound (various concentrations) add_components->add_compound incubate Pre-incubate add_compound->incubate start_reaction Initiate Reaction (Add DHF) incubate->start_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read) start_reaction->measure_absorbance calculate_rate Calculate Rate of NADPH Oxidation measure_absorbance->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a DHFR inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This means the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control for a specific duration.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (DHFR) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

cetsa_workflow start Start cell_culture Culture Cells start->cell_culture treat_cells Treat Cells with Test Compound or Vehicle cell_culture->treat_cells heat_treatment Heat Cell Aliquots at a Range of Temperatures treat_cells->heat_treatment cell_lysis Lyse Cells heat_treatment->cell_lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Protein Fraction) centrifugation->collect_supernatant quantify_protein Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify_protein analyze_data Analyze Data and Generate Melting Curves quantify_protein->analyze_data end End analyze_data->end

References

Comparative Genomics of Bacterial Resistance to Trimethoprim and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Trimethoprim (B1683648) Pentanoic Acid: Extensive literature searches did not yield specific information on "Trimethoprim pentanoic acid" regarding its antibacterial activity, bacterial resistance mechanisms, or comparative genomics studies. This compound does not appear to be a widely studied or commercially available derivative of trimethoprim. Therefore, this guide will focus on the extensive body of research available for trimethoprim, a closely related and clinically significant antibiotic. The principles of resistance discussed herein are likely applicable to novel trimethoprim derivatives.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[2] Trimethoprim is frequently used in combination with sulfamethoxazole (B1682508) to target the same metabolic pathway at two different points, creating a synergistic and bactericidal effect.[2] However, the emergence and spread of trimethoprim resistance pose a significant challenge to its clinical efficacy.[2] This guide provides a comparative overview of the genomic basis of trimethoprim resistance in bacteria, intended for researchers, scientists, and drug development professionals.

Mechanisms of Trimethoprim Resistance: A Genomic Perspective

Bacterial resistance to trimethoprim is primarily mediated by the acquisition of mobile genetic elements that carry genes encoding for trimethoprim-resistant DHFR enzymes. These resistant enzymes, unlike the native bacterial DHFR, have a significantly lower affinity for trimethoprim, allowing the folic acid pathway to function even in the presence of the antibiotic.[3]

Comparative genomic studies have been instrumental in identifying and characterizing the diverse array of trimethoprim resistance genes, commonly designated as dfr genes. Whole-genome sequencing (WGS) allows for the comprehensive identification of these genes, their genetic context (e.g., association with plasmids, transposons, and integrons), and co-occurrence with other antimicrobial resistance genes.[4]

Comparative Analysis of Trimethoprim Resistance Genes

The following tables summarize quantitative data on the prevalence of various dfr genes in key bacterial pathogens. This data, derived from comparative genomic studies, highlights the diversity and distribution of trimethoprim resistance determinants.

Table 1: Prevalence of dfr Genes in Trimethoprim-Resistant Escherichia coli

dfr GenePrevalence (%)Reference
dfrA138[4]
dfrA1218[4]
dfrA1738[4]
dfrA5Varies by study
dfrA7Varies by study
dfrA8Varies by study
dfrA14Varies by study
dfrB4Uncommon[4]

Table 2: Prevalence of dfr Genes in Trimethoprim-Resistant Klebsiella pneumoniae

dfr GenePrevalence (%)Reference
dfrA1Most prevalent[2]
dfrA12Present[5]
dfrA17Rare[2]
dfrA3Present[2]
dfrA9Present[2]

Table 3: Minimum Inhibitory Concentration (MIC) Distribution for Trimethoprim-Resistant E. coli

MIC Range (µg/mL)Percentage of Isolates (%)Reference
>100091.7[6]
>2.0/38.0 (TMP/SMX)100[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used in the comparative genomics of trimethoprim-resistant bacteria.

Whole-Genome Sequencing (WGS) Protocol
  • Bacterial Culture and DNA Extraction:

    • Isolate single bacterial colonies on appropriate agar (B569324) plates.

    • Grow a pure culture in liquid broth overnight.

    • Extract high-quality genomic DNA using a commercial kit (e.g., DNeasy® Blood and Tissue Kit). Ensure the 260/280 absorbance ratio is between 1.8 and 2.0.

  • Library Preparation and Sequencing:

    • Quantify the extracted DNA using a fluorometric method (e.g., Qubit).

    • Prepare a sequencing library using a commercial kit (e.g., Nextera XT DNA Library Prep Kit for Illumina). This involves tagmentation (fragmentation and adapter ligation) and PCR amplification.

    • Perform sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome using de novo assemblers like SPAdes or Velvet.

    • Gene Prediction and Annotation: Predict protein-coding genes using tools like Prokka.

    • Antimicrobial Resistance Gene Identification: Identify dfr and other resistance genes by querying the assembled genome against comprehensive databases such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder using tools like ABRicate or the Resistance Gene Identifier (RGI).

Antimicrobial Susceptibility Testing (AST) Protocol
  • Broth Microdilution:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Perform serial twofold dilutions of trimethoprim in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with the bacterial suspension.

    • Incubate at 35°C for 16-20 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in trimethoprim resistance.

folate_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Antibiotic Inhibition PABA p-Aminobenzoic acid (PABA) DHPt_synthase Dihydropteroate Synthase (DHPS) PABA->DHPt_synthase DHF Dihydrofolate (DHF) DHPt_synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Precursors DNA, RNA, Protein Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPt_synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides and trimethoprim.

resistance_mechanism cluster_bacterium Bacterial Cell Chromosome Chromosome (folA gene - sensitive DHFR) Ribosome Ribosome Chromosome->Ribosome transcription & translation Plasmid Plasmid (dfr gene - resistant DHFR) Plasmid->Ribosome transcription & translation DHFR_sensitive Sensitive DHFR Ribosome->DHFR_sensitive DHFR_resistant Resistant DHFR Ribosome->DHFR_resistant Folate_synthesis_blocked Folate Synthesis Blocked DHFR_sensitive->Folate_synthesis_blocked Folate_synthesis_active Folate Synthesis Active DHFR_resistant->Folate_synthesis_active Trimethoprim Trimethoprim Trimethoprim->DHFR_sensitive Binds and Inhibits Trimethoprim->DHFR_resistant Does not bind

Caption: Mechanism of trimethoprim resistance through the acquisition of a plasmid-borne dfr gene.

wgs_workflow start Bacterial Isolate dna_extraction Genomic DNA Extraction start->dna_extraction library_prep Sequencing Library Preparation dna_extraction->library_prep sequencing Whole-Genome Sequencing (e.g., Illumina) library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads quality_control Quality Control (QC) raw_reads->quality_control assembly Genome Assembly quality_control->assembly draft_genome Draft Genome assembly->draft_genome annotation Gene Prediction & Annotation draft_genome->annotation resistance_id Resistance Gene Identification (e.g., CARD, ResFinder) annotation->resistance_id end Identified dfr Genes & Other Resistance Determinants resistance_id->end

Caption: A typical bioinformatics workflow for identifying trimethoprim resistance genes from WGS data.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of their work extends to the responsible management of chemical compounds. The proper disposal of research materials like trimethoprim (B1683648) pentanoic acid is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of trimethoprim pentanoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for trimethoprim and to handle the compound in accordance with established laboratory safety protocols. Trimethoprim is known to be harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a respirator should be used.[3]

In Case of a Spill: For minor spills, avoid generating dust.[4] Dampen the spilled material with water before sweeping it up.[4] For larger spills, evacuate the area and alert emergency responders.[4] In either case, collect the material in a suitable, sealed container for disposal.[5] Do not allow the product to enter drains or waterways.[6]

Quantitative Hazard and Environmental Data

The following table summarizes key quantitative data related to the hazards and environmental impact of trimethoprim. This information underscores the importance of proper disposal to mitigate potential harm.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) 200 mg/kg[6]
Acute Oral Toxicity (LD50, Mouse) 7000 mg/kg[6]
Environmental Hazard Harmful to aquatic life with long-lasting effects[3]
Persistence in the Environment Expected to be persistent[7]
Photodegradation in Water Slow, with approximately 10% degradation in 500 minutes under natural solar illumination in demineralized water.[8]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all local, state, and federal regulations for pharmaceutical and chemical waste.[4] As a general guideline, this substance should be treated as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Identification and Classification:

    • Characterize the waste stream containing this compound. It is crucial to determine if it is mixed with other solvents or chemicals, as this may affect the disposal route.

    • Based on its properties and local regulations, classify the waste as hazardous pharmaceutical waste.

  • Segregation and Containment:

    • Segregate waste containing this compound from other laboratory waste streams.

    • Use a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • Collection by a Licensed Waste Hauler:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Ensure the waste hauler provides a manifest that documents the transfer of the waste, and retain a copy for your records.

  • Final Disposal Method:

    • The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[9]

    • Landfilling in an authorized hazardous waste landfill may be an option, but incineration is generally preferred to ensure complete destruction of the active pharmaceutical ingredient.[4]

What Not to Do:

  • Do Not flush down the drain: This can lead to contamination of waterways and harm aquatic life.[7]

  • Do Not dispose of in regular trash: This is not a compliant method for hazardous chemical waste and can lead to environmental contamination.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Stream (Pure compound, solution, contaminated material?) segregate Segregate as Hazardous Pharmaceutical Waste assess->segregate spill Spill Occurs assess->spill Potential for ppe->assess container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Hazardous Waste Accumulation Area container->storage spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->container hauler Arrange for Pickup by Licensed Waste Hauler storage->hauler manifest Complete Waste Manifest hauler->manifest transport Waste Transported to Permitted Disposal Facility manifest->transport disposal Final Disposal (e.g., Incineration) transport->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Trimethoprim Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Trimethoprim is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging the unborn child.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber).[3] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[4]
Eye Protection Safety Glasses/GogglesUse safety glasses with side shields or chemical safety goggles.[5][6]
Face Protection Face ShieldA face shield should be worn in situations with a risk of splashing.[4]
Skin and Body Protection Lab Coat/GownWear a lab coat or a disposable gown with long cuffs.[4]
Respiratory Protection RespiratorFor tasks that may generate dust, a NIOSH-approved air-purifying respirator (e.g., N95) is recommended.[4][5] In case of large spills or insufficient ventilation, a chemical cartridge-type respirator may be necessary.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of dust.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Work clothes should be laundered separately.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep containers tightly closed when not in use.[7]

  • Store locked up.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately remove all contaminated clothing.[5] Flush the affected skin with running water for at least 15 minutes.[8] Seek medical attention if irritation occurs.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][8] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[5][9] If not breathing, give artificial respiration.[5][9] Seek medical attention.[5][9]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wear appropriate PPE.[5] Use dry clean-up procedures to avoid generating dust.[5] Dampen with water to prevent dusting before sweeping.[5] Collect the material in a suitable container for disposal.[5]
Major Spill Evacuate the area and alert emergency responders.[5] Ensure the area is well-ventilated. Cleanup should only be performed by trained personnel.[9]

Disposal Plan

Dispose of Trimethoprim pentanoic acid and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Place waste in a properly labeled, sealed container.[9]

  • Dispose of contents/container to an approved waste disposal plant.

  • Do not let the product enter drains.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Ventilated Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Carefully Prepare Work Area->Weigh Compound In Fume Hood Perform Experiment Conduct Experiment Weigh Compound->Perform Experiment Clean Work Area Decontaminate Work Surfaces Perform Experiment->Clean Work Area Doff PPE Remove PPE Correctly Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Properly Doff PPE->Dispose of Waste End End of Process Dispose of Waste->End

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.